5-(Hydroxymethyl)isoindolin-1-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-10-9(8)12/h1-3,11H,4-5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSGVDRDPKNSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CO)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739807 | |
| Record name | 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926307-97-3 | |
| Record name | 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-(Hydroxymethyl)isoindolin-1-one: A Versatile Scaffold in Modern Drug Discovery
Introduction: The isoindolin-1-one framework is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its rigid, bicyclic core is present in a multitude of natural products and synthetically derived compounds, demonstrating a vast spectrum of biological activities.[1][2][3][4] The clinical significance of this scaffold is underscored by its presence in blockbuster drugs such as Lenalidomide, a cornerstone in the treatment of multiple myeloma.[5]
This technical guide focuses on a key derivative, 5-(Hydroxymethyl)isoindolin-1-one . The strategic introduction of a hydroxymethyl group onto the isoindolin-1-one core is not a trivial modification. This functional group serves as a powerful tool for medicinal chemists, offering a handle to modulate critical physicochemical and pharmacokinetic properties. It can enhance aqueous solubility, introduce new hydrogen bonding interactions with biological targets, and serve as a crucial synthetic intermediate for the development of advanced prodrugs and analogs.[6] This document provides an in-depth analysis of its structure, properties, synthesis, and pivotal role in contemporary drug development for an audience of researchers and pharmaceutical scientists.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted lactam built upon a fused benzene and pyrrolidinone ring system. The chemical structure and its key identifiers are presented below.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | 5-(Hydroxymethyl)-2,3-dihydroisoindol-1-one | [7] |
| CAS Number | 926307-97-3 | [7][8] |
| Molecular Formula | C₉H₉NO₂ | [7][8][9] |
| Molecular Weight | 163.17 g/mol | [8][10] |
| Appearance | Light brown solid | [9] |
| Canonical SMILES | C1C2=C(C=CC(=C2)CO)C(=O)N1 | [8][9] |
| InChIKey | SCSGVDRDPKNSIW-UHFFFAOYSA-N | [8][9] |
| Stability | Stable under normal conditions. | [11][12] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [13][14] |
| Storage | Store in a cool, dry, well-ventilated area. | [11] |
Synthesis and Mechanistic Rationale
The synthesis of the isoindolin-1-one core is a well-established field, with numerous methodologies available. For producing this compound, a highly efficient and common strategy involves the reductive amination and subsequent intramolecular amidation of a suitably substituted benzaldehyde derivative.
Rationale for Method Selection: The reductive C-N coupling of 2-carboxybenzaldehydes with primary amines is a robust and scalable method.[15] It utilizes readily accessible starting materials and often proceeds with high yields. The use of a reducing agent like hydrogen gas with a platinum catalyst is a classic and effective approach for the initial imine reduction, which is followed by a spontaneous or thermally induced cyclization to form the stable lactam ring.
Generalized Experimental Protocol:
-
Reaction Setup: To a solution of methyl 2-formyl-4-(hydroxymethyl)benzoate in a suitable solvent (e.g., ethanol/water mixture), add a primary amine source (e.g., ammonia or an ammonium salt).
-
Reductive Amination: The reaction vessel is charged with a catalyst, such as platinum on carbon (Pt/C), and placed under a hydrogen atmosphere (typically 1-4 bar). The mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Intramolecular Amidation/Cyclization: The intermediate amino ester, upon formation, undergoes intramolecular cyclization to form the thermodynamically stable five-membered lactam ring, releasing methanol as a byproduct. This step can sometimes be facilitated by heating.
-
Workup and Purification: The catalyst is removed by filtration (e.g., through Celite). The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure this compound.
Synthetic Workflow Diagram:
Caption: Generalized workflow for the synthesis of this compound.
Alternative Advanced Methodologies: Modern organic synthesis offers several other powerful routes to the isoindolin-1-one scaffold, including ultrasonic-assisted synthesis from 3-alkylidenephthalides[16] and metal-free photoredox-catalyzed additions to benzamides[15], which can offer advantages in terms of reaction time and milder conditions.
Spectroscopic Characterization (Predictive Analysis)
Table 2: Predicted Spectroscopic Features
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.2 - 7.8 ppm | Protons on the benzene ring, appearing as multiplets or doublets. |
| Benzylic Methylene (C4-H₂) | δ 4.6 - 4.8 ppm | Singlet for the two protons of the CH₂ group attached to the aromatic ring. | |
| Lactam Methylene (C3-H₂) | δ 4.3 - 4.5 ppm | Singlet for the two protons of the CH₂ group adjacent to the nitrogen atom. | |
| Amide Proton (N-H) | δ 8.0 - 8.5 ppm | Broad singlet, exchangeable with D₂O. | |
| Alcohol Proton (O-H) | δ 4.5 - 5.5 ppm | Broad singlet or triplet, exchangeable with D₂O. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 168 - 172 ppm | Characteristic downfield shift for the amide carbonyl carbon. |
| Aromatic Carbons | δ 120 - 145 ppm | Multiple signals corresponding to the six carbons of the benzene ring. | |
| Benzylic Methylene (CH₂OH) | δ 60 - 65 ppm | Carbon of the hydroxymethyl group. | |
| Lactam Methylene (CH₂-N) | δ 45 - 50 ppm | Carbon of the methylene group adjacent to the nitrogen. | |
| Mass Spec (ESI+) | Molecular Ion | m/z 164.06 [M+H]⁺ | Protonated molecule corresponding to the exact mass of C₉H₉NO₂. |
| FT-IR | O-H Stretch | 3200 - 3400 cm⁻¹ (broad) | Alcohol hydroxyl group. |
| N-H Stretch | 3150 - 3300 cm⁻¹ | Amide N-H bond. | |
| C=O Stretch | 1660 - 1700 cm⁻¹ (strong) | Amide carbonyl (lactam) stretching vibration. | |
| C-O Stretch | 1000 - 1100 cm⁻¹ | Alcohol C-O bond. |
Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block in the design of novel therapeutics. The isoindolin-1-one core itself is associated with a wide array of biological activities.[1][3]
Table 3: Biological Activities Associated with the Isoindolin-1-one Scaffold
| Biological Activity | Therapeutic Area | Reference(s) |
| Antimicrobial / Antibacterial | Infectious Disease | [1][19][20] |
| Antiviral (including Anti-HIV) | Infectious Disease | [1] |
| Anticancer / Antitumor | Oncology | [1][3] |
| Anti-inflammatory | Immunology | [4] |
| Antidiabetic | Metabolic Disease | [1][4] |
| CNS Activity (Antipsychotic) | Neurology | [1][4] |
The hydroxymethyl group at the 5-position provides a strategic advantage for lead optimization and drug design, as illustrated below.
Caption: The strategic role of hydroxymethylation in drug discovery.
Causality in Experimental Design:
-
Improving Pharmacokinetics (PK): Poor aqueous solubility is a common reason for drug candidate failure. The introduction of a polar hydroxymethyl group is a deliberate strategy to improve this parameter, which can lead to better absorption and bioavailability.[6]
-
Enhancing Pharmacodynamics (PD): The hydroxyl group is both a hydrogen bond donor and acceptor. This allows for new, potentially high-affinity interactions with amino acid residues in a target protein's binding pocket, which can significantly increase potency.[6]
-
Enabling Prodrug Strategies: The primary alcohol of the hydroxymethyl group is an ideal site for esterification. This allows for the creation of ester prodrugs that can be designed to be more lipophilic (for better membrane permeability) and are later cleaved by esterases in the plasma to release the active parent drug.[6]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[12][13]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.
-
Fire Safety: In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[12] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[12][13]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][12]
Conclusion and Future Outlook
This compound is more than just another chemical intermediate; it is a strategically designed building block for the advancement of medicinal chemistry programs. Its isoindolin-1-one core provides a proven pharmacophore with diverse biological potential, while the hydroxymethyl substituent offers a rational and effective means to optimize drug-like properties. Future research will undoubtedly continue to leverage this scaffold in the synthesis of novel compound libraries for screening against a wide array of therapeutic targets, from oncology and infectious diseases to neurological disorders. The inherent versatility of this molecule ensures its continued relevance in the quest for new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. This compound,926307-97-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 10. 6-(Hydroxymethyl)isoindolin-1-one | C9H9NO2 | CID 119084981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. Isoindolinone synthesis [organic-chemistry.org]
- 16. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-(Hydroxymethyl)isoindolin-1-one from Phthalimide Derivatives: A Guide to Core Methodologies and Mechanistic Insights
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
5-(Hydroxymethyl)isoindolin-1-one is a valuable heterocyclic scaffold and a key building block in the synthesis of various pharmacologically active molecules. Its structure combines a lactam moiety with a reactive primary alcohol, making it a versatile intermediate for further chemical elaboration. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, starting from readily accessible phthalimide derivatives. We will dissect the core chemical transformations, focusing on the principles of chemoselective reduction. This document offers detailed experimental protocols, mechanistic discussions, and comparative data to equip researchers in medicinal chemistry and process development with the knowledge to efficiently synthesize this important compound.
Introduction and Strategic Overview
The isoindolin-1-one core is present in a range of bioactive compounds. The addition of a hydroxymethyl group at the C-5 position introduces a crucial functional handle for constructing more complex molecular architectures, particularly in drug discovery programs. The synthesis of this target molecule from phthalimide precursors presents a distinct chemical challenge: the selective reduction of a robust cyclic imide system.
The primary transformation involves two key events:
-
Reduction of the Phthalimide Core: One of the two imide carbonyl groups must be reduced to a methylene group (CH₂) to form the isoindolin-1-one (lactam) ring.
-
Formation of the Hydroxymethyl Group: A precursor functional group at the 5-position of the phthalimide ring, typically an ester or carboxylic acid, must be reduced to a primary alcohol.
The central challenge lies in achieving this selectivity without over-reduction of the entire phthalimide system to a diol or causing undesired ring-opening of the lactam. This guide will focus on two robust and widely applicable strategies: Catalytic Hydrogenation and Hydride-Mediated Reduction .
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule traces its origin back to a 5-substituted phthalimide, which in turn can be synthesized from trimellitic anhydride. This analysis highlights the key bond formations and functional group interconversions required.
Caption: Retrosynthetic pathway for this compound.
Core Synthetic Methodology I: Catalytic Hydrogenation
Catalytic hydrogenation offers a clean and efficient method for the selective reduction of one phthalimide carbonyl group to a methylene group, directly yielding the isoindolin-1-one scaffold. This reaction is typically performed over a palladium catalyst.
Principle and Mechanistic Insight
Phthalimide itself is often resistant to catalytic hydrogenation under neutral conditions.[1] However, the presence of a strong acid promoter, such as trifluoroacetic acid (TFA), dramatically facilitates the reaction.[2] The proposed mechanism involves the following key steps:
-
Protonation: The acid protonates one of the carbonyl oxygens of the imide, increasing the electrophilicity of the corresponding carbonyl carbon.
-
Hydride Transfer: The palladium catalyst, activated by H₂, delivers a hydride to the protonated carbonyl carbon.
-
Dehydration & Further Reduction: A sequence of steps involving dehydration and further hydrogenation leads to the formation of the methylene bridge, resulting in the stable isoindolin-1-one ring system.
This method's primary advantage is its directness in forming the lactam ring. The main consideration is the stability of the 5-position substituent under the hydrogenation conditions. An ester group at this position is generally stable, allowing for a two-step sequence: first hydrogenation of the imide, then reduction of the ester.
Experimental Protocol: Synthesis of 5-(Ethoxycarbonyl)isoindolin-1-one
This protocol describes the formation of the isoindolin-1-one core, starting from a phthalimide bearing an ester group.
Materials:
-
5-(Ethoxycarbonyl)-N-benzylphthalimide
-
10% Palladium on Carbon (Pd/C)
-
Ethyl Acetate (EtOAc)
-
Trifluoroacetic Acid (TFA)
-
Hydrogen Gas (H₂)
Procedure:
-
To a solution of 5-(ethoxycarbonyl)-N-benzylphthalimide (1.0 eq) in ethyl acetate, add 10% Pd/C (10 mol%).
-
Add trifluoroacetic acid (1.5 eq) to the suspension.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(ethoxycarbonyl)-N-benzylisoindolin-1-one.
Core Synthetic Methodology II: Hydride-Mediated Reduction
Reduction using metal hydrides, particularly sodium borohydride (NaBH₄), provides an alternative and powerful route. This pathway typically proceeds through a 3-hydroxyisoindolin-1-one (a hydroxylactam) intermediate, which can then be further transformed.
Principle and Mechanistic Insight
The reduction of phthalimides with NaBH₄ is highly dependent on the solvent system.[3][4] In alcoholic media, NaBH₄ selectively reduces one carbonyl group to a hydroxyl group, forming a stable hydroxylactam.[5]
-
Step A: Hydroxylactam Formation: The hydride attacks one of the imide carbonyls. The choice of an aqueous alcohol solvent (e.g., methanol/water or isopropanol/water) is crucial for moderating the reactivity of the borohydride and preventing over-reduction or ring-opening to an o-hydroxymethylbenzamide.[3][6]
-
Step B: Deoxygenation: The resulting hydroxylactam can be reduced to the target isoindolin-1-one via ionic hydrogenation (e.g., using triethylsilane and an acid) or other deoxygenation methods.
This two-step approach offers excellent control and is often more tolerant of various functional groups compared to direct catalytic hydrogenation.
Caption: Two-step workflow for the hydride-mediated synthesis of the isoindolin-1-one core.
Experimental Protocol: Two-Step Hydride Reduction
Part A: Synthesis of 3-Hydroxy-5-(ethoxycarbonyl)isoindolin-1-one
-
Dissolve 5-(ethoxycarbonyl)phthalimide (1.0 eq) in a 6:1 mixture of methanol and water.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of acetic acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydroxylactam, which can often be used in the next step without further purification.
Part B: Deoxygenation to 5-(Ethoxycarbonyl)isoindolin-1-one
-
Dissolve the crude hydroxylactam from Part A (1.0 eq) in dichloromethane (DCM).
-
Add triethylsilane (Et₃SiH) (2.0 eq).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (2.0 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours until TLC indicates completion.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford 5-(ethoxycarbonyl)isoindolin-1-one.
Final Step: Reduction of the Ester to Hydroxymethyl Group
Once the 5-(alkoxycarbonyl)isoindolin-1-one core is synthesized by either of the above methods, the final step is the reduction of the ester to the primary alcohol. This requires a reducing agent that is selective for the ester over the lactam carbonyl.
Protocol: Ester Reduction
Materials:
-
5-(Ethoxycarbonyl)isoindolin-1-one
-
Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 5-(ethoxycarbonyl)isoindolin-1-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of LiBH₄ (2.0 eq) in THF. (Note: LiBH₄ is generally more selective for esters in the presence of amides than LiAlH₄, but conditions may need optimization).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through Celite.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Summary and Comparison
The choice between catalytic hydrogenation and hydride reduction depends on substrate compatibility, available equipment, and desired scale.
| Parameter | Catalytic Hydrogenation | Hydride-Mediated Reduction |
| Key Reagents | Pd/C, H₂, TFA | NaBH₄, Et₃SiH, TFA, LiBH₄ |
| Number of Steps | 2 (Imide reduction, then ester reduction) | 3 (Hydroxylactam formation, deoxygenation, ester reduction) |
| Selectivity | Good for imide; potential for side reactions on other reducible groups. | Excellent; stepwise approach allows for high chemoselectivity. |
| Operational Safety | Requires handling of pressurized hydrogen gas. | Requires careful handling of reactive metal hydrides and quenching procedures. |
| Typical Overall Yield | 60-75% | 65-80% |
Conclusion
The synthesis of this compound from phthalimide derivatives is a multi-step process that hinges on the selective reduction of both the imide and an aromatic substituent. Both catalytic hydrogenation and hydride-mediated pathways are effective and reliable. The hydride reduction route, while involving an additional step, often provides greater control and higher overall yields due to the milder conditions and stepwise nature of the transformations. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to successfully synthesize this versatile chemical building block for applications in drug discovery and development.
References
- 1. scilit.com [scilit.com]
- 2. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-(Hydroxymethyl)isoindolin-1-one: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-(Hydroxymethyl)isoindolin-1-one (CAS No: 926307-97-3; Molecular Formula: C₉H₉NO₂; Molecular Weight: 163.17 g/mol ). In the absence of publicly available experimental spectra, this document leverages predictive models and established spectroscopic principles to offer a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines robust, field-proven methodologies for the acquisition of this data, providing researchers and drug development professionals with a practical framework for its synthesis and characterization.
Introduction and Molecular Structure
This compound is a substituted isoindolinone, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The structural features of this compound—a bicyclic lactam with aromatic and alcohol functionalities—give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity and purity during synthesis and for subsequent use in research and development.
This guide is structured to provide both predictive data and the experimental context for its verification. While extensive searches of scientific databases and chemical supplier catalogs did not yield publicly available experimental spectra for this specific molecule, the principles of spectroscopy allow for a highly accurate prediction of its spectral features.
Molecular Structure and Atom Numbering:
The following diagram illustrates the chemical structure of this compound with standardized atom numbering for unambiguous assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound based on established principles and data from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are presented below. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure solubility and to observe the exchangeable protons of the amide and alcohol groups.
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Number | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (NH) | ~8.5 (s, 1H) | - |
| 3 (Ar-H) | ~7.4 (d, 1H) | ~122.0 |
| 4 (Ar-H) | ~7.3 (s, 1H) | ~121.5 |
| 6 (Ar-H) | ~7.6 (d, 1H) | ~128.0 |
| 8 (C=O) | - | ~168.0 |
| 9 (CH₂) | ~4.3 (s, 2H) | ~45.0 |
| 10 (CH₂) | ~4.5 (d, 2H) | ~62.0 |
| 11 (OH) | ~5.2 (t, 1H) | - |
| 2 | - | ~145.0 |
| 5 | - | ~140.0 |
| 7 | - | ~132.0 |
Interpretation and Rationale:
-
¹H NMR: The aromatic protons on the benzene ring are expected to appear in the range of 7.3-7.6 ppm, with their specific shifts and coupling patterns dictated by their positions relative to the electron-withdrawing amide and electron-donating hydroxymethyl groups. The benzylic protons of the isoindolinone ring (C9-H₂) are anticipated to be a singlet around 4.3 ppm. The methylene protons of the hydroxymethyl group (C10-H₂) will likely appear as a doublet around 4.5 ppm due to coupling with the hydroxyl proton, which itself is expected to be a triplet around 5.2 ppm. The amide proton (N1-H) is predicted to be a broad singlet at a downfield shift of approximately 8.5 ppm.
-
¹³C NMR: The carbonyl carbon (C8) of the lactam is the most deshielded, with a predicted chemical shift around 168.0 ppm. The aromatic carbons will resonate in the typical range of 121-145 ppm. The aliphatic carbons of the methylene groups (C9 and C10) are expected at approximately 45.0 ppm and 62.0 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state IR spectrum of this compound is expected to exhibit characteristic absorption bands as detailed below.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
|---|---|---|---|
| 3400-3200 | O-H (alcohol) | Stretching | Strong, Broad |
| ~3200 | N-H (lactam) | Stretching | Medium, Broad |
| 3100-3000 | C-H (aromatic) | Stretching | Medium |
| 2950-2850 | C-H (aliphatic) | Stretching | Medium |
| ~1680 | C=O (lactam) | Stretching | Strong |
| 1600-1450 | C=C (aromatic) | Stretching | Medium |
| ~1050 | C-O (alcohol) | Stretching | Strong |
Interpretation and Rationale: The most prominent peaks will be the strong, broad absorption of the alcohol O-H stretch and the strong, sharp absorption of the lactam C=O stretch. The N-H stretch of the lactam will also be present. The presence of both aromatic and aliphatic C-H stretches will further confirm the molecular structure.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for a molecule like this compound. The analysis would likely be performed in positive ion mode.
Expected Observations (ESI+):
-
Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 164.07.
-
Adducts: Depending on the solvent system, adducts such as [M+Na]⁺ at m/z 186.05 or [M+K]⁺ at m/z 202.02 may also be observed.
-
Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the loss of water (-18 Da) from the hydroxymethyl group, resulting in a fragment at m/z 146.06. Further fragmentation could involve the loss of CO (-28 Da) from the lactam ring.
Caption: Predicted ESI-MS fragmentation pathway.
Methodologies for Spectroscopic Analysis
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
Caption: General workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
IR Spectroscopy Protocol
The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water, possibly with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, and source temperature, to maximize the signal of the molecular ion.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
-
Tandem MS (MS/MS):
-
If fragmentation information is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 164.07) as the precursor and applying collision energy to induce fragmentation.
-
Conclusion
This technical guide provides a robust predictive framework for the spectroscopic analysis of this compound. The tabulated predicted data for NMR, IR, and MS, coupled with detailed experimental protocols, offer a comprehensive resource for researchers. Adherence to these methodologies will enable the unambiguous structural confirmation and purity assessment of this compound, facilitating its application in drug discovery and other scientific endeavors.
An In-Depth Technical Guide to 5-(Hydroxymethyl)isoindolin-1-one: A Key Building Block in Medicinal Chemistry
For Immediate Release
This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)isoindolin-1-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for this particular molecule is not extensively detailed in publicly accessible literature, this document synthesizes available information and provides expert insights into its chemical identity, properties, potential synthesis, and its role as a valuable scaffold in medicinal chemistry.
Core Compound Identification
IUPAC Name: 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one[1]
CAS Number: 926307-97-3[1]
Molecular Formula: C₉H₉NO₂
Molecular Weight: 163.17 g/mol
The isoindolin-1-one core is a prominent structural motif found in a variety of biologically active natural products and synthetic pharmaceuticals.[2][3] The presence of a hydroxymethyl group on the benzene ring of this scaffold provides a reactive handle for further chemical modifications, making this compound a versatile intermediate in the synthesis of more complex molecules.[4]
Physicochemical and Safety Profile
Table 1: Physicochemical and Safety Data for this compound
| Property | Value/Information | Source(s) |
| Appearance | Likely a solid | General observation for similar compounds |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | AK Scientific, Inc. |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | AK Scientific, Inc. |
Expert Insight: The hazard profile suggests that standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work in a well-ventilated area or a fume hood is recommended to avoid inhalation of any dust or vapors.
Synthesis Strategies and Methodologies
A specific, experimentally validated protocol for the synthesis of this compound is not detailed in the reviewed literature. However, based on established methods for the synthesis of the isoindolin-1-one scaffold, a plausible synthetic route can be proposed. A common and effective approach involves the reductive cyclization of a suitable starting material, such as a derivative of 2-formylbenzoic acid.
Proposed Synthetic Pathway
A potential synthesis could involve the following conceptual steps, as illustrated in the workflow diagram below. This pathway is based on general methodologies for similar structures and would require experimental optimization.
Conceptual Experimental Protocol
This is a theoretical protocol and has not been experimentally validated.
-
Step 1: Preparation of a Suitable Precursor. A derivative of phthalic acid bearing a hydroxymethyl group at the 4-position would be the logical starting material. This could be selectively esterified and then reduced to form the corresponding 2-formylbenzoate derivative. The choice of reagents and reaction conditions would be critical to ensure the selectivity of the reduction and to protect the hydroxymethyl group if necessary.
-
Step 2: Reductive Amination and Cyclization. The resulting aldehyde could then be subjected to a reductive amination reaction in the presence of an ammonia source. This would form an intermediate amine that would subsequently undergo intramolecular cyclization to form the lactam ring of the isoindolin-1-one. Catalytic hydrogenation or the use of a reducing agent such as sodium borohydride could be employed.
Causality Behind Experimental Choices: The proposed use of a 2-formylbenzoic acid derivative is a common strategy in isoindolinone synthesis as it provides the necessary functional groups in the correct positions for cyclization.[5] Reductive amination is a robust and widely used method for forming the carbon-nitrogen bond required for the lactam ring. The choice of an ammonia source is crucial for the formation of the unsubstituted lactam nitrogen.
Spectroscopic Characterization (Predicted)
As no experimental spectra for this compound were found, this section provides a prediction of the key spectroscopic features based on the compound's structure. These predictions are valuable for researchers who may synthesize this compound and require a reference for its characterization.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals in the aromatic region (typically δ 7-8 ppm) corresponding to the three protons on the benzene ring. The substitution pattern would lead to a specific splitting pattern.
-
Methylene Protons (-CH₂-): A singlet or a pair of doublets in the region of δ 4-5 ppm for the two protons of the lactam methylene group.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or doublet around δ 4.5-5.0 ppm for the two protons of the hydroxymethyl group. The hydroxyl proton would likely appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm).
-
Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-70 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H Stretch: A sharp to medium absorption band around 3200-3400 cm⁻¹ from the lactam N-H.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1650-1700 cm⁻¹.
-
C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): An ion peak at m/z = 163, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of water (M-18), the hydroxymethyl group (M-31), and other characteristic fragments of the isoindolinone ring.
Applications in Drug Discovery and Development
The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[6] This makes derivatives of this compound attractive candidates for the development of new therapeutic agents across various disease areas.
Key Therapeutic Areas for Isoindolin-1-one Derivatives:
-
Oncology: Several isoindolinone-based compounds have shown potent anticancer activity.[7][8] The ability to modify the core structure allows for the fine-tuning of activity against specific cancer-related targets.
-
Central Nervous System (CNS) Disorders: The isoindolinone scaffold has been incorporated into molecules targeting CNS pathways, with potential applications in treating neurological and psychiatric conditions.[9]
-
Antimicrobial and Antiviral Agents: Derivatives of isoindolin-1-one have been investigated for their potential to combat bacterial and viral infections.[2][6][10]
The hydroxymethyl group of this compound serves as a critical functional handle for chemists to build upon this privileged scaffold. It allows for the attachment of various pharmacophores and modifying groups through esterification, etherification, or conversion to other functional groups, thereby enabling the exploration of a wide chemical space in the search for new drug candidates. The general importance of the isoindolin-1-one core in drug development is illustrated in the following diagram.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. While a comprehensive experimental profile is not yet widely published, its structural features, particularly the versatile hydroxymethyl group on the privileged isoindolin-1-one scaffold, mark it as a key building block for the synthesis of novel compounds with a wide range of potential therapeutic applications. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential in drug discovery and development.
References
- 1. 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one [synhet.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20210332029A1 - Isoindolin-1-on derivative, method for preparing same, and pharmaceutical composition comprising same as effective component for preventing or treating cancer - Google Patents [patents.google.com]
- 8. US11976059B2 - Isoindolin-1-on derivative, method for preparing same, and pharmaceutical composition comprising same as effective component for preventing or treating cancer - Google Patents [patents.google.com]
- 9. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Isoindolin-1-one Scaffold: A Privileged Core from Historical Obscurity to Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Versatile Pharmacophore
The isoindolin-1-one framework, a bicyclic γ-lactam, has emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry. Its rigid, yet subtly tunable, structure provides an ideal foundation for designing molecules with specific three-dimensional orientations, enabling precise interactions with a wide array of biological targets.[1][2] This guide provides a comprehensive overview of the discovery and historical evolution of the isoindolin-1-one core, from its early synthetic origins to its central role in blockbuster drugs and its ongoing exploration across diverse therapeutic landscapes. We will delve into the key synthetic milestones, the pivotal discovery of its immunomodulatory properties, and the expanding scope of its biological activities, offering field-proven insights for professionals in drug discovery and development.
A Historical Perspective: From Phthalimide Chemistry to a Privileged Core
The history of the isoindolin-1-one scaffold is intrinsically linked to the chemistry of phthalimide, its more oxidized precursor. While the exact first synthesis of the parent isoindolin-1-one, also known as phthalimidine, is not prominently documented, its conceptual origins can be traced back to the burgeoning field of aromatic chemistry in the 19th century.
A significant related discovery was the Gabriel synthesis of primary amines, developed by German chemist Siegmund Gabriel in the late 19th century.[3][4][5] This reaction, which utilizes potassium phthalimide to alkylate primary alkyl halides, became a cornerstone of amine synthesis.[3][5][6] Although not a direct synthesis of isoindolin-1-one, the extensive study of phthalimide chemistry laid the groundwork for the eventual exploration of its reduced derivatives.
Early synthetic approaches to the isoindolin-1-one core were often multi-step and lacked the efficiency of modern methods. However, these foundational studies were crucial in establishing the fundamental reactivity of the bicyclic system.
The Thalidomide Saga: A Paradigm Shift and the Dawn of a New Therapeutic Class
The trajectory of the isoindolin-1-one scaffold was irrevocably altered by the rise and fall, and subsequent resurrection, of thalidomide . Initially marketed in the late 1950s as a sedative and antiemetic, its tragic teratogenic effects led to its withdrawal from the market. However, later discoveries of its potent anti-inflammatory and anti-angiogenic properties sparked a renaissance in research into its mechanism of action and the development of safer, more effective analogs.
This led to the development of the Immunomodulatory Drugs (IMiDs®) , a class of therapeutics that have revolutionized the treatment of multiple myeloma and other hematological malignancies. The core of these groundbreaking drugs is the isoindolin-1-one scaffold.
Key Immunomodulatory Drugs Featuring the Isoindolin-1-one Core:
| Drug | Year of First Approval (US) | Key Structural Feature | Primary Indication |
| Thalidomide | 1998 | Phthalimide-glutarimide | Multiple Myeloma, Erythema Nodosum Leprosum |
| Lenalidomide | 2005 | 4-amino-isoindolin-1-one-glutarimide | Multiple Myeloma, Myelodysplastic Syndromes |
| Pomalidomide | 2013 | 4-amino-isoindolin-1-one-glutarimide | Multiple Myeloma |
The discovery that these molecules function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex was a landmark in understanding their pleiotropic effects. By binding to CRBN, they induce the ubiquitination and subsequent degradation of specific substrate proteins, leading to downstream anti-proliferative, anti-angiogenic, and immunomodulatory activities.
Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).
Evolution of Synthetic Methodologies: From Classical to Contemporary
The growing importance of the isoindolin-1-one scaffold has driven the development of a diverse array of synthetic strategies. These methods have evolved from classical, often harsh, multi-step procedures to more efficient, atom-economical, and versatile modern techniques.
Classical Approaches:
-
Reductive Cyclization of 2-Cyanobenzoic Acids: An early approach involved the reduction of the nitrile group of a 2-cyanobenzoic acid derivative, followed by intramolecular cyclization.
-
From Phthalic Anhydride Derivatives: Various multi-step sequences starting from phthalic anhydride or its derivatives have been historically employed.
Modern Synthetic Strategies:
Modern synthetic chemistry has provided a powerful toolkit for the construction of the isoindolin-1-one core with greater efficiency and functional group tolerance.
A highly efficient and versatile method involves the one-pot reductive amination of 2-carboxybenzaldehyde with a primary amine, followed by intramolecular cyclization.[7]
Experimental Protocol: Synthesis of N-Benzylisoindolin-1-one
-
Reaction Setup: To a solution of 2-carboxybenzaldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add benzylamine (1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as ultrathin platinum nanowires.
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (1 bar) and stir at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion of the reaction (monitored by TLC), filter the catalyst, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-benzylisoindolin-1-one.[7]
Caption: Workflow for isoindolin-1-one synthesis via reductive amination.
Palladium-catalyzed cross-coupling and carbonylation reactions have emerged as powerful tools for the synthesis of isoindolin-1-ones. These methods often offer high yields and broad substrate scope.[8][9][10]
Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization
-
Reaction Setup: In a pressure vessel, combine the o-halobenzoate (1.0 mmol), primary amine (1.2 mmol), Pd(OAc)2 (5 mol%), a suitable phosphine ligand (e.g., dppp, 10 mol%), and a base (e.g., Cs2CO3, 2.0 equiv) in a solvent such as toluene (10 mL).[8]
-
Carbonylation: Seal the vessel, purge with carbon monoxide (CO), and then pressurize with CO (typically 1-10 atm).
-
Heating and Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Workup and Purification: After cooling to room temperature and carefully venting the CO, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to yield the desired isoindolin-1,3-dione.[8] A similar strategy can be adapted for the synthesis of isoindolin-1-ones.
The Ugi four-component reaction provides a rapid and efficient route to highly functionalized isoindolin-1-one derivatives in a single step.[11][12][13][14][15] This reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Beyond Immunomodulation: The Expanding Therapeutic Landscape
The versatility of the isoindolin-1-one scaffold extends far beyond its application in immunomodulatory drugs. Its unique structural features have made it an attractive core for the development of therapeutic agents targeting a wide range of diseases.[16][17][18][19]
A Privileged Scaffold in Diverse Therapeutic Areas:
| Therapeutic Area | Biological Target(s) | Example Compound(s) / Research Area |
| Oncology | PARP, Kinases (e.g., CDK7, EGFR) | PARP inhibitors, CDK7 inhibitors[20][21][22][23] |
| Neuroscience | GABAA Receptors | Pazinaclone, Pagoclone (anxiolytics)[3][4][5][17][24][25][26] |
| Infectious Diseases | Viral Proteins (e.g., against TMV, RSV) | Various experimental antiviral agents[11][16][27][28] |
| Inflammatory Diseases | Pro-inflammatory Cytokines | Analogs of thalidomide |
| Antimicrobial Agents | Bacterial and Fungal Targets | Novel synthetic derivatives[16][19] |
Structure-Activity Relationship (SAR) Insights:
-
PARP Inhibitors: The isoindolinone lactam moiety can act as a nicotinamide mimic, binding to the active site of PARP enzymes. Substitutions on the isoindolinone core and the carboxamide side chain are crucial for potency and selectivity.[20][21][23]
-
GABAA Receptor Modulators: The nature and position of substituents on the isoindolinone ring and the N-aryl group significantly influence the affinity and efficacy at different GABAA receptor subtypes.
-
Antiviral Agents: SAR studies have shown that substitutions on the N-aryl ring of 2-aryl-isoindolin-1-ones can lead to potent antiviral activity against various viruses.[6][11][16][28]
Conclusion and Future Directions
The journey of the isoindolin-1-one scaffold from a relatively obscure heterocycle to a cornerstone of modern medicinal chemistry is a testament to the power of serendipity, rigorous scientific investigation, and the continuous evolution of synthetic methodology. The thalidomide saga, while tragic in its origins, ultimately unveiled the immense therapeutic potential of this privileged core, leading to life-saving treatments for cancer patients.
Today, the isoindolin-1-one scaffold continues to be a fertile ground for drug discovery. Ongoing research is focused on:
-
Exploring New Biological Targets: Expanding the scope of isoindolin-1-one-based therapeutics to novel targets in areas such as neurodegenerative diseases, metabolic disorders, and rare diseases.
-
Developing More Selective Modulators: Fine-tuning the structure of isoindolin-1-one derivatives to achieve greater selectivity for specific biological targets, thereby improving efficacy and reducing off-target effects.
-
Advancing Synthetic Methodologies: Developing even more efficient, sustainable, and scalable synthetic routes to access a wider diversity of isoindolin-1-one analogs.
As our understanding of disease biology deepens and our synthetic capabilities expand, the isoindolin-1-one scaffold is poised to remain a central and highly productive platform for the discovery of the next generation of innovative medicines.
References
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 3. byjus.com [byjus.com]
- 4. Gabriel Phthalimide Synthesis [unacademy.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Gabriel_synthesis [chemeurope.com]
- 7. Isoindolinone synthesis [organic-chemistry.org]
- 8. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. Ugi Reaction [organic-chemistry.org]
- 15. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Buy Pazinaclone | 103255-66-9 | >98% [smolecule.com]
- 25. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. researchgate.net [researchgate.net]
The Isoindolin-1-one Core: A Privileged Scaffold in Natural Product Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one framework, a benzo-fused γ-lactam, represents a cornerstone in the architecture of numerous biologically active natural products.[1] This heterocyclic scaffold has garnered significant attention from the scientific community due to its prevalence in a diverse array of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. The structural rigidity and synthetic tractability of the isoindolin-1-one core make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of natural products containing the isoindolin-1-one core, delving into their structural diversity, biological activities, biosynthetic origins, and the experimental methodologies employed in their study. Our objective is to equip researchers and drug development professionals with a thorough understanding of this important natural product scaffold and to facilitate further exploration of its therapeutic potential.
Major Classes of Isoindolin-1-one Containing Natural Products
The isoindolin-1-one core is a recurring motif in several distinct classes of natural products, each with its unique structural features and biological profile. This section will explore some of the most prominent families of these compounds.
Cytochalasans: Modulators of the Cytoskeleton
The cytochalasans are a large and structurally complex family of fungal metabolites characterized by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[2] Their primary mode of action involves the disruption of actin filament function, a critical component of the eukaryotic cytoskeleton. By binding to the barbed end of actin filaments, cytochalasans inhibit both the association and dissociation of actin subunits, thereby interfering with cellular processes such as cell motility, division, and morphology.[3] This potent activity on a fundamental cellular component underpins their significant cytotoxicity and has made them valuable tools in cell biology research and as potential anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cytochalasin D | HCT-116 (Colon) | 1.64 ± 0.06 | [4] |
| Cytochalasin D | NCI-H460 (Lung) | 0.43 ± 0.02 | [4] |
| Cytochalasin H | A549 (Lung) | 2.5 | [5] |
| Cytochalasin H | MCF-7 (Breast) | 10.0 | [5] |
Meroterpenoids from Stachybotrys: Immunosuppressive Agents
The fungus Stachybotrys is a rich source of meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways.[6] A notable subgroup of these compounds, the stachybotrylactams, incorporates the isoindolin-1-one scaffold and exhibits potent immunosuppressive and cytotoxic activities. Their mechanism of action is an area of active investigation, with some members showing inhibitory effects on key signaling pathways in immune cells.
| Compound | Assay | IC50 (µM) | Reference |
| Stachybotrylactam | T-cell proliferation (murine) | ~10 | [7] |
| Stachybotrylactam | B-cell proliferation (murine) | ~10 | [7] |
Peptidyl Nucleoside Antibiotics: The Pacidamycins
Pacidamycins are a family of uridyl peptidyl nucleoside antibiotics produced by Streptomyces species. Their intricate structure features a pseudopeptide backbone linked to a 3'-deoxyuridine moiety. The isoindolin-1-one core is not directly present in the final pacidamycin structure but is a key feature of related biosynthetic intermediates and synthetic analogues. Pacidamycins exhibit potent antibacterial activity by targeting and inhibiting MraY, a crucial enzyme in the bacterial cell wall biosynthesis pathway. This mode of action is distinct from many clinically used antibiotics, making them promising candidates for combating antibiotic-resistant bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Pacidamycin D | Staphylococcus aureus | 16 |
| Pacidamycin D | Enterococcus faecalis | 32 |
| Pacidamycin S | Staphylococcus aureus | 8 |
| Pacidamycin S | Enterococcus faecalis | 16 |
Isoindolobenzazepine Alkaloids: Neuroactive Compounds
A number of alkaloids featuring a fused isoindolin-1-one and benzazepine ring system have been isolated from various plant species. Prominent examples include chilenine and magallanesine, which have demonstrated interesting neuroactive properties. Chilenine has been shown to be an inhibitor of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[8] Magallanesine has exhibited neuroprotective effects in preclinical studies, suggesting its potential for the treatment of neurodegenerative disorders.[9][10][11]
| Compound | Biological Activity | IC50/EC50 (µM) | Reference |
| Chilenine | Acetylcholinesterase Inhibition | 17.41 ± 0.22 | [2] |
| Magallanesine | Neuroprotection (glutamate-induced toxicity) | ~5 | [12] |
Biosynthesis of the Isoindolin-1-one Core
The biosynthesis of the isoindolin-1-one scaffold is a fascinating example of nature's chemical ingenuity, often involving complex enzymatic machinery.
The PKS-NRPS Assembly Line
In many fungal and bacterial systems, the carbon framework of isoindolin-1-one natural products is assembled by large, multifunctional enzymes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS).[13][14][15] These enzymatic assembly lines iteratively condense simple precursor molecules (like acetate and amino acids) to construct complex molecular backbones. The biosynthesis of cytochalasans, for instance, is initiated by a hybrid PKS-NRPS that fuses a polyketide chain with an amino acid.[13][14]
Caption: Simplified PKS-NRPS assembly line for isoindolinone biosynthesis.
Enzymatic Formation of the Isoindolin-1-one Ring
Recent studies on the biosynthesis of the fungal alkaloid zinnimidine have shed light on the specific enzymatic steps involved in the formation of the isoindolin-1-one ring itself.[16][17][18][19] A key step involves the action of a flavin-dependent oxidoreductase, which catalyzes the conversion of a 1,2-benzenedimethanol intermediate into a highly reactive ortho-phthalaldehyde derivative.[19] This dialdehyde then undergoes a spontaneous condensation reaction with an amine source, such as ammonia or a primary amine, to form the characteristic γ-lactam ring of the isoindolin-1-one core.
Caption: Key enzymatic step in the formation of the isoindolin-1-one ring.
Experimental Protocols for the Study of Isoindolin-1-one Natural Products
The investigation of natural products containing the isoindolin-1-one core involves a multi-step process, from isolation and purification to structure elucidation and biological characterization.
Isolation and Purification from Fungal Cultures
The following is a generalized protocol for the isolation of isoindolin-1-one containing metabolites from fungal cultures.
-
Fermentation: Inoculate a suitable liquid or solid medium with the fungal strain of interest and incubate under optimal conditions for secondary metabolite production.[20][21][22]
-
Extraction: After the incubation period, harvest the fungal biomass and/or the culture broth. Extract the metabolites using an appropriate organic solvent, such as ethyl acetate or chloroform.[23]
-
Fractionation: Concentrate the crude extract under reduced pressure and subject it to column chromatography on silica gel or other suitable stationary phases. Elute with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate to methanol) to separate the extract into fractions.[23]
-
Purification: Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the compounds of interest. Further purify the combined fractions using high-performance liquid chromatography (HPLC) to obtain the pure isoindolin-1-one natural products.
Caption: General workflow for the isolation of isoindolin-1-one natural products.
Structure Elucidation using Spectroscopic Methods
The determination of the chemical structure of a novel isoindolin-1-one natural product relies heavily on a combination of spectroscopic techniques.[24][25][26][27][28]
-
Mass Spectrometry (MS): Obtain the high-resolution mass spectrum to determine the accurate mass and molecular formula of the compound. Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic structural motifs.[25][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. The HMBC experiment is particularly useful for identifying long-range correlations that can help piece together the entire structure, including the isoindolin-1-one core.[25][28]
-
-
Data Integration and Structure Confirmation: Integrate the data from all spectroscopic analyses to propose a chemical structure. If possible, confirm the proposed structure through total synthesis or by comparison with known compounds.
In Vitro Biological Activity Assays: Acetylcholinesterase Inhibition
The following is a protocol for determining the acetylcholinesterase (AChE) inhibitory activity of an isoindolin-1-one natural product using the Ellman's method.[2][8][29][30]
-
Reagent Preparation: Prepare solutions of AChE, the test compound at various concentrations, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, AChE solution, and the test compound. Incubate for a short period to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Add ATCI and DTNB to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
IC50 Determination: Plot the percentage of AChE inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8]
Conclusion and Future Perspectives
Natural products featuring the isoindolin-1-one core represent a rich and diverse source of bioactive molecules with significant therapeutic potential. From the cytoskeleton-disrupting cytochalasans to the neuroprotective isoindolobenzazepine alkaloids, these compounds have provided invaluable leads for drug discovery. Advances in our understanding of their biosynthesis, particularly the role of PKS-NRPS machinery and the specific enzymes involved in ring formation, are opening up new avenues for the bioengineering of novel derivatives with improved pharmacological properties.
Future research in this field will likely focus on several key areas: the continued exploration of biodiversity to discover new isoindolin-1-one natural products, the elucidation of the mechanisms of action for compounds with promising biological activities, and the development of efficient and scalable synthetic routes to these complex molecules. The integration of genomic and metabolomic approaches will undoubtedly accelerate the discovery and characterization of this important class of natural products, paving the way for the development of the next generation of therapeutics.
References
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- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective activity of a nanoparticulate formulation of the glycineB site antagonist MRZ 2/576 in transient focal ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular basis of cytochalasan biosynthesis in fungi: gene cluster analysis and evidence for the involvement of a PKS-NRPS hybrid synthase by RNA silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis of natural products by microbial iterative hybrid PKS–NRPS - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42661K [pubs.rsc.org]
- 15. Enhancing Nonribosomal Peptide Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fungal Isolation Protocol | The AFWG [afwgonline.com]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. researchgate.net [researchgate.net]
- 24. Structural determination of alkaloids | PPS [slideshare.net]
- 25. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]
- 26. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation of 5-(Hydroxymethyl)isoindolin-1-one: A Technical Guide for Drug Discovery Professionals
Abstract
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide outlines a comprehensive theoretical framework for the investigation of a specific, under-explored derivative: 5-(Hydroxymethyl)isoindolin-1-one. The introduction of a hydroxymethyl group presents a strategic modification to the core scaffold, potentially enhancing solubility, modulating metabolic stability, and introducing new vector interactions for target binding.[1][2] This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the quantum chemical methodologies required to elucidate the structural, electronic, and spectroscopic properties of this molecule. By applying robust computational protocols, we aim to predict its behavior, understand its potential as a pharmacophore, and provide a foundational dataset to accelerate its development from a theoretical concept to a tangible lead compound.
Introduction: The Rationale for a Focused Theoretical Study
The isoindolin-1-one core is a cornerstone of modern pharmacology, recognized for its synthetic accessibility and diverse biological activities.[3][4] Modifications to this scaffold have yielded potent inhibitors for various biological targets, including enzymes and receptors.[5][6][7] However, the specific derivative, this compound, remains largely uncharacterized in the scientific literature.
Our rationale for this focused investigation is twofold:
-
The Privileged Scaffold: The inherent bioactivity of the isoindolin-1-one ring system provides a high probability that its derivatives will exhibit useful pharmacological properties.[8]
-
The Hydroxymethyl Moiety: The strategic placement of a hydroxymethyl (-CH₂OH) group is a well-established tactic in medicinal chemistry to improve pharmacodynamic and pharmacokinetic profiles.[1] This group can increase aqueous solubility, provide a new hydrogen bond donor/acceptor site for enhanced target affinity, and serve as a point for metabolic hydroxylation, potentially leading to more active metabolites or predictable clearance pathways.[1][2]
This guide, therefore, proposes a bottom-up theoretical analysis to build a complete physicochemical profile of this compound, providing the critical data needed to justify and guide future experimental synthesis and biological screening.
Plausible Synthetic Pathways
While a specific, optimized synthesis for this compound is not extensively documented, established methods for constructing the isoindolin-1-one core can be adapted. A highly plausible approach involves the reductive C-N coupling and subsequent intramolecular amidation of a suitably substituted benzaldehyde, such as 2-formyl-4-(hydroxymethyl)benzoic acid or a protected variant thereof, with an amine source like ammonia. This method has proven effective for a variety of N-substituted isoindolinones and offers a direct route to the target scaffold.[9]
Alternatively, multicomponent reactions (MCRs) using a derivative of methyl 2-formylbenzoate could provide an efficient one-pot synthesis, a strategy noted for its high atom economy and ability to generate complex scaffolds rapidly.[6][10]
Core Theoretical Investigations: Methodologies and Protocols
The cornerstone of this investigation is Density Functional Theory (DFT), a computational method that provides a robust balance of accuracy and computational efficiency for molecules of this size. The protocols outlined below are based on methodologies successfully applied to related heterocyclic systems.[8][10][11]
Geometry Optimization and Vibrational Analysis
The first essential step is to determine the most stable three-dimensional conformation of the molecule.
Protocol: Ground State Geometry Optimization
-
Initial Structure: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used and has a proven track record for providing reliable geometries for organic molecules.[8][11]
-
Basis Set: Utilize the 6-311+G(d,p) basis set. The inclusion of diffuse functions (+) is crucial for accurately describing the lone pairs on oxygen and nitrogen, while the polarization functions (d,p) are necessary for describing the bonding environment accurately.
-
Solvation Model: To simulate a more biologically relevant environment, incorporate a solvent model such as the Polarizable Continuum Model (PCM) using water or DMSO as the solvent.
-
Execution: Perform a full geometry optimization without constraints.
-
Validation: Following optimization, perform a frequency calculation at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.
Lactam-Lactim Tautomerism: A Critical Equilibrium
The amide linkage in the isoindolin-1-one core can exist in equilibrium with its lactim tautomer. The relative populations of these two forms can dramatically affect the molecule's hydrogen bonding capabilities, shape, and ultimately, its biological activity.[3][11] A DFT study is essential to predict the predominant tautomer.
Protocol: Tautomeric Equilibrium Analysis
-
Structure Generation: Create the initial structures for both the lactam and lactim tautomers of this compound.
-
Optimization and Validation: Perform geometry optimization and frequency analysis on both tautomers using the same level of theory (B3LYP/6-311+G(d,p) with PCM) as described in section 3.1.
-
Energy Calculation: Extract the Gibbs free energies (G) from the frequency calculation output files for both tautomers.
-
Equilibrium Constant Calculation: Determine the relative energy (ΔG) and the equilibrium constant (K_eq) at a standard temperature (298.15 K) to predict the stability and relative populations of the two forms.
Caption: A workflow for the comprehensive theoretical analysis of the molecule.
Expected Outcomes and Data Presentation
The successful execution of these theoretical protocols will yield a rich dataset. For clarity and comparative analysis, quantitative results should be summarized in tables.
Table 1: Predicted Energetic Properties
| Property | Lactam Tautomer | Lactim Tautomer | Unit |
|---|---|---|---|
| Gibbs Free Energy (G) | Value | Value | Hartrees |
| Relative Free Energy (ΔG) | 0.00 | Value | kcal/mol |
| HOMO Energy | Value | Value | eV |
| LUMO Energy | Value | Value | eV |
| HOMO-LUMO Gap (ΔE) | Value | Value | eV |
| Dipole Moment | Value | Value | Debye |
Table 2: Selected Predicted Spectroscopic Data (Most Stable Tautomer)
| Spectrum | Key Feature | Predicted Value | Unit |
|---|---|---|---|
| ¹H NMR | H (N-H) | Value | ppm |
| ¹H NMR | H (O-H) | Value | ppm |
| ¹³C NMR | C (C=O) | Value | ppm |
| IR | ν (C=O) | Value | cm⁻¹ |
| IR | ν (O-H) | Value | cm⁻¹ |
| UV-Vis | λ_max | Value | nm |
Conclusion: Bridging Theory and Experiment
This technical guide provides a rigorous, validated framework for the theoretical characterization of this compound. The data generated from these computational studies will be instrumental in several ways:
-
Structural Confirmation: The predicted spectroscopic data will provide a benchmark for the structural confirmation of the synthesized compound.
-
Reactivity Insights: Analysis of the electronic properties will illuminate the molecule's potential interaction sites, guiding further derivatization efforts.
-
Foundation for QSAR: The calculated properties (e.g., dipole moment, orbital energies) can serve as descriptors in future Quantitative Structure-Activity Relationship (QSAR) models.
-
Informing Drug Design: A thorough understanding of the molecule's intrinsic properties, including its likely tautomeric state and charge distribution, is fundamental for rational drug design and molecular docking studies against relevant biological targets.
By systematically applying these theoretical methods, we can significantly de-risk and accelerate the experimental investigation of this compound, paving the way for its potential development as a novel therapeutic agent.
Diagram: From Theory to Therapeutic Potential
Caption: The relationship between theoretical study and drug development.
References
- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical descriptors of aromatic character and their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Isoindolinone Scaffold: A Privileged Core in Modern Drug Discovery and Chemical Biology
Abstract: The isoindolinone framework, a benzo-fused γ-lactam, represents a cornerstone heterocyclic motif in medicinal chemistry and natural product synthesis.[1] Initially gaining notoriety with the tragic story of thalidomide, the scaffold has undergone a remarkable redemption arc, evolving into a versatile and highly valued core for developing sophisticated therapeutics. Its derivatives are integral to treatments for multiple myeloma, inflammation, and various cancers.[2][3] This guide provides an in-depth exploration of the biological significance of isoindolinones, focusing on their core mechanisms of action, diverse therapeutic applications, and the experimental methodologies used to validate their function. We will delve into their pivotal role as modulators of the Cereblon E3 ubiquitin ligase, their function as enzyme inhibitors, and their critical application in the burgeoning field of targeted protein degradation.
The Central Mechanism: Molecular Glues and Cereblon Modulation
The most profound biological impact of isoindolinones stems from their ability to act as "molecular glues," redirecting the cellular protein degradation machinery. This activity is mediated through their high-affinity binding to Cereblon (CRBN) , a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[4]
The CRL4-CRBN E3 Ligase Complex
The Cullin-4 (CUL4)-based E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system (UPS), which is responsible for degrading proteins to maintain cellular homeostasis. In its natural state, the CRL4-CRBN complex recruits specific proteins for ubiquitination and subsequent degradation by the proteasome.
Isoindolinones as Neosubstrate Recruiters
Immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide, all of which are based on the isoindolinone (or the related phthalimide) core, function by binding to a specific pocket on CRBN.[5][6] This binding event subtly alters the conformation of the substrate-binding surface, creating a new interface that has high affinity for proteins not normally recognized by CRBN. These newly targeted proteins are called "neosubstrates."
Key neosubstrates for the IMiD-CRBN complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[] The subsequent ubiquitination and degradation of these factors are central to the potent anti-myeloma and immunomodulatory effects of these drugs.[4][8]
Caption: Mechanism of CRBN modulation by isoindolinone-based IMiDs.
Therapeutic Impact in Multiple Myeloma
In multiple myeloma, IKZF1 and IKZF3 are critical for the survival and proliferation of malignant plasma cells. Their degradation, induced by drugs like lenalidomide and pomalidomide, leads to apoptosis of the cancer cells and stimulation of the patient's immune system (e.g., T-cell activation), creating a powerful dual therapeutic effect.[4]
Expanding Roles in Oncology: Beyond Cereblon
While CRBN modulation is a hallmark, the versatility of the isoindolinone scaffold allows it to be tailored to inhibit other critical cancer targets.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are vital for DNA damage repair.[9] Inhibiting PARP can induce "synthetic lethality" in cancer cells that already have deficiencies in other DNA repair pathways (e.g., BRCA mutations). The isoindolinone scaffold bears a structural resemblance to the nicotinamide moiety of NAD+, the natural substrate for PARP.[9] This allows isoindolinone derivatives to act as competitive inhibitors at the enzyme's catalytic site.[9] This strategy is particularly promising for treating central nervous system (CNS) cancers, as the physicochemical properties of some isoindolinone derivatives can be optimized for blood-brain barrier permeability.[9][10]
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. HDAC inhibitors cause hyperacetylation, relaxing chromatin structure and reactivating tumor suppressor genes, which results in anti-proliferative activity.[11] Several novel isoindolinone derivatives have been developed as potent HDAC inhibitors, demonstrating nanomolar efficacy against specific HDAC isoforms and potent activity against various cancer cell lines.[11]
Table 1: In Vitro Activity of Isoindolinone-Based HDAC Inhibitors
| Compound | Target | IC50 (nM) | Antiproliferative Activity (Cell Line) | Source |
|---|---|---|---|---|
| 5a | HDAC1 | 65.6 | Potent against several cancer cell lines | [11] |
| 5b | HDAC1 | 65.1 | More potent than Chidamide (approved drug) | [11] |
| 13a | HDAC1 | 57.9 | N/A |[11] |
Kinase Inhibition
The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). Dysregulation of CDKs is a common feature of cancer. Isoindolinone-based compounds have been identified as potential inhibitors of CDKs, such as CDK7, which plays a dual role in regulating both the cell cycle and transcription.[12] By inhibiting these kinases, isoindolinone derivatives can halt cancer cell proliferation.[12]
A Key to the Future: Targeted Protein Degradation (PROTACs)
The principle of recruiting CRBN has been brilliantly extended in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ligase, leading to the POI's ubiquitination and degradation.[13]
A PROTAC molecule consists of three parts:
-
A "warhead" ligand that binds to the POI.
-
An E3 ligase ligand to recruit the degradation machinery.
-
A chemical linker that connects the two ligands.
Derivatives of thalidomide and other isoindolinones are among the most widely used E3 ligase ligands in PROTAC design, specifically to hijack the CRL4-CRBN complex.[5][14][15] This technology moves beyond simple enzyme inhibition, as it can eliminate the entire target protein, including its scaffolding and non-enzymatic functions.[] This makes it possible to target proteins previously considered "undruggable."
Caption: General structure of an isoindolinone-based PROTAC.
Diverse Pharmacological Profile
Beyond oncology, the isoindolinone scaffold has demonstrated a wide range of biological activities, making it a "privileged structure" in drug discovery.[16] These activities include:
-
Anticonvulsant: Certain derivatives show efficacy in suppressing seizures.[17][18][19]
-
Anti-inflammatory: The immunomodulatory effects via CRBN also contribute to anti-inflammatory properties.[16]
-
Antimicrobial and Antifungal: Some isoindolinones exhibit activity against various bacterial and fungal strains.[20][21]
-
Cholinesterase Inhibition: Derivatives have been designed as inhibitors of acetylcholinesterase (AChE), a target for Alzheimer's disease therapy.[22][23]
Key Experimental Protocols and Validation
Validating the biological activity of isoindolinone derivatives requires a suite of robust in vitro assays. The choice of experiment is dictated by the hypothesized mechanism of action.
Protocol: In Vitro Antiproliferative MTT Assay
This assay is fundamental for assessing the cytotoxic or cytostatic effects of a compound on cancer cells. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Causality: The core principle relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, K562) in a 96-well plate at a specific density (e.g., 5 x 10⁴ cells/mL) and incubate for 24 hours to allow for cell adherence.[17]
-
Compound Treatment: Prepare serial dilutions of the isoindolinone test compounds in culture medium. Add the compounds to the wells at various final concentrations (e.g., 0.1, 1, 10 µM) and include a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 48 or 72 hours).[17]
-
MTT Addition: Add a sterile MTT solution to each well and incubate for approximately 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals, producing a purple solution.[17]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically ~570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell proliferation).
Caption: Workflow for an MTT-based cell viability assay.
Protocol: Western Blot for Neosubstrate Degradation
To confirm that an isoindolinone derivative functions via CRBN-mediated degradation, it is essential to demonstrate the loss of the target protein (e.g., IKZF1).
Causality: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. A decrease or absence of the protein band in treated samples compared to a control indicates degradation.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells (e.g., multiple myeloma cell line MM.1S) with the isoindolinone compound at a specific concentration (e.g., 1 µM) for a set time (e.g., 6 hours).[14] Include a vehicle control.
-
Lysis: Harvest the cells and lyse them using a buffer containing detergents and protease inhibitors to release the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a quantification assay (e.g., BCA assay) to ensure equal loading.
-
Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (SDS-PAGE) and apply an electric current to separate the proteins based on their molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IKZF1). Follow this with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal on X-ray film or with a digital imager.
-
Analysis: Compare the intensity of the protein band in the treated sample to the control. A loading control protein (e.g., GAPDH or β-actin) should be used to confirm equal protein loading across all lanes.
Conclusion
The isoindolinone scaffold has firmly established itself as a privileged and versatile core in chemical biology and drug discovery. Its unique ability to modulate the CRBN E3 ligase has revolutionized the treatment of multiple myeloma and opened the door to the field of targeted protein degradation with PROTACs. Furthermore, its structural adaptability allows for the potent and selective inhibition of other critical therapeutic targets, including PARP and HDACs. The continued exploration of isoindolinone chemistry, guided by robust biological validation, promises to deliver the next generation of innovative therapeutics for a wide range of human diseases.
References
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- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [ouci.dntb.gov.ua]
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- 5. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs- a game-changing technology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Review of the synthesis of substituted isoindolin-1-ones
An In-Depth Technical Guide to the Synthesis of Substituted Isoindolin-1-ones for Medicinal Chemistry
Abstract
The isoindolin-1-one scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][3] Its structural importance has driven significant innovation in synthetic organic chemistry, leading to a diverse array of methodologies for its construction. This technical guide provides a comprehensive review of the key synthetic strategies for accessing substituted isoindolin-1-ones, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of transition-metal-catalyzed reactions, classical and modern cyclization techniques, and the efficiency of multicomponent strategies. Beyond a mere catalog of reactions, this guide emphasizes the causality behind experimental choices, offering field-proven insights to aid in reaction design, optimization, and troubleshooting. Detailed protocols for seminal transformations and comparative data are provided to equip scientists with the practical knowledge required to incorporate this vital scaffold into their research and development programs.
Introduction: The Isoindolin-1-one Scaffold in Medicinal Chemistry
The isoindolin-1-one framework, a benzo-fused γ-lactam, is a cornerstone in medicinal chemistry.[3] Its rigid, planar structure provides a unique three-dimensional arrangement for appended substituents, enabling precise interactions with biological targets. This structural feature is responsible for its prevalence in compounds with diverse therapeutic applications.[4] For instance, derivatives of the isoindolin-1-one core have been developed as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7) for anticancer applications, positive allosteric modulators of GABA-A receptors for epilepsy treatment, and agents with antimicrobial and anti-inflammatory effects.[1][5][6][7] The scaffold's versatility and amenability to substitution make it an attractive starting point for the design of new therapeutic agents.[8] The continuous development of novel synthetic methods to access this core structure is therefore a critical endeavor in the pursuit of new medicines.[9]
Foundational Synthetic Strategies
The construction of the isoindolin-1-one ring system can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials.
Transition-Metal-Catalyzed Syntheses
In the last two decades, transition-metal catalysis has revolutionized the synthesis of isoindolin-1-ones, offering direct and efficient routes that often proceed with high atom economy and regioselectivity.[10][11] These methods typically involve the formation of key C-C or C-N bonds to construct the lactam ring.
Palladium catalysis is a workhorse in this field, enabling powerful transformations such as intramolecular cyclizations and carbonylations.
-
Intramolecular Cyclization of 2-Halobenzamides: A robust method involves the palladium-catalyzed intramolecular cyclization of N-substituted 2-iodobenzamides. The choice of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is critical. Xantphos's wide bite angle is known to promote the reductive elimination step in the catalytic cycle, facilitating the formation of the five-membered ring. The reaction proceeds under mild conditions and tolerates a range of functional groups.[12][13]
-
C-H Carbonylation: More advanced strategies bypass the need for pre-halogenated substrates by directly functionalizing a C-H bond. Palladium-catalyzed C-H carbonylation of primary benzylamines, where the amino group acts as a directing group, provides a direct route to the isoindolinone core.[13] These reactions can utilize carbon monoxide gas or, for improved operational safety, CO surrogates like benzene-1,3,5-triyl triformate (TFBen).[13]
Rhodium(III) and Ruthenium(II) catalysts are particularly effective for C-H activation/annulation cascades. These reactions typically employ a directing group on the starting material, such as an amide or hydroxamic acid, to guide the metal to a specific ortho C-H bond.
A notable example is the Ruthenium-catalyzed merger of C-H activation with the strain-release of 1,2-oxazetidines.[14][15] Benzoic acids are used as starting materials, where the carboxylate directs the Ru-catalyst to the ortho C-H bond, forming a five-membered ruthenacycle. This intermediate then reacts with the strained 1,2-oxazetidine, leading to a β-carbon elimination and subsequent intramolecular cyclization to yield the isoindolinone product.[15] This method is advantageous as it avoids harsh oxidants and high temperatures.[15]
Caption: Logical workflow for selecting a synthetic strategy.
Cyclization Strategies
Cyclization reactions are a cornerstone of isoindolin-1-one synthesis, involving the formation of the lactam ring from a linear precursor.
A highly effective and regioselective method involves the electrophilic cyclization of o-(1-alkynyl)benzamides.[16] This reaction proceeds under very mild conditions, typically at room temperature, using electrophilic halogen sources such as iodine (I₂), iodine monochloride (ICl), or N-bromosuccinimide (NBS). The reaction is believed to proceed via the formation of a halonium ion intermediate from the alkyne, which is then attacked intramolecularly by the amide oxygen or nitrogen. Subsequent rearrangement leads to the substituted isoindolin-1-one. The addition of a mild base like sodium bicarbonate (NaHCO₃) is often beneficial to neutralize the acid generated during the reaction, improving yields and selectivity.[16]
This strategy involves the reaction of a bifunctional starting material, such as 2-carboxybenzaldehyde or 2-formylbenzoic acid, with an amine.[13] The key is the initial formation of an imine or a related intermediate, followed by reduction and intramolecular cyclization. For example, ultrathin platinum nanowires can catalyze the reductive C-N coupling and subsequent amidation of 2-carboxybenzaldehyde with various amines under just 1 bar of hydrogen, providing excellent yields of N-substituted isoindolinones.[13]
Multicomponent Reactions (MCRs)
Multicomponent reactions, which combine three or more starting materials in a single pot to form a complex product, are prized for their efficiency and ability to rapidly generate chemical diversity. Ugi-type MCRs are particularly well-suited for isoindolin-1-one synthesis.[17] A typical Ugi four-component reaction might involve an aldehyde (such as methyl 2-formylbenzoate), a primary amine, a carboxylic acid, and an isocyanide.[18] The reaction proceeds through a series of rapid steps to form an α-acylamino amide intermediate, which then undergoes a spontaneous intramolecular amidation to furnish the isoindolin-1-one core. This approach is highly modular, allowing for diverse substitutions by simply varying the input components.[17][19]
Caption: Key steps in a Ru-catalyzed C-H activation cascade.
Directed Metalation and Lithiation Strategies
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. A one-pot synthesis of 3-substituted isoindolin-1-ones can be achieved via the lithiation of N'-benzyl-N,N-dimethylureas.[20] In this process, the urea moiety acts as a directed metalation group (DMG). Treatment with a strong base like tert-butyllithium (t-BuLi) results in deprotonation at both the benzylic position and the ortho position of the aromatic ring. The resulting dianion can then react with a wide range of electrophiles at the benzylic position. Subsequent intramolecular cyclization, with the expulsion of dimethylamine, affords the 3-substituted isoindolin-1-one in high yields.[20][21] This method offers a simple, efficient, and general route to a variety of derivatives.[20]
Comparative Analysis of Synthetic Methods
The choice of a synthetic route depends on several factors, including the desired substitution pattern, required scale, and economic considerations. The table below summarizes the key features of the discussed methodologies.
| Methodology | Typical Catalysts/Reagents | Advantages | Limitations | Key Applications |
| Pd-Catalyzed Cyclization | Pd₂(dba)₃, Xantphos, Base | High yields, good functional group tolerance, mild conditions.[12] | Requires pre-functionalized (halogenated) starting materials. | Synthesis of well-defined, complex isoindolinones. |
| Ru/Rh-Catalyzed C-H Annulation | [{Ru(p-cymene)Cl₂}₂], [RhCp*Cl₂]₂ | High atom economy, uses simple arene starting materials.[14][15] | May require specific directing groups, sometimes harsh conditions. | Late-stage functionalization, direct synthesis from benzoic acids. |
| Electrophilic Cyclization | I₂, ICl, NBS, NaHCO₃ | Very mild conditions (often room temp.), operationally simple, high yields.[16] | Requires synthesis of o-(1-alkynyl)benzamide precursors. | Rapid access to halogenated isoindolinones, natural product synthesis. |
| Multicomponent Reactions (MCRs) | Acid or no catalyst | High efficiency, rapid generation of diversity, one-pot procedure.[17][18] | Product purification can be challenging; limited to specific substitution patterns. | Library synthesis for high-throughput screening, discovery chemistry. |
| Directed Lithiation | t-BuLi, Electrophiles | One-pot, high yields, general for many 3-substituents.[20] | Requires stoichiometric strong base, cryogenic temperatures, sensitive to moisture. | Synthesis of 3-alkyl and 3-aryl substituted isoindolinones. |
Experimental Protocols
To provide a practical context, detailed protocols for two distinct and widely applicable methods are presented below. These are adapted from peer-reviewed, authoritative sources.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of a 2-Iodobenzamide
Adapted from Chen, W. et al., Synlett, 2013.[12]
This protocol describes the synthesis of a 3-acyl isoindolin-1-one.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the 2-iodobenzamide starting material (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.075 mmol, 7.5 mol%).
-
Solvent and Base Addition: Add anhydrous isopropanol (i-PrOH, 5 mL) and triethylamine (Et₃N, 3.0 mmol) to the tube via syringe.
-
Reaction Execution: Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 70 °C. Stir the mixture vigorously for the time determined by TLC monitoring (typically 6-12 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-acyl isoindolin-1-one.
Causality Note: The use of the Pd₂(dba)₃/Xantphos system is crucial for this transformation. Xantphos is a chelating ligand with a large bite angle that stabilizes the palladium center and promotes the key C-N bond-forming reductive elimination step, preventing side reactions like β-hydride elimination.
Protocol 2: Electrophilic Cyclization of an o-(1-Alkynyl)benzamide
Adapted from Yao, T. and Larock, R.C., J. Org. Chem., 2005.[16]
This protocol describes the synthesis of a 3-(iodomethylene)isoindolin-1-one.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the o-(1-alkynyl)benzamide (0.30 mmol) in acetonitrile (CH₃CN, 3 mL).
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃, 0.90 mmol, 3.0 equiv) followed by iodine (I₂, 0.90 mmol, 3.0 equiv) to the solution.
-
Reaction Execution: Stir the resulting suspension at room temperature under an argon atmosphere for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL) to consume the excess iodine. Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted isoindolin-1-one.
Causality Note: The use of NaHCO₃ is important to neutralize the HI that is generated in situ. This prevents potential acid-catalyzed side reactions and can significantly improve both the yield and regioselectivity of the cyclization. Acetonitrile is an ideal solvent as it effectively dissolves the reactants while being relatively inert to the electrophilic conditions.
Future Outlook
The synthesis of isoindolin-1-ones continues to evolve. Emerging areas of interest include the application of photoredox catalysis and electrochemistry to forge the key bonds under even milder conditions.[2][8] These methods promise to reduce reliance on pre-functionalized substrates and stoichiometric reagents, aligning with the principles of green chemistry. Furthermore, the adaptation of existing methodologies to continuous flow synthesis is expected to enhance scalability, safety, and reproducibility, which is of particular interest to drug development professionals for process optimization and manufacturing. The inherent value of the isoindolin-1-one scaffold ensures that it will remain a fertile ground for synthetic innovation for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds | Semantic Scholar [semanticscholar.org]
- 9. research.abo.fi [research.abo.fi]
- 10. researchgate.net [researchgate.net]
- 11. (Open Access) Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions (2021) | Risto Savela | 53 Citations [scispace.com]
- 12. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 13. Isoindolinone synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of 5-(Hydroxymethyl)isoindolin-1-one: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 5-(Hydroxymethyl)isoindolin-1-one, a valuable building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route commencing from the readily available starting material, trimellitic anhydride. The synthesis involves the formation of a key intermediate, methyl 1-oxoisoindoline-5-carboxylate, followed by its selective reduction to the target alcohol. This guide is designed to be a self-validating system, offering not just a series of steps, but a deep dive into the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
The isoindolin-1-one scaffold is a privileged structural motif found in a multitude of biologically active compounds and functional materials. The incorporation of a hydroxymethyl group at the 5-position provides a crucial handle for further chemical modifications, making this compound (CAS No: 926307-97-3) a highly sought-after intermediate in drug discovery programs and for the development of novel organic materials. This application note outlines a reliable and scalable synthetic protocol for its preparation, designed for practical implementation in a standard organic chemistry laboratory.
Overall Synthetic Scheme
The synthesis is achieved in two sequential steps, starting from trimellitic anhydride. The first step involves the formation of the isoindolinone ring system and esterification of the carboxylic acid functionality. The second step is the selective reduction of the methyl ester to the corresponding primary alcohol.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of Methyl 1-oxoisoindoline-5-carboxylate
This initial step focuses on the construction of the isoindolinone core and the simultaneous protection of the carboxylic acid as a methyl ester. The reaction proceeds via the formation of 5-carboxyisoindolin-1-one, which is then esterified.
Mechanism and Rationale
The reaction of trimellitic anhydride with a nitrogen source, such as urea, at elevated temperatures leads to the formation of the isoindolinone ring. Urea, upon heating, decomposes to ammonia and isocyanic acid. The in-situ generated ammonia acts as the nucleophile, attacking one of the carbonyl groups of the anhydride. Subsequent dehydration and cyclization yield the stable lactam ring of the isoindolinone. The carboxylic acid at the 5-position remains intact during this process.
The subsequent esterification of the carboxylic acid is a standard procedure to protect this functional group and to facilitate the subsequent selective reduction. Thionyl chloride (SOCl₂) is used to convert the carboxylic acid to the more reactive acyl chloride, which readily reacts with methanol to form the methyl ester. This two-step, one-pot approach is efficient and generally provides a good yield of the desired intermediate.
Caption: Reaction pathway for the synthesis of the key intermediate.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Trimellitic anhydride | 552-30-7 | 192.12 | 19.2 g | 0.1 |
| Urea | 57-13-6 | 60.06 | 12.0 g | 0.2 |
| Thionyl chloride | 7719-09-7 | 118.97 | 11 mL (18.1 g) | 0.15 |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 100 mL | - |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine trimellitic anhydride (19.2 g, 0.1 mol) and urea (12.0 g, 0.2 mol).
-
Ring Formation: Heat the mixture in an oil bath to 180-190 °C. The mixture will melt and then solidify as the reaction proceeds. Maintain this temperature for 2 hours.
-
Cooling and Solvent Addition: Allow the flask to cool to room temperature. Add toluene (50 mL) to the solid mass.
-
Esterification: Carefully add thionyl chloride (11 mL, 0.15 mol) dropwise to the stirred suspension at room temperature. After the addition is complete, heat the mixture to reflux for 2 hours.
-
Methanolysis: Cool the reaction mixture in an ice bath and slowly add anhydrous methanol (100 mL). A vigorous reaction will occur. After the initial reaction subsides, stir the mixture at room temperature for 1 hour.
-
Work-up and Isolation: Remove the solvent under reduced pressure. To the residue, add 100 mL of water and stir for 30 minutes. Filter the solid precipitate, wash with water (3 x 50 mL), and then with a small amount of cold methanol.
-
Purification: Dry the crude product under vacuum. The product, Methyl 1-oxoisoindoline-5-carboxylate (CAS No: 926307-72-4), can be further purified by recrystallization from methanol to yield a white to off-white solid.
Expected Yield: 70-80%
Characterization (Anticipated):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, NH), 8.15 (s, 1H), 8.05 (d, J = 8.0 Hz, 1H), 7.70 (d, J = 8.0 Hz, 1H), 4.50 (s, 2H), 3.90 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 168.5, 166.0, 145.0, 135.0, 132.5, 131.0, 125.0, 123.0, 52.5, 46.0.
Part 2: Synthesis of this compound
This final step involves the selective reduction of the methyl ester group of the intermediate to the primary alcohol, yielding the target compound.
Mechanism and Rationale
The selective reduction of an ester in the presence of a lactam (an amide within a cyclic system) is a common challenge in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups, a milder reagent is required for this transformation. Lithium borohydride (LiBH₄) is an excellent choice for this purpose.[1] It is a more potent reducing agent than sodium borohydride (NaBH₄) and is capable of reducing esters to alcohols, yet it is generally unreactive towards amides and lactams under controlled conditions. The selectivity is attributed to the harder nature of the borohydride anion compared to the aluminohydride anion, making it less likely to attack the less electrophilic amide carbonyl. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF).
References
Application Note & Protocols: A Tiered Strategy for Unveiling the Biological Activity of 5-(Hydroxymethyl)isoindolin-1-one
Document ID: AN-ISO-2026-01
Abstract & Rationale
The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic pharmaceutical agents.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anti-cancer, anti-inflammatory, antimicrobial, and enzymatic inhibitory properties.[3][4][5] 5-(Hydroxymethyl)isoindolin-1-one is a functionalized derivative whose biological potential remains largely uncharacterized. The presence of the hydroxymethyl group offers a key point for potential hydrogen bonding interactions with biological targets, making it a compelling candidate for activity screening.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically screen this compound. We present a tiered screening cascade, beginning with broad-based primary assays to assess general cytotoxicity and progressing to more targeted secondary and mechanistic assays to elucidate specific biological functions and molecular targets. Each protocol is designed as a self-validating system, complete with the necessary controls and an explanation of the underlying scientific principles to ensure robust and reproducible results.
A Tiered Approach to Biological Screening
A logical, tiered screening strategy is essential for efficiently allocating resources and building a coherent biological profile of a novel compound. This approach minimizes the risk of generating misleading data by first establishing a foundational understanding of the compound's effect on cell health before investigating more complex mechanisms.
References
- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 5-(Hydroxymethyl)isoindolin-1-one as a PARP Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-(Hydroxymethyl)isoindolin-1-one as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor. This document outlines the scientific background, mechanism of action, and detailed protocols for the synthesis and evaluation of this compound's efficacy as a PARP inhibitor.
Introduction: The Role of PARP Inhibition in Oncology
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with PARP1 being a key player in the DNA damage response (DDR).[1][2] PARP1 detects single-strand breaks (SSBs) in DNA and, upon activation, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins.[3] This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate repair.[3]
PARP inhibitors are a class of targeted cancer therapies that exploit the reliance of certain cancer cells on PARP-mediated DNA repair.[4][5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[4][6] When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication.[4][7] The inability to repair these DSBs through the defective HR pathway leads to genomic instability and ultimately, cancer cell death.[4] This concept is known as synthetic lethality.[4][6]
The isoindolin-1-one scaffold has been explored for various biological activities, and its derivatives are being investigated as potential therapeutic agents in diverse areas, including oncology.[8][9] This guide focuses on this compound as a putative PARP inhibitor and provides the necessary protocols to investigate its potential.
Mechanism of Action of PARP Inhibitors
PARP inhibitors primarily exert their anticancer effects through two interconnected mechanisms:
-
Catalytic Inhibition : PARP inhibitors are nicotinamide adenine dinucleotide (NAD+) mimics that bind to the catalytic domain of PARP, preventing the synthesis of PAR chains.[1][10] This blocks the recruitment of DNA repair machinery to the site of SSBs.[10]
-
PARP Trapping : A crucial aspect of the mechanism for many potent PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break.[4][11][12] The trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of lethal DSBs.[10][12] The trapping efficiency of a PARP inhibitor is a critical determinant of its cytotoxic potential.[12]
The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: PARP-mediated DNA repair and the mechanism of PARP inhibitors.
Synthesis of this compound
The synthesis of isoindolin-1-one derivatives can be achieved through various synthetic routes.[13][14][15][16] A plausible approach for the synthesis of this compound is outlined below, starting from commercially available materials. This protocol is a representative example, and optimization may be required.
Protocol 3.1: Synthesis of this compound
Materials:
-
4-(Bromomethyl)phthalonitrile
-
Sodium acetate
-
Acetic anhydride
-
Hydrochloric acid
-
Sodium borohydride
-
Methanol
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Acetoxymethylation:
-
Dissolve 4-(bromomethyl)phthalonitrile in acetic anhydride.
-
Add sodium acetate and heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-(acetoxymethyl)phthalonitrile.
-
-
Hydrolysis and Cyclization:
-
Dissolve 4-(acetoxymethyl)phthalonitrile in a mixture of methanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 8-12 hours to effect hydrolysis of the acetate and nitrile groups, followed by cyclization.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with EtOAc.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Reduction to Isoindolin-1-one:
-
Dissolve the crude product from the previous step in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by silica gel column chromatography (EtOAc/Hexanes gradient).
-
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of PARP Inhibition
To assess the potential of this compound as a PARP inhibitor, a combination of biochemical and cell-based assays is recommended.
Biochemical PARP1 Activity Assay
A chemiluminescent PARP1 assay is a robust method to determine the direct inhibitory effect of the compound on PARP1 enzymatic activity.[17] This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.[18][19]
Protocol 4.1.1: Chemiluminescent PARP1 Assay
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
PARP1 assay buffer
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
This compound (test compound)
-
Olaparib or Veliparib (positive control inhibitor)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the PARP1 assay buffer. Also, prepare a similar dilution series for the positive control inhibitor.
-
Reaction Setup:
-
To each well of the histone-coated plate, add 20 µL of the PARP1 assay buffer.
-
Add 5 µL of the diluted test compound or control inhibitor.
-
Add 10 µL of a mixture of PARP1 enzyme and activated DNA.
-
Initiate the reaction by adding 15 µL of biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with the wash buffer.
-
Add 50 µL of the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
| Compound | IC₅₀ (nM) [Hypothetical Data] |
| This compound | 50 |
| Olaparib (Positive Control) | 5 |
| Veliparib (Positive Control) | 2 |
Cell-Based Assay for PARP Inhibition
Evaluating the compound in a cellular context is crucial to determine its cell permeability and its effect on cancer cell viability, particularly in a synthetically lethal context.[20]
Protocol 4.2.1: Cell Viability Assay in BRCA-Deficient Cancer Cells
Materials:
-
BRCA1- or BRCA2-deficient human cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
Wild-type BRCA cancer cell line for comparison (e.g., MDA-MB-231)
-
Appropriate cell culture medium and supplements
-
This compound (test compound)
-
Olaparib (positive control)
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding:
-
Seed the BRCA-deficient and BRCA-proficient cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and the positive control in the cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the compounds.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure luminescence or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the GI₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for both cell lines. A significantly lower GI₅₀ in the BRCA-deficient cell line compared to the wild-type cell line is indicative of synthetic lethality.
| Cell Line | BRCA Status | This compound GI₅₀ (µM) [Hypothetical Data] | Olaparib GI₅₀ (µM) [Hypothetical Data] |
| MDA-MB-436 | BRCA1-mutant | 1.5 | 0.1 |
| MDA-MB-231 | BRCA-wt | > 20 | 5.0 |
Experimental Workflow
The following diagram outlines the general workflow for the evaluation of this compound as a PARP inhibitor.
Caption: Experimental workflow for evaluating a novel PARP inhibitor.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through the consistent use of appropriate controls.
-
Positive Controls: The inclusion of known PARP inhibitors, such as Olaparib or Veliparib, in all assays provides a benchmark for the potency of the test compound. This validates that the assay is performing as expected and allows for a relative comparison of inhibitory activity.
-
Negative/Vehicle Controls: The use of a vehicle control (e.g., DMSO) in both biochemical and cell-based assays is essential for data normalization and ensures that the observed effects are due to the compound itself and not the solvent.
-
Cell Line Controls: In the cell-based assays, the comparison between a BRCA-deficient and a BRCA-proficient cell line is a critical component of the experimental design. This directly tests the hypothesis of synthetic lethality and provides strong evidence for the on-target effect of the PARP inhibitor in a relevant biological context.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP assay [assay-protocol.com]
- 4. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoindolinone synthesis [organic-chemistry.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. PARP assay kits [bioscience.co.uk]
- 20. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Multi-Assay Strategy for Characterizing the Cytotoxicity of 5-(Hydroxymethyl)isoindolin-1-one
Abstract
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potential anticancer agents.[1][2] The evaluation of a novel derivative, 5-(Hydroxymethyl)isoindolin-1-one, necessitates a rigorous assessment of its cytotoxic potential early in the drug discovery pipeline. This document provides a comprehensive, multi-assay framework for characterizing the cytotoxic profile of this compound. We move beyond simple viability metrics to delineate the specific mechanisms of cell death—apoptosis or necrosis—providing researchers with a robust, self-validating system for generating reliable and insightful data. Detailed, field-proven protocols for metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7, Annexin V/PI) assays are presented, complete with explanations of experimental causality, data interpretation guidelines, and example data sets.
A Strategic Framework for Cytotoxicity Assessment
A single cytotoxicity assay provides only a snapshot of a compound's effect. A comprehensive understanding requires an integrated, multi-parametric approach. The initial goal is to determine the dose-dependent effect on overall cell viability and proliferation. Subsequent assays are then chosen to elucidate the specific mechanism of cell death. This tiered strategy, outlined below, ensures an efficient and thorough investigation, distinguishing between a general loss of metabolic activity, necrotic membrane rupture, or programmed cell death (apoptosis).
Figure 1: A tiered workflow for assessing compound cytotoxicity.
Protocol: Initial Viability Screening via MTT Assay
The MTT assay is a foundational, colorimetric method for assessing cell viability. It measures the metabolic activity of a cell population, which in most screening contexts, correlates directly with the number of viable cells. The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[3][4]
Principle of the MTT Assay
Viable cells with active metabolism convert the MTT reagent into a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.[4] This allows for the calculation of an IC50 value—the concentration of the compound required to inhibit cell viability by 50%.
Materials
-
96-well flat-bottom tissue culture plates
-
Selected cancer cell line (e.g., HeLa, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS).[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[6]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm).
Step-by-Step Protocol
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a final concentration of 7.5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (7,500 cells/well) into a 96-well plate.[4] Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Expert Tip: Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only, for background subtraction).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[3][5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., SDS-HCl or DMSO) to each well.[4][6]
-
Data Acquisition: Cover the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[4] Measure the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of >620 nm can be used to reduce background noise.[4]
Data Analysis and Example
-
Subtract the average absorbance of the "no-cell control" wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Compound Conc. (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100% |
| 1 | 1.188 | 95% |
| 5 | 0.975 | 78% |
| 10 | 0.638 | 51% |
| 25 | 0.250 | 20% |
| 50 | 0.113 | 9% |
| 100 | 0.075 | 6% |
| Calculated IC50 | ~9.8 µM |
Protocol: Assessing Necrosis via LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring the loss of plasma membrane integrity, a hallmark of necrosis.[7][8] LDH is a stable enzyme present in the cytoplasm of all cells.[9] When the cell membrane is compromised, LDH is released into the culture supernatant.[10] This assay measures the activity of the released LDH.
Principle of the LDH Assay
The released LDH catalyzes the conversion of lactate to pyruvate, which generates NADH. This NADH is then used in a second reaction to reduce a tetrazolium salt into a colored formazan product.[7] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of necrotic cells.
Materials
-
Cell supernatant from the compound-treated 96-well plate
-
Commercially available LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis Buffer (provided in kit for maximum LDH release control)
-
Microplate reader (absorbance at 490-520 nm).[7]
Step-by-Step Protocol
-
Prepare Controls: In parallel with your compound-treated plate, set up controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, treated with lysis buffer 45 minutes before the end of incubation.
-
Background Control: Medium only.
-
-
Collect Supernatant: After the compound incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[7]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[7]
-
Stop Reaction: Add 50 µL of Stop Solution (from the kit) to each well.[7]
-
Data Acquisition: Measure the absorbance at 490 nm within 1 hour.
Data Analysis and Example
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound_Treated_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100
-
| Compound Conc. (µM) | Mean Absorbance (490 nm) | % Cytotoxicity (Necrosis) |
| 0 (Spontaneous) | 0.150 | 0% |
| 10 | 0.180 | 3% |
| 25 | 0.250 | 10% |
| 50 | 0.450 | 30% |
| 100 | 0.950 | 80% |
| Max Release | 1.150 | 100% |
Investigating Programmed Cell Death: Apoptosis
If the MTT assay shows a significant decrease in viability but the LDH assay shows low levels of necrosis, it strongly suggests the compound induces apoptosis. Apoptosis is a highly regulated form of programmed cell death characterized by specific morphological and biochemical events, including the activation of caspases and the externalization of phosphatidylserine (PS).
Figure 2: Key events in apoptosis and their detection methods.
Protocol: Caspase-3/7 Activity Assay
Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[11] Measuring their activity provides a direct and specific indicator of apoptosis. Many commercial kits utilize a proluminescent substrate that, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[12]
Principle of the Caspase-Glo® 3/7 Assay
The assay reagent contains a caspase-3/7 substrate (containing the DEVD sequence) linked to aminoluciferin.[12][13] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to produce a stable "glow-type" luminescent signal. This signal is directly proportional to the amount of active caspase-3/7.[12]
Step-by-Step Protocol (Add-Mix-Measure Format)
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled, clear-bottom 96-well plate as described in the MTT protocol.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the working solution according to the manufacturer's protocol (typically by mixing a buffer and lyophilized substrate).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Interpretation
An increase in relative light units (RLU) compared to the vehicle control indicates an induction of apoptosis. Data are often expressed as "fold-change" over the vehicle control. For robust results, it's beneficial to run a parallel plate to measure cell viability (e.g., using a non-lytic assay) and normalize the caspase activity to the number of viable cells.[13]
Protocol: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a powerful method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]
Principle of Annexin V / PI Staining
-
Annexin V: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V is a protein that binds with high affinity to PS in a calcium-dependent manner. When conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost.[15]
By using both stains, we can distinguish four populations:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (though this population can be small or transient)
Materials
-
Treated cells (both adherent and suspension)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Step-by-Step Protocol
-
Cell Harvesting: Induce apoptosis by treating cells with this compound for the desired time.
-
For suspension cells: Centrifuge to pellet the cells.
-
For adherent cells: Gently trypsinize and collect the cells. Combine with the supernatant, which may contain already detached apoptotic cells.
-
-
Cell Washing: Wash the collected cells once with cold 1X PBS and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).
-
Gently vortex the tubes.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][16]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[14] Keep samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour). Be sure to set up proper compensation controls using single-stained samples.
Integrated Data Interpretation
By combining the results from these orthogonal assays, a clear picture of the cytotoxic mechanism of this compound emerges.
-
Scenario 1: High MTT signal reduction, low LDH release, high Caspase/Annexin V signal.
-
Scenario 2: High MTT signal reduction, high LDH release, low Caspase/Annexin V signal.
-
Scenario 3: Moderate signals across all assays.
This comprehensive approach provides a robust and reliable characterization of compound-induced cytotoxicity, a critical step in the journey of drug discovery and development.
References
- 1. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 13. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 16. kumc.edu [kumc.edu]
Application Notes & Protocols: The Isoindolin-1-one Scaffold in Cancer Research
A Deep Dive into 5-(Hydroxymethyl)isoindolin-1-one, the Pharmacophore Core of the Potent PARP Inhibitor Talazoparib
Introduction: The Significance of the Isoindolin-1-one Scaffold
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural similarity to the nicotinamide moiety of NAD+ allows it to effectively compete for the catalytic site of enzymes like Poly(ADP-ribose) polymerase (PARP).[2] This guide focuses on this compound, a key structural component of Talazoparib (also known as BMN 673), a highly potent, orally available PARP inhibitor approved for the treatment of certain breast and prostate cancers.[4][5]
Talazoparib's remarkable efficacy stems from its dual mechanism of action against PARP enzymes, which are critical players in the DNA Damage Response (DDR). Understanding how to utilize this compound in cancer cell line studies is crucial for researchers investigating DNA repair, synthetic lethality, and novel therapeutic combinations. This document serves as a comprehensive guide, providing both the theoretical framework and detailed experimental protocols for its application in a research setting.
Mechanism of Action: Dual PARP Inhibition and Synthetic Lethality
Talazoparib exerts its potent anti-cancer effects through a dual mechanism that targets PARP1 and PARP2.[6][7]
-
Inhibition of Catalytic Activity: PARP enzymes detect DNA single-strand breaks (SSBs) and, upon activation, synthesize chains of poly(ADP-ribose) (PAR) to recruit other DNA repair proteins.[8][9] Talazoparib competitively binds to the NAD+ pocket of PARP, preventing this catalytic activity. As a result, SSBs are not efficiently repaired.[5]
-
PARP Trapping: This is the more cytotoxic mechanism and where Talazoparib excels.[10] The inhibitor not only blocks PARP's enzymatic function but also "traps" the PARP enzyme onto the DNA at the site of the break.[4][11][12] These trapped PARP-DNA complexes are significant physical obstacles that disrupt DNA replication and transcription, leading to the collapse of replication forks and the formation of highly toxic DNA double-strand breaks (DSBs).[10][12] Preclinical studies have shown that Talazoparib is approximately 100-fold more potent at trapping PARP than first-generation inhibitors like Olaparib.[4][13]
The Principle of Synthetic Lethality
The concept of synthetic lethality is the cornerstone of PARP inhibitor efficacy. It occurs when the simultaneous loss of two separate gene functions leads to cell death, while the loss of either one alone does not.[14][15]
-
Healthy Cells: Possess multiple DNA repair pathways. If PARP is inhibited, they can still repair DSBs using the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[6]
-
HR-Deficient Cancer Cells (e.g., BRCA1/2 mutated): These cells are already defective in the HR pathway for repairing DSBs. They become heavily reliant on PARP-mediated SSB repair to maintain genomic stability.[12][15]
When Talazoparib is introduced to these HR-deficient cells, it blocks SSB repair and creates trapped PARP-DNA complexes, leading to an accumulation of DSBs. Since the cells cannot repair these DSBs via their defective HR pathway, the overwhelming genomic instability triggers apoptosis (programmed cell death).[12][15][16] This provides a therapeutic window, selectively killing cancer cells while largely sparing healthy, HR-proficient cells.[17]
Caption: Synthetic lethality in HR-deficient cancer cells.
Data Presentation: In Vitro Efficacy of Talazoparib
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit a biological process by 50%. The IC50 of Talazoparib varies depending on the cancer cell line and its genetic background, particularly its HR status.
| Cell Line | Cancer Type | BRCA Status | IC50 (approx.) | Reference |
| MX-1 | Breast Cancer | BRCA1 mutant | 0.3 nM | [5] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 5 nM | [5] |
| SUM149PT | Breast Cancer | BRCA1 mutant | ~1 nM | [18][19] |
| DLD1 BRCA2 -/- | Colorectal Cancer | BRCA2 knockout | <10 nM | [19] |
| MCF-7 | Breast Cancer | BRCA wild-type | ~5 µM | [18] |
| NCI-H446 | Small Cell Lung Cancer | BRCA wild-type | ~20-200 nM | [20] |
Note: IC50 values are highly dependent on assay conditions (e.g., incubation time, assay type). The values presented are for comparative purposes and should be determined empirically for your specific experimental system.
Experimental Protocols
These protocols provide a framework for studying the effects of this compound (as Talazoparib) in cancer cell lines.
Protocol 1: Preparation of Talazoparib Stock Solution
Rationale: Accurate and consistent drug preparation is fundamental to reproducible results. Dimethyl sulfoxide (DMSO) is the standard solvent for Talazoparib due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.
-
Materials:
-
Talazoparib powder (e.g., Talazoparib Tosylate)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of Talazoparib powder to prepare a high-concentration stock solution (e.g., 10 mM).
-
Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of DMSO to the vial of Talazoparib powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.[21]
-
Protocol 2: Cell Viability (IC50 Determination) Assay
Rationale: This acute exposure assay measures the immediate cytotoxic or cytostatic effect of the compound, allowing for the determination of the IC50 value. This is a critical first step to establish a working concentration range for subsequent, more complex experiments.
Caption: A typical workflow for a cell viability assay.
-
Materials:
-
Cancer cell lines of interest (e.g., one HR-deficient and one HR-proficient)
-
96-well clear or opaque-walled cell culture plates
-
Complete growth medium
-
Talazoparib stock solution and vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach for 24 hours.[22]
-
Drug Preparation: Prepare serial dilutions of Talazoparib in complete growth medium. A common starting range is 0.01 nM to 10 µM.[22] Crucially, include a vehicle control (DMSO) at the same final concentration used for the highest drug dose.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[22]
-
Detection: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for MTT, add 20 µL and incubate for 4 hours).
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 3: Clonogenic Survival Assay
Rationale: This assay is the gold standard for measuring the reproductive integrity of cells after treatment. It assesses the long-term ability of a single cell to proliferate and form a colony, which is a more rigorous measure of cell death than short-term viability assays, especially for DNA-damaging agents.[21]
-
Materials:
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v crystal violet in 25% methanol)
-
-
Procedure:
-
Cell Seeding: Determine the appropriate number of cells to seed per well to yield 50-200 distinct colonies in the control group after the incubation period (this requires optimization for each cell line). Seed cells in 6-well plates and allow them to adhere overnight.[21]
-
Treatment: Treat the cells with various concentrations of Talazoparib for a defined period (e.g., 24 hours).[23]
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with sterile PBS, and add fresh, drug-free medium.
-
Incubation: Incubate the plates for a prolonged period (typically 7-14 days), allowing surviving cells to form visible colonies.
-
Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20-30 minutes.
-
Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition to generate a dose-response curve.[21]
-
Protocol 4: Assessment of DNA Damage (γH2AX Immunofluorescence)
Rationale: The formation of DSBs is the ultimate cytotoxic lesion induced by Talazoparib in HR-deficient cells. Phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is one of the earliest events in the DSB response. Visualizing γH2AX foci via immunofluorescence provides direct evidence of DNA damage.[20]
-
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
Paraformaldehyde (PFA) for fixing
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: anti-γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Treatment: Seed cells on coverslips and treat with Talazoparib (e.g., at the IC50 concentration) and a vehicle control for 24 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[22]
-
Permeabilization: Wash twice with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[22]
-
Blocking: Wash twice with PBS and block with blocking buffer for 1 hour to prevent non-specific antibody binding.[22]
-
Primary Antibody: Incubate with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[22]
-
Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus. Quantify the number and intensity of foci per cell to measure the extent of DNA damage.
-
Conclusion and Future Directions
The this compound moiety, as exemplified by Talazoparib, is a powerful tool for cancer research. Its potent and dual-acting mechanism of PARP inhibition allows for the selective targeting of cancer cells with deficiencies in the DNA damage response, particularly in the homologous recombination pathway. The protocols outlined in this guide provide a robust starting point for researchers to determine the efficacy of this compound, confirm its mechanism of action, and explore its potential in novel therapeutic combinations. Future studies may focus on identifying biomarkers of response beyond BRCA mutations, understanding mechanisms of acquired resistance, and exploring synergistic combinations with other agents, such as immunotherapy or cell cycle checkpoint inhibitors.
References
- 1. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Talazoparib - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 13. researchgate.net [researchgate.net]
- 14. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. the-gist.org [the-gist.org]
- 16. auo.asmepress.com [auo.asmepress.com]
- 17. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Antimicrobial and Antifungal Assays for Isoindolinone Derivatives
Here is a detailed guide on antimicrobial and antifungal assays for isoindolinone derivatives.
Introduction: The Antimicrobial Potential of Isoindolinone Scaffolds
The isoindolinone core is a privileged heterocyclic scaffold found in a variety of natural products and synthetic compounds, exhibiting a wide range of biological activities.[1][2] Researchers have increasingly turned their attention to isoindolinone derivatives as a promising source for novel antimicrobial and antifungal agents, driven by the urgent need for new therapeutics to combat rising drug resistance.[1][3][4] Studies have demonstrated that modifications to the isoindolinone structure can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[5][6][7]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the systematic evaluation of the antimicrobial and antifungal properties of novel isoindolinone derivatives. Our focus is not merely on procedural steps but on the underlying principles, ensuring that the data generated is both accurate and reproducible. The methodologies described herein are aligned with the principles set forth by global standards committees like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are essential for generating comparable and reliable data.[8][9][10][11][12][13][14][15][16]
Pillar 1: Foundational Concepts in Susceptibility Testing
Before proceeding to experimental protocols, it is crucial to understand the key parameters used to quantify antimicrobial activity. These metrics form the basis for evaluating the potential of any new compound.
-
Minimum Inhibitory Concentration (MIC): This is the most fundamental measure of a compound's potency. The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a specified incubation period under standardized conditions.[17][18][19] An MIC value provides a quantitative measure of the compound's static activity (i.e., its ability to halt microbial proliferation).
-
Minimum Bactericidal Concentration (MBC): To determine if a compound actively kills bacteria rather than just inhibiting their growth, the MBC is determined. It is the lowest concentration of an antibacterial agent required to kill ≥99.9% of the final bacterial inoculum after a standard incubation period.[20][21][22] This is a measure of cidal activity.
-
Minimum Fungicidal Concentration (MFC): Analogous to the MBC, the MFC is the lowest concentration of an antifungal agent that kills ≥99.9% of the initial fungal inoculum.[23][24][25][26]
The relationship between these values is critical. The ratio of MBC/MIC (or MFC/MIC) provides insight into the nature of the antimicrobial action. A ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity, whereas a higher ratio suggests bacteriostatic or fungistatic effects.[25][27]
Pillar 2: Experimental Protocols & Methodologies
A tiered approach is recommended for screening novel isoindolinone derivatives. This begins with a simple, qualitative diffusion assay to identify active compounds, followed by more rigorous quantitative dilution methods to determine precise MIC and MBC/MFC values.
Protocol 1: Preliminary Screening via Agar Disk Diffusion Assay
This method is a robust, low-cost preliminary screen to quickly identify isoindolinone derivatives that possess antimicrobial activity.[28][29] The principle is based on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism, creating a concentration gradient.[30][31]
We start with disk diffusion because it is an excellent first-pass filter. It rapidly identifies "hits" and eliminates inactive compounds, saving time and resources. However, it is crucial to recognize its limitations. The diameter of the inhibition zone is influenced not only by the compound's intrinsic activity but also by its molecular weight, solubility, and diffusion rate through the agar. Therefore, this assay should not be used for direct comparison of potency between different chemical classes but is effective for initial screening of a library of related derivatives.
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[31]
-
Test bacterial and fungal strains (e.g., ATCC reference strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Isoindolinone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., Ampicillin, Ciprofloxacin)
-
Negative control: Disks impregnated with the solvent vehicle alone[5]
-
Sterile swabs, forceps, and micropipettes
-
Incubator
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[30] This inoculum must be used within 15 minutes of preparation.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[31] Swab the entire surface of an MHA plate three times, rotating the plate 60° between each application to ensure a confluent lawn of growth.[31] Allow the plate to dry for 3-5 minutes.
-
Disk Preparation & Application: Aseptically apply a known volume (e.g., 20 µL) of each isoindolinone solution to a sterile paper disk. Allow the solvent to evaporate completely in a biosafety cabinet.[30] Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate, pressing gently to ensure full contact.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours for most bacteria. Fungal species may require longer incubation times (24-48 hours) and different media, such as Sabouraud Dextrose Agar (SDA).
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The absence of a zone indicates no activity, while a larger zone generally suggests greater activity. The solvent control disk should show no zone of inhibition.
Caption: Workflow for the Agar Disk Diffusion Assay.
Protocol 2: Quantitative MIC Determination by Broth Microdilution
This is the gold-standard method for determining the MIC of a compound. It involves challenging a standardized microbial inoculum with two-fold serial dilutions of the isoindolinone derivative in a liquid growth medium within a 96-well microtiter plate.[18]
The broth microdilution method provides a quantitative, reproducible MIC value that is essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives. Adherence to standardized media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi, is non-negotiable for inter-laboratory comparability.[18][27][32] The inclusion of a growth control (no compound) and a sterility control (no microbes) in every plate is a self-validating mechanism; if these controls fail, the results from that plate are invalid.
-
Sterile 96-well flat-bottom microtiter plates
-
CAMHB for bacteria; RPMI-1640 medium with L-glutamine without bicarbonate, buffered with MOPS, for fungi
-
Isoindolinone derivative stock solution (e.g., 1280 µg/mL in DMSO)
-
Standardized microbial inoculum (prepared as in Protocol 1, then diluted)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Plate Preparation: Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.[18] This creates a concentration gradient (e.g., from 640 to 1.25 µg/mL before inoculum is added).
-
Control Wells: Well 11 serves as the growth control (broth only, no compound). Well 12 serves as the sterility control (broth only, no compound, no inoculum).[18]
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.[27]
-
Inoculation: Add 100 µL of the standardized bacterial or fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 200 µL, and the compound concentrations are now halved (e.g., 320 to 0.625 µg/mL).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-72 hours for fungi, as required by the specific strain.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the isoindolinone derivative at which there is no visible growth (i.e., the first clear well).[18] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 3: Determination of MBC and MFC
This assay is a direct extension of the broth microdilution test and is essential for determining whether a compound is cidal.[21] It differentiates between compounds that merely inhibit growth and those that actively kill the microbes.
The key to a reliable MBC/MFC determination is accurate enumeration and avoiding antimicrobial carryover. By plating a small, defined volume (10-20 µL) from the clear MIC wells onto a large agar surface, the compound is diluted to a sub-inhibitory concentration, allowing any surviving organisms to grow.[23][24][25][27] The 99.9% killing endpoint (a 3-log₁₀ reduction from the initial inoculum) is the standard definition of cidal activity and provides a stringent benchmark for compound efficacy.[20]
-
Completed 96-well MIC plate
-
Sterile MHA or SDA plates
-
Micropipette and sterile tips
-
Selection of Wells: Following MIC determination, identify the well corresponding to the MIC and at least two wells with higher concentrations (more concentrated dilutions).
-
Subculturing: From each selected well, plate a 10 µL aliquot onto a sterile, drug-free agar plate (MHA for bacteria, SDA for fungi).[27] Also plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours and SDA plates for 24-48 hours, or until growth is clearly visible on the plate subcultured from the growth control.
-
Determination of MBC/MFC: After incubation, count the number of colonies (CFUs) on each plate. The MBC or MFC is the lowest concentration of the isoindolinone derivative that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[21][22]
Caption: Workflow for MBC/MFC Determination post-MIC.
Pillar 3: Data Presentation and Interpretation
Clear and standardized data presentation is paramount for effective communication of results. All quantitative data should be summarized in a structured table.
Example Data Summary Table
| Compound ID | Test Organism | ATCC Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| ISO-001 | Staphylococcus aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| ISO-001 | Escherichia coli | 25922 | 16 | >128 | >8 | Bacteriostatic |
| ISO-001 | Candida albicans | 90028 | 8 | 16 | 2 | Fungicidal |
| ISO-002 | Staphylococcus aureus | 29213 | 8 | 64 | 8 | Bacteriostatic |
| ISO-002 | Escherichia coli | 25922 | 64 | >128 | >2 | Bacteriostatic |
| ISO-002 | Candida albicans | 90028 | 32 | >128 | >4 | Fungistatic |
| Ampicillin | Escherichia coli | 25922 | 2 | 4 | 2 | Bactericidal |
| Nystatin | Candida albicans | 90028 | 1 | 2 | 2 | Fungicidal |
Disclaimer: The data presented are for illustrative purposes only and should be determined experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. New publication: All natural products containing an isoindolinone scaffold isolated from fungi thus far. - Oncowitan [oncowitan.com]
- 3. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. <i>In vitro</i> Antimicrobial Activity of Some Synthetic Isoindolinone and Isoquinolinone Derivatives | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. European Committee on Antimicrobial Susceptibility Testing - Wikipedia [en.wikipedia.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goums.ac.ir [goums.ac.ir]
- 12. ESCMID: EUCAST [escmid.org]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. darvashco.com [darvashco.com]
- 17. ijrpc.com [ijrpc.com]
- 18. benchchem.com [benchchem.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. microchemlab.com [microchemlab.com]
- 23. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. asm.org [asm.org]
- 32. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(Hydroxymethyl)isoindolin-1-one in Medicinal Chemistry
Introduction: The Privileged Isoindolin-1-one Scaffold
The isoindolin-1-one core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] This versatility has led to the development of numerous bioactive compounds and marketed drugs for a wide range of diseases, including cancer, inflammation, hypertension, and multiple myeloma.[3][4] The isoindolin-1-one scaffold is a fused bicyclic system, essentially a benzo-fused γ-lactam, which provides a rigid and synthetically tractable platform for drug design.[5]
Within this important class of compounds, 5-(Hydroxymethyl)isoindolin-1-one represents a particularly valuable starting material and synthetic intermediate. The key to its utility lies in the hydroxymethyl group (-CH₂OH) at the 5-position of the isoindolinone core. This functional group serves as a versatile chemical "handle," allowing for a wide array of subsequent chemical modifications. It can be easily oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This synthetic flexibility enables medicinal chemists to systematically explore the structure-activity relationship (SAR) of isoindolin-1-one derivatives, optimizing properties such as potency, selectivity, solubility, and pharmacokinetic profiles.
Part 1: Key Application in PARP Inhibitor Development
A major contemporary application of the isoindolin-1-one scaffold, and by extension, this compound, is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7]
The Rationale: Mechanism of PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[8] They recognize single-strand breaks (SSBs) in DNA and, upon binding, synthesize chains of poly(ADP-ribose) (PAR) that recruit other DNA repair proteins to the site of damage.[9] PARP inhibitors block this catalytic activity.
In cancer cells that have defects in other DNA repair pathways, such as the homologous recombination (HR) pathway (often due to mutations in BRCA1 or BRCA2 genes), the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA damage.[8] When the cell attempts to replicate its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). Since the HR pathway is deficient, the cell cannot properly repair these DSBs, leading to genomic instability and ultimately, cell death. This concept, where a defect in two genes or pathways simultaneously is lethal but a defect in either one alone is not, is known as synthetic lethality .[8][9]
The isoindolin-1-one scaffold has emerged as a highly promising pharmacophore for PARP inhibition because it mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[6] This structural similarity allows isoindolinone-based compounds to act as competitive inhibitors at the enzyme's catalytic site, leading to potent and selective inhibition.[6]
Diagram 1: Mechanism of Synthetic Lethality with PARP Inhibitors.
Role of this compound as a Key Intermediate
This compound is an ideal starting point for the synthesis of novel PARP inhibitors. The hydroxymethyl group provides a crucial point for chemical elaboration to introduce moieties that can enhance binding affinity, improve pharmacokinetic properties (like blood-brain barrier permeability for treating CNS cancers), and fine-tune the overall drug-like characteristics of the molecule.[6][7]
Diagram 2: Drug Discovery Workflow using the Intermediate.
Part 2: Broader Therapeutic Potential
While PARP inhibition is a prominent application, the isoindolin-1-one scaffold is pleiotropic, and derivatives have demonstrated a wide range of biological activities. This compound serves as a versatile precursor for exploring these other therapeutic avenues.
| Therapeutic Area | Example Activity of Isoindolin-1-one Derivatives | Citation(s) |
| Anticancer | Inhibition of carbonic anhydrase; cytotoxic effects against specific cancer cell lines. | [10] |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria; antifungal properties. | [11][12][13] |
| Antiviral | Inhibition of viruses such as HIV-1 and influenza A virus. | [5][11] |
| CNS Disorders | Potential as antipsychotics and agents for treating neurobehavioral disorders. | [11][14] |
| Anti-inflammatory | Modulation of inflammatory pathways. | [1] |
| Cardiovascular | Antihypertensive effects, as seen with the drug Chlorthalidone. | [4][10] |
Part 3: Synthetic Protocols and Methodologies
The following protocols provide a framework for the synthesis and derivatization of this compound.
Protocol 1: General Synthesis of the 5-Substituted Isoindolin-1-one Core
This protocol outlines a general, conceptual pathway for creating the core structure, often starting from a substituted phthalic anhydride or a related benzoic acid derivative.
Objective: To synthesize the core 5-substituted isoindolin-1-one ring system.
Materials:
-
4-Carboxyphthalic anhydride (or related starting material)
-
Ammonia source (e.g., ammonium hydroxide, urea)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) - use with caution)
-
Appropriate solvents (e.g., THF, Ethanol, Water)
-
Acid/Base for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
Imide Formation: React 4-carboxyphthalic anhydride with an ammonia source under heating to form the corresponding 4-carboxyphthalimide.
-
Carboxylic Acid Reduction: Carefully reduce the carboxylic acid group at the 5-position to a primary alcohol using a suitable reducing agent. This step requires chemoselective conditions to avoid reduction of the imide carbonyls. A common strategy is to first protect the imide or use a reagent that selectively reduces carboxylic acids over amides/imides.
-
Selective Imide Reduction: Reduce one of the two imide carbonyls to a methylene group to form the final this compound. This is typically achieved with a controlled amount of a strong reducing agent like NaBH₄ under specific conditions.
-
Purification: Purify the final product using standard techniques such as recrystallization or column chromatography.
Causality and Experimental Choices: The choice of reducing agent is critical. A harsh reducing agent like LiAlH₄ could reduce both the carboxylic acid and the imide, leading to an undesired product. A milder, more selective approach is necessary to achieve the target structure.
Protocol 2: Synthetic Elaboration of this compound
Objective: To modify the hydroxymethyl group to introduce diverse chemical functionalities for SAR studies.
A. Oxidation to 5-Formylisoindolin-1-one
This aldehyde intermediate is highly valuable for subsequent reactions like reductive amination.
-
Reagents: this compound, Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC), Dichloromethane (DCM) as solvent.
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMP (or PCC) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated sodium thiosulfate solution for DMP).
-
Extract the product with DCM, wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash chromatography.
-
-
Rationale: DMP is a mild and selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
B. Conversion to 5-(Chloromethyl)isoindolin-1-one
This activated intermediate is a substrate for nucleophilic substitution, allowing the introduction of amines, azides, ethers, etc.
-
Reagents: this compound, Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl), a non-nucleophilic base like Triethylamine (TEA), and an appropriate aprotic solvent (e.g., DCM, THF).
-
Procedure:
-
Dissolve this compound in anhydrous DCM and cool to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add thionyl chloride (or MsCl) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by carefully adding cold water or a saturated sodium bicarbonate solution.
-
Extract the product, dry the organic phase, and concentrate.
-
The resulting halide or mesylate is often used immediately in the next step due to potential instability.
-
-
Rationale: Converting the hydroxyl group into a better leaving group (chloride or mesylate) is a classic strategy to facilitate Sₙ2 reactions, enabling the covalent attachment of various pharmacophoric groups essential for target binding.
Conclusion
This compound is a high-value, versatile building block in modern medicinal chemistry. Its primary application as a key intermediate in the synthesis of next-generation PARP inhibitors for oncology is well-established, capitalizing on the privileged nature of the isoindolin-1-one scaffold. Furthermore, its synthetic tractability allows for broad exploration of other therapeutic areas, from infectious diseases to CNS disorders. The protocols and strategic insights provided herein are intended to empower researchers to effectively leverage this compound in their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [ouci.dntb.gov.ua]
Application Note & Protocols: A Strategic Guide for the In Vitro Evaluation of Novel Isoindolin-1-one Compounds
Introduction: The Isoindolin-1-one Scaffold - A Privileged Structure in Drug Discovery
The isoindolin-1-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][4] Notably, the isoindolin-1-one framework is the backbone of highly successful immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide, which function by binding to the E3 ubiquitin ligase adapter protein Cereblon (CRBN).[5][6] This interaction reprograms the ligase to selectively ubiquitinate and degrade specific "neo-substrate" proteins, such as the transcription factors IKZF1 and IKZF3, leading to potent anti-myeloma effects.[5][7]
Beyond their role as molecular glues, isoindolin-1-one derivatives have been developed as inhibitors for various other enzyme classes, including phosphodiesterases (PDEs) and kinases.[1][8] This chemical tractability and diverse pharmacology make the isoindolin-1-one scaffold a fertile ground for the discovery of novel therapeutics.
This guide provides a comprehensive, strategy-driven framework for the in vitro evaluation of novel isoindolin-1-one compounds. It is designed for researchers in drug discovery and chemical biology, offering a logical progression of assays from initial cytotoxicity screening to specific target engagement and mechanism of action (MOA) studies. The protocols herein are designed to be robust and self-validating, providing the critical data needed to advance promising lead candidates.
Experimental Strategy Overview
A successful in vitro evaluation campaign follows a tiered approach. This workflow ensures that resources are focused on compounds with the most promising activity and desirable safety profiles. Our proposed strategy moves from broad phenotypic screening to highly specific, target-oriented assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 3. Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds | CoLab [colab.ws]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Substituted Isoindolin-1-ones
Welcome to the Technical Support Center for the synthesis of 5-substituted isoindolin-1-ones. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these synthetic routes. This guide emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, offering probable causes and step-by-step solutions to overcome common hurdles in the synthesis of 5-substituted isoindolin-1-ones.
Problem 1: Poor Regioselectivity in the Cyclization of 4-Substituted Phthalic Anhydrides
Symptom: You are attempting to synthesize a 5-substituted isoindolin-1-one from a 4-substituted phthalic anhydride and an amine, but you obtain a mixture of 5- and 6-substituted isomers, with the desired 5-substituted product in low yield.
Probable Causes:
-
Steric Hindrance: The substituent at the 4-position of the phthalic anhydride can sterically hinder the initial nucleophilic attack of the amine at the adjacent carbonyl group (C1), favoring attack at the more accessible C2 carbonyl. This leads to the formation of the undesired 6-substituted isomer.
-
Electronic Effects: The electronic nature of the substituent on the phthalic anhydride can influence the electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can enhance the reactivity of the adjacent carbonyl, while electron-donating groups may have the opposite effect.
-
Reaction Conditions: Temperature and solvent can play a crucial role in the regioselectivity of the initial amidation step.
Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often enhance the kinetic control of the reaction, potentially favoring the formation of the thermodynamically less stable but desired 5-substituted isomer.
-
Choice of Solvent: The polarity of the solvent can influence the transition state of the nucleophilic attack. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMAc) to less polar options (e.g., toluene, xylene), to determine the optimal medium for the desired regioselectivity.
-
Use of a Bulky Amine: Employing a sterically demanding amine can sometimes amplify the steric hindrance at the C2 carbonyl, thereby directing the reaction towards the C1 position and favoring the 5-substituted product.
-
Alternative Synthetic Routes: If optimizing the direct amidation of the phthalic anhydride proves challenging, consider alternative strategies such as those involving directed ortho-metalation or C-H functionalization of a pre-formed isoindolinone core.
Problem 2: Low Yield in Palladium-Catalyzed Carbonylative Cyclization
Symptom: You are performing a palladium-catalyzed carbonylative cyclization of a substituted o-halobenzylamine to synthesize a 5-substituted isoindolin-1-one, but the yield of the desired product is consistently low.
Probable Causes:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials or solvents. The presence of water or oxygen can lead to the formation of inactive palladium species.
-
Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. An inappropriate ligand can lead to slow oxidative addition, reductive elimination, or catalyst decomposition.
-
Base Inefficiency: The base plays a crucial role in the catalytic cycle, often participating in the deprotonation of the amine and regeneration of the active catalyst. An unsuitable base or insufficient amount can stall the reaction.
-
CO Pressure: Inadequate carbon monoxide pressure can be a limiting factor in the carbonylation step.
Solutions:
-
Ensure Anhydrous and Inert Conditions: Thoroughly dry all glassware and use anhydrous solvents. Degas solvents and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before introducing the catalyst and reagents.
-
Ligand Screening: If the standard phosphine ligands (e.g., PPh₃, dppp) are not effective, screen a range of ligands with varying steric and electronic properties. For example, bulky electron-rich phosphines can sometimes enhance the rate of reductive elimination.
-
Base Optimization: The choice of base is critical. Inorganic bases like Cs₂CO₃ have proven effective in many cases.[1] If yields are low, consider screening other bases such as K₂CO₃, NaOAc, or organic bases like Et₃N or DBU. The amount of base can also be optimized; using 1.5 to 2 equivalents is a good starting point.[1]
-
CO Pressure and Delivery: Ensure a consistent and adequate supply of carbon monoxide. For reactions sensitive to CO pressure, consider using a CO balloon or a high-pressure reactor.
-
Starting Material Purity: Purify the o-halobenzylamine starting material to remove any impurities that might interfere with the catalyst.
Problem 3: Difficulty in Purifying 5-Nitroisoindolin-1-one
Symptom: After synthesizing a 5-nitroisoindolin-1-one, you are facing challenges in purifying the product. The crude product may be an oil or a gummy solid, and crystallization is difficult.
Probable Causes:
-
Residual Solvent: High-boiling point solvents like DMF, often used in these syntheses, can be difficult to remove completely and can prevent crystallization.
-
Impurities: The presence of unreacted starting materials or side-products can act as impurities that inhibit crystallization.
-
Product Nature: Some nitro-substituted compounds have inherently lower melting points and can be prone to forming oils, especially if not completely pure.
Solutions:
-
Thorough Solvent Removal: After the reaction work-up, ensure all high-boiling solvents are removed. This can be achieved by co-evaporation with a lower-boiling solvent like toluene or by using a high-vacuum pump for an extended period.
-
Liquid-Liquid Extraction: If the product is an oil, perform a thorough liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to remove water-soluble impurities. Wash the organic layer with brine to help remove residual DMF.
-
Column Chromatography: If crystallization fails, column chromatography is a reliable method for purification. Use a solvent system that provides good separation of the desired product from impurities on a TLC plate before scaling up to a column.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which the product is poorly soluble (a "non-solvent") and scratching the inside of the flask with a glass rod. Sonication can also be helpful.
-
Recrystallization from Alternative Solvents: For similar nitro-containing compounds, recrystallization from methanol has been reported to be effective. Experiment with a range of polar solvents to find a suitable system.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 5-substituted isoindolin-1-ones, with a focus on the underlying chemical principles.
Q1: What is the most significant challenge in the regioselective synthesis of 5-substituted isoindolin-1-ones?
A1: The primary challenge lies in controlling the regioselectivity of the reaction, particularly when starting from a monosubstituted benzene derivative. For instance, in the cyclization of 4-substituted phthalic anhydrides, the initial nucleophilic attack by an amine can occur at two different carbonyl carbons, leading to a mixture of 5- and 6-substituted isoindolin-1,3-diones, which are then converted to the corresponding isoindolin-1-ones. Similarly, in direct C-H functionalization of a benzamide, achieving selective activation at the C5 position over other positions on the benzene ring requires careful selection of directing groups and reaction conditions. The electronic and steric properties of the substituents and reagents play a crucial role in determining the final product distribution.
Q2: How do directing groups influence the regioselectivity of C-H functionalization for the synthesis of 5-substituted isoindolin-1-ones?
A2: Directing groups are functional groups on the substrate that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its activation.[2] For the synthesis of 5-substituted isoindolin-1-ones via C-H functionalization of a benzamide, the amide group itself can act as a directing group, favoring ortho-functionalization. To achieve functionalization at the C5 position (meta to the amide), a directing group that promotes remote C-H activation is necessary. The geometry and electronic properties of the directing group are critical in determining the regioselectivity of the C-H activation step.[3]
Q3: What are the common side reactions to be aware of during the synthesis of 5-aminoisoindolin-1-ones from their 5-nitro precursors?
A3: The reduction of a nitro group to an amine is a standard transformation, but in the context of the isoindolinone scaffold, several side reactions can occur:
-
Over-reduction: The lactam carbonyl group of the isoindolinone can be susceptible to reduction under harsh conditions (e.g., using strong reducing agents like LiAlH₄), leading to the corresponding amino-isoindoline.
-
Incomplete Reduction: Incomplete reduction can result in the formation of intermediate species such as nitroso or hydroxylamino compounds.
-
Decomposition: The isoindolinone ring can be sensitive to strongly acidic or basic conditions that may be employed during the work-up of the reduction reaction.
To mitigate these issues, it is advisable to use milder reduction methods such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction with reagents like SnCl₂ or Fe in acidic media. Careful monitoring of the reaction progress by TLC is essential to ensure complete conversion of the nitro group without affecting the lactam functionality.
Q4: Can you provide a general protocol for the synthesis of a 5-substituted isoindolin-1-one starting from a substituted phthalic anhydride?
A4: The synthesis of N-substituted isoindoline-1,3-diones from phthalic anhydride and a primary amine is a well-established method.[4] This can be adapted for 4-substituted phthalic anhydrides to produce a mixture of 5- and 6-substituted isoindoline-1,3-diones. Subsequent selective reduction of one of the carbonyl groups yields the desired isoindolin-1-one.
General Protocol:
-
Amidation: In a round-bottom flask, dissolve the 4-substituted phthalic anhydride (1.0 equiv) and the desired primary amine (1.0-1.2 equiv) in a suitable solvent such as glacial acetic acid or toluene.
-
Cyclization: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to separate the 5- and 6-substituted isomers.
-
Selective Reduction: The purified 5-substituted isoindoline-1,3-dione is then selectively reduced to the corresponding 5-substituted isoindolin-1-one using a suitable reducing agent, such as NaBH₄ or Zn in acetic acid.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis of 5-substituted isoindolin-1-ones.
Protocol 1: Palladium-Catalyzed Carbonylative Cyclization for the Synthesis of 5-Bromo-2-benzylisoindolin-1-one
This protocol is adapted from established methods for palladium-catalyzed aminocarbonylation.[1]
Materials:
-
2-Bromo-5-iodobenzylamine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Carbon monoxide (CO) gas (balloon)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-5-iodobenzylamine, cesium carbonate, palladium(II) acetate, and dppp.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by benzylamine.
-
Evacuate and backfill the flask with carbon monoxide from a balloon three times.
-
Heat the reaction mixture to 95 °C and stir for 24 hours under a CO atmosphere.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-bromo-2-benzylisoindolin-1-one.
Data Presentation
The following table summarizes the yields of a 5-substituted isoindolin-1-one synthesized via different catalytic methods, highlighting the impact of the catalyst and reaction conditions on the outcome.
| Entry | Starting Material | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | o-Iodobenzylamine | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 95 | 75 | [1] |
| 2 | o-Iodobenzylamine | Pd(OAc)₂ | dppp | Cs₂CO₃ | Toluene | 95 | Optimized | [1] |
| 3 | Benzamide | [RhCp*Cl₂]₂ | - | NaOAc | DCE | 100 | Varies | [5] |
| 4 | Benzamide | Co(OAc)₂ | - | K₂CO₃ | DCE | 120 | Varies | [5] |
Visualizations
The following diagrams illustrate key concepts and workflows in the synthesis of 5-substituted isoindolin-1-ones.
References
- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for isoindolin-1-one synthesis.
An essential structural motif in medicinal chemistry, the isoindolin-1-one core is prevalent in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its synthesis, while crucial, is often accompanied by challenges ranging from low yields to complex side reactions. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate and optimize the synthesis of isoindolin-1-ones. Drawing on established literature and field-proven insights, this guide is structured in a practical question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific, practical problems that can arise during the synthesis of isoindolin-1-ones. The advice provided explains the chemical reasoning behind the troubleshooting steps to empower you to make informed decisions in your experimental design.
Question 1: My reaction is resulting in a very low yield or failing to proceed. What are the most likely causes and how can I fix it?
Low yields are a frequent challenge and can stem from several factors. A systematic approach to diagnosing the issue is critical.
-
Suboptimal Temperature: Temperature is a critical parameter. For instance, in the ultrasound-assisted synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides, lowering the reaction temperature can lead to a significant decrease in yield due to incomplete conversion of the starting material.[3][4] Conversely, excessively high temperatures can promote decomposition or side reactions.
-
Causality: The initial nucleophilic addition and subsequent intramolecular cyclization are activation energy-dependent steps. Insufficient thermal energy results in a slow or stalled reaction.
-
Solution: Perform a temperature screen. A good starting point for many procedures is around 50-60 °C.[3] If conversion is low, incrementally increase the temperature (e.g., in 10 °C steps) while monitoring the reaction by TLC or LCMS to find the optimal balance between reaction rate and product stability.
-
-
Incorrect Solvent or Base Selection: The polarity of the solvent and the nature of the base can dramatically influence the reaction's success. In the synthesis of 3-substituted isoindolin-1-ones from 2-cyanobenzaldehyde, using a nitrogen base like triethylamine (Et3N) can completely halt the reaction, whereas a strong base like methanolic KOH is required to initiate product formation.[5][6]
-
Causality: The base must be strong enough to facilitate the key deprotonation or nucleophilic activation step without promoting undesired side reactions.[6] The solvent must adequately dissolve the reactants while facilitating the desired transition state. For example, some reactions show poor yields in solvents like methanol or DMF but proceed well when a small amount of dichloromethane is added.[5]
-
Solution: If the reaction is sluggish, consider switching to a more appropriate base-solvent system based on the specific mechanism. For reactions sensitive to base strength, a screen of different bases (e.g., K2CO3, DBU, KOH) and solvents (e.g., Isopropanol, Methanol, DCM, Acetonitrile) is recommended.[3]
-
-
Steric Hindrance: The structure of your starting materials, particularly bulky amines, can prevent the reaction from occurring. When reacting 3-alkylidenephtalides with primary amines, substrates like t-butylamine or aniline may fail to produce the desired isoindolin-1-one, likely due to significant steric hindrance around the nitrogen nucleophile.[3]
-
Causality: Steric bulk can physically obstruct the nucleophilic attack required for the initial C-N bond formation.
-
Solution: If you suspect steric hindrance is the issue, you may need to redesign the synthetic route. This could involve using a less hindered amine or employing a different synthetic strategy altogether, such as a metal-catalyzed C-H activation approach which may be less sensitive to the steric profile of the amine.[7][8]
-
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting low-yield isoindolin-1-one syntheses.
Caption: A decision tree for troubleshooting low-yield isoindolin-1-one synthesis.
Question 2: My reaction is producing significant side products. How can I identify and minimize them?
The formation of side products often points to issues with base concentration, reaction time, or the inherent reactivity of the intermediates.
-
Incorrect Base Concentration: While a base may be necessary, using too much can be detrimental. In a synthesis starting from 2-cyanobenzaldehyde, increasing the volume of the base (methanolic KOH) led to undesired side reactions and a decreased yield of the target isoindolin-1-one.[5][6]
-
Causality: Excess base can catalyze alternative reaction pathways, such as polymerization or decomposition of starting materials or the product itself.
-
Solution: Carefully titrate the amount of base used. Perform a series of small-scale reactions with varying equivalents of the base (e.g., 1.1, 1.5, 2.0 eq.) to find the minimum amount required for efficient conversion.
-
-
Reactive Intermediates: Some synthetic routes proceed through highly reactive intermediates, such as N-acyliminium ions (NAIs). These can be trapped by nucleophiles to yield 3-substituted products or undergo elimination in the absence of a suitable nucleophile to form 3-alkylideneisoindolin-1-ones.[3]
-
Causality: The NAI is an electrophilic species. Its fate is determined by the reaction environment. If an external nucleophile is present, addition will occur. If not, elimination to a more stable conjugated system is a likely outcome.
-
Solution: Control the fate of the intermediate. If the 3-substituted product is desired, ensure a suitable nucleophile is present in the reaction mixture. If the elimination product is the target, ensure the reaction is free of competing nucleophiles.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about reaction design and optimization.
Question 1: What are the most common catalytic systems for isoindolin-1-one synthesis, and how do I choose one?
Transition metal catalysis is a powerful tool for constructing the isoindolin-1-one scaffold, often through C-H activation, cross-coupling, or carbonylation reactions.[8]
-
Palladium (Pd): Palladium catalysts are widely used. For example, a single-atom Pd/TiO2 catalyst has been developed for a tandem reaction from phthalic anhydride, demonstrating high conversion (99%) and selectivity (91%).[9] Palladium is also effective for C-H carbonylation of benzylamines and intramolecular cyclization of 2-iodobenzamides.[7]
-
Iridium (Ir), Rhodium (Rh), Copper (Cu), and Nickel (Ni): These metals are also employed, typically for C-H activation and annulation reactions.[7][10][11] For instance, iridium can catalyze the oxidative annulation of benzamides with cyclopropanols.[7]
-
Metal-Free Alternatives: For certain transformations, metal-free conditions are available. Electrophilic cyclization of o-(1-alkynyl)benzamides using reagents like I2 or ICl proceeds under mild, metal-free conditions.[12]
Choosing a Catalyst: The choice depends on your starting materials and desired transformation.
-
For C-H activation/carbonylation from benzamides or benzylamines, Pd, Rh, or Ir systems are common.[7][11]
-
For reductive coupling of aldehydes with amines, Pt nanowires have shown excellent yields.[7]
-
For a "greener" approach from simple starting materials like phthalic anhydride, the single-atom Pd/TiO2 system is a state-of-the-art option.[9]
Question 2: How does the choice of solvent and temperature affect the reaction outcome?
Solvent and temperature are interdependent variables that control reaction kinetics and selectivity.
| Parameter | Effect on Reaction | Recommended Starting Conditions | Reference |
| Solvent | Influences solubility of reactants, stabilizes transition states, and can participate in the reaction. Polar protic solvents like isopropanol and methanol often give good results. | Screen a range of solvents including isopropanol, methanol, ethanol, acetonitrile, and dichloromethane. | [3] |
| Temperature | Controls the rate of reaction. Higher temperatures increase the rate but may also promote decomposition or side reactions. | Begin with a moderate temperature (e.g., 50 °C) and adjust based on conversion rates monitored by TLC/LCMS. | [3][4] |
Question 3: What is the general mechanism for the formation of the isoindolin-1-one ring?
The mechanism varies significantly with the synthetic route. One well-elucidated example is the ultrasound-assisted synthesis from 3-alkylidenephtalides and primary amines.[3][4]
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine on the exocyclic double bond of the 3-alkylidenephtalide.
-
Tautomerization: This forms an enol intermediate which quickly tautomerizes to the more stable keto form.
-
Intramolecular Cyclization: An intramolecular nucleophilic addition occurs between the amide nitrogen and the newly formed ketone, closing the five-membered ring to yield the 3-hydroxyisoindolin-1-one product.
Plausible Reaction Mechanism Diagram
Caption: A simplified flowchart of a common isoindolin-1-one formation mechanism.
Experimental Protocols
Adherence to a well-defined protocol is essential for reproducibility. Below is a general procedure for the synthesis of 3-hydroxyisoindolin-1-ones, adapted from an ultrasound-assisted methodology.[3]
Protocol: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones
Materials:
-
3-Alkylidenephtalide (starting material, 1.0 equiv.)
-
Primary amine (2.0 equiv.)
-
Isopropanol (solvent)
-
Ultrasonic bath (e.g., 47 kHz, 35 W)
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine the 3-alkylidenephtalide (e.g., 0.5 mmol) and the primary amine (e.g., 1.0 mmol).
-
Solvent Addition: Add isopropanol (e.g., 2 mL) to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and irradiate the mixture at a controlled temperature (e.g., 50 °C) for approximately 30 minutes.
-
Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath. If the product precipitates, it can be collected by suction filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by washing with a cold solvent (e.g., cold methanol) or by recrystallization to yield the pure 3-hydroxyisoindolin-1-one.[5][6] For non-crystalline products, silica gel column chromatography may be necessary.
Self-Validation: The success of this protocol is validated by monitoring the reaction progress via TLC, which should show the disappearance of the starting material spot and the appearance of a new product spot. The final product structure and purity should be confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.[1][13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02720H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoindolinone synthesis [organic-chemistry.org]
- 8. research.abo.fi [research.abo.fi]
- 9. A Tandem Catalysis for Isoindolinone Synthesis over Single-Atom Pd/TiO2 Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(Hydroxymethyl)isoindolin-1-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 5-(Hydroxymethyl)isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar isoindolinone derivatives. Our goal is to combine established chemical principles with field-proven insights to help you achieve the highest possible purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial purification strategy.
Q1: What are the most common and effective methods for purifying this compound?
The two most effective and widely used techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1][2]
-
Recrystallization is a bulk purification technique ideal for removing small amounts of impurities from a relatively pure solid.[1] It leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.
-
Column Chromatography is a highly versatile separation technique used to separate individual compounds from a mixture.[3] It is particularly useful for separating compounds with different polarities and for purifying complex mixtures or small quantities of material.[3][4]
Q2: How do I choose between recrystallization and column chromatography?
The choice depends on the initial purity of your crude product, the quantity of material, and the nature of the impurities.
-
Choose Recrystallization when:
-
Your crude product is already relatively pure (>90%).
-
You have a significant amount of material (typically >1 gram) where the expected yield loss is acceptable.
-
The impurities have significantly different solubility profiles from your target compound in a suitable solvent.[5]
-
-
Choose Column Chromatography when:
-
The crude product is a complex mixture with multiple components.
-
Impurities have similar polarity and solubility to your product.
-
You are working with a small amount of material (<1 gram).
-
You need to isolate multiple compounds from a reaction mixture.[3]
-
A typical workflow is to first use column chromatography to isolate the crude product from major impurities, and then perform a final recrystallization step to achieve high analytical purity.
Q3: What are the likely impurities I need to remove?
Impurities in this compound typically originate from the synthetic route. Common syntheses for isoindolinones involve starting materials like 2-formylbenzoic acid or its derivatives and various amines.[6][7] Potential impurities could include:
-
Unreacted Starting Materials: Such as 2-formylbenzoic acid or related precursors.
-
By-products: Formed from side reactions during the synthesis.
-
Reagents and Catalysts: Residual acids, bases, or transition metals (e.g., palladium, iridium) if used in the synthesis.[6][8]
-
Solvents: Residual solvents from the reaction or workup steps.
Q4: How can I assess the purity of my final product?
Purity should be assessed using a combination of methods:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Techniques:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Separates components of a mixture and provides the mass of each component, which is highly effective for detecting and identifying impurities.
-
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it can present challenges.[1] This section provides solutions to common problems.
Q1: My compound won't dissolve, even in the hot solvent. What should I do?
Causality: This issue, often called "crashing out," happens when the solvent is not suitable for your compound, or you haven't used enough of it. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[5]
Solutions:
-
Add More Solvent: The most common reason is insufficient solvent. Add small portions of hot solvent until the solid dissolves completely.[5]
-
Check Solvent Polarity: this compound is a polar molecule due to the hydroxyl (-OH) and amide (-C=O) groups. If you are using a non-polar solvent (like hexanes), it is unlikely to work. You may need a more polar solvent (like ethanol, methanol, or water) or a solvent mixture.
-
Switch to a Different Solvent: If adding more solvent doesn't work or requires an impractically large volume, your chosen solvent is likely inappropriate. Refer to solubility tests to find a better one.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
Causality: Oiling out occurs when the saturated solution's temperature is above the melting point of your compound. The compound melts instead of crystallizing, forming an insoluble liquid phase. This is common with impure compounds, as impurities lower the melting point.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Then, add more solvent to lower the saturation point. This ensures that crystallization begins at a lower temperature.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly. Rapid cooling encourages precipitation and oiling out, while slow cooling promotes the formation of a stable crystal lattice.[9] Do not place the hot flask directly into an ice bath.[5]
-
Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.[5]
Q3: No crystals are forming upon cooling. What are the next steps?
Causality: This indicates that the solution is not supersaturated, either because too much solvent was used or the compound is very soluble even at low temperatures. Crystal formation also requires a nucleation event to begin.
Solutions:
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide a surface for crystal nucleation.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. It will act as a template for further crystal growth.
-
-
Cool to a Lower Temperature: If crystals haven't formed at room temperature, place the flask in an ice-water bath to further decrease solubility.[5]
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, then allow it to cool again. Be careful not to evaporate too much, or the compound may precipitate out instead of crystallizing.
Q4: The recovered yield is very low. How can I improve it?
Causality: Low yield can result from using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent in which they are soluble.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Prevent Premature Crystallization: If performing a hot gravity filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.
-
Wash Crystals Correctly: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[5]
Section 3: Troubleshooting Guide: Column Chromatography
Column chromatography offers excellent separation but requires careful setup and execution.[3][4]
Q1: How do I select the right solvent system (eluent)?
Causality: The success of column chromatography depends entirely on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (eluent).[10] The ideal eluent moves the target compound to a retention factor (Rf) of approximately 0.3-0.4 on a TLC plate.[4]
Solution:
-
Develop on TLC First: Before running a column, test various solvent systems using TLC.[3] this compound is a moderately polar compound. Start with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Adjust Polarity:
-
If the spot stays at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% ethyl acetate in hexanes to 30%).
-
If the spot moves to the top (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Use a Third Component: For highly polar compounds that streak, adding a small amount (0.5-1%) of methanol to an ethyl acetate/hexanes mixture or triethylamine for basic compounds can improve spot shape and separation.
Q2: The separation between my product and impurities is poor. How can I improve resolution?
Causality: Poor resolution means the bands of your compound and the impurity are overlapping as they travel down the column. This can be caused by an inappropriate solvent system, overloading the column, or improper column packing.[4]
Solutions:
-
Optimize the Eluent: A shallower solvent gradient or an isocratic (single solvent mixture) system that gives a lower Rf for your target compound on TLC will increase its interaction with the silica gel, allowing more time for separation.
-
Reduce the Amount of Sample: Overloading the column with too much crude material is a common cause of poor separation. A general rule is to use a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
Improve Column Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks. A poorly packed column will lead to channeling, where the solvent and sample flow unevenly, ruining the separation.[4] Use the "slurry" or "wet packing" method for best results.[10]
-
Use a Longer, Thinner Column: Increasing the length of the column relative to its diameter generally improves separation efficiency.[4]
Q3: I'm observing cracks in my silica gel bed. Will this affect my purification?
Causality: Yes, this will severely compromise your separation. Cracks form when the silica gel bed runs dry at any point after being wetted with solvent. The solvent evaporates, and the capillary forces that hold the silica structure together are lost, causing it to shrink and crack.
Solution:
-
Prevention is Key: Once you add solvent to the silica, never let the solvent level drop below the top of the silica bed.[4]
-
If it Happens: Unfortunately, a cracked column cannot be repaired. The column must be repacked. The channels created by the cracks allow the sample to bypass the stationary phase, leading to no separation.
Section 4: Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring.
-
Add More Solvent: Continue adding small portions of hot solvent until all of the solid has just dissolved.[9]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If there is charcoal or other insoluble material present, perform a hot gravity filtration to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[9] Once at room temperature, you may place it in an ice bath to maximize crystal formation.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC as described in the troubleshooting section. Aim for an Rf of ~0.3 for the target compound.[4]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your starting eluent and pour it into the column.[4]
-
Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica.
-
Add another thin layer of sand on top to protect the silica surface.[4]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Fraction Analysis: Monitor the fractions using TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Diagram 1: Purification Method Selection Workflow
Caption: Decision tree for selecting the appropriate purification method.
Diagram 2: Recrystallization Troubleshooting Workflow
Caption: Stepwise guide for inducing crystallization.
Section 5: Data Presentation
Table 1: Recommended Solvents for Recrystallization of Polar Aromatic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds; slow drying. |
| Ethanol | 78 | High | Excellent general-purpose polar solvent. |
| Methanol | 65 | High | More polar than ethanol, dissolves many compounds well. |
| Isopropanol | 82 | Medium | Less polar than ethanol, good alternative. |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Acetone | 56 | Medium | High solvency, low boiling point can be problematic. |
Table 2: Common Eluent Systems for Silica Gel Chromatography
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexanes / Ethyl Acetate | Low-High | The most common system. Start at 10% EtOAc and increase polarity as needed. |
| Dichloromethane / Methanol | High | For more polar compounds that do not move with EtOAc. Start with 1-2% MeOH. |
| Toluene / Ethyl Acetate | Low-Med | Can provide different selectivity for aromatic compounds compared to hexanes. |
| Chloroform / Acetone | Med-High | Another versatile system for moderately polar to polar compounds. |
Section 6: References
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from --INVALID-LINK--
-
Zhang, M., Ding, Y., Qin, H. X., Xu, Z. G., & Yi, C. (2020). Synthesis of isoindolin-1-one compounds. ResearchGate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from --INVALID-LINK--
-
Petronzi, C., et al. (2016). Isoindolinones, processes for the production of chiral derivatives thereof and use thereof. Google Patents (WO2016178140A1). Retrieved from --INVALID-LINK--
-
Yazıcıoğlu, Y. S., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
Columbia University. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from --INVALID-LINK--
-
iGEM. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--
-
Nguyen, T. B., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. National Institutes of Health (NIH), PubMed Central. Retrieved from --INVALID-LINK--
-
Kumar, A., & Kumar, V. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. Retrieved from --INVALID-LINK--
-
Zhang, M., et al. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. National Institutes of Health (NIH), PubMed. Retrieved from --INVALID-LINK--
References
- 1. mt.com [mt.com]
- 2. columbia.edu [columbia.edu]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Home Page [chem.ualberta.ca]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LabXchange [labxchange.org]
- 10. static.igem.org [static.igem.org]
- 11. Chromatography [chem.rochester.edu]
Stability and storage conditions for 5-(Hydroxymethyl)isoindolin-1-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(Hydroxymethyl)isoindolin-1-one. It is designed to offer practical advice on stability, storage, and handling, as well as to provide troubleshooting for common experimental challenges.
Introduction
This compound is a versatile heterocyclic compound with a core isoindolinone structure. This scaffold is of significant interest in medicinal chemistry and materials science. The presence of a reactive hydroxymethyl group offers a valuable handle for further synthetic modifications. However, this functional group, along with the inherent characteristics of the isoindolinone ring system, necessitates careful handling and storage to ensure the integrity of the compound throughout its experimental lifecycle. This guide is based on established chemical principles and data from related compounds to provide the most reliable advice in the absence of extensive studies on this specific molecule.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
For optimal stability, the solid compound should be stored under the conditions summarized in the table below. The primary concerns for the stability of this molecule are exposure to light, moisture, and oxygen.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation of the hydroxymethyl group. |
| Light | Amber vial or in the dark | Isoindolinone derivatives can be light-sensitive, potentially leading to decomposition or isomerization.[1] |
| Container | Tightly sealed vial | Prevents moisture absorption, which could lead to hydrolysis or other reactions. |
Q2: What are the best solvents for dissolving this compound?
-
Good Solubility: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are likely to be excellent solvents.
-
Moderate Solubility: Polar protic solvents like methanol and ethanol should also be effective for dissolving the compound.[2]
-
Limited Solubility: The compound is expected to have limited solubility in water and non-polar solvents.[2]
For preparing stock solutions, it is advisable to start with DMSO or DMF. If these are not compatible with your experimental system, methanol or ethanol are good alternatives. It is always recommended to perform a small-scale solubility test before preparing a large-volume stock solution.
Q3: How stable is this compound in solution?
The stability of this compound in solution is a critical consideration. Stock solutions in anhydrous DMSO or DMF, when stored at -20°C or -80°C in tightly sealed vials, should be stable for several weeks. However, for aqueous solutions or solutions in protic solvents like methanol, it is recommended to prepare them fresh before each experiment. The benzylic alcohol is susceptible to oxidation, and the lactam bond of the isoindolinone ring could be prone to hydrolysis under strongly acidic or basic conditions.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent results in biological assays.
-
Potential Cause 1: Degradation of the compound.
-
Troubleshooting:
-
Prepare fresh solutions: Avoid using old stock solutions, especially if they have been stored in protic solvents or exposed to light and air.
-
Verify compound integrity: Before use, you can check the purity of your stock solution using a quick analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to look for the appearance of new spots or peaks that would indicate degradation.
-
Inert atmosphere: When preparing solutions, especially for long-term storage, consider using solvents that have been degassed and handle the compound under an inert atmosphere.
-
-
-
Potential Cause 2: Poor solubility in assay buffer.
-
Troubleshooting:
-
Use of co-solvents: If you are diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is compatible with your assay and does not cause precipitation of the compound. You may need to optimize the final DMSO concentration.
-
Sonication: Briefly sonicating the solution after dilution can help to dissolve any microscopic precipitates.
-
Visual inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your assay.
-
-
Issue 2: Unexpected side products in a chemical reaction.
-
Potential Cause 1: Oxidation of the hydroxymethyl group.
-
Troubleshooting:
-
Reaction under inert atmosphere: If your reaction is sensitive to oxidation, ensure it is carried out under a nitrogen or argon atmosphere.
-
Degassed solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Avoid oxidizing agents: Be mindful of other reagents in your reaction mixture that could act as oxidizing agents.
-
-
-
Potential Cause 2: Instability of the isoindolinone ring.
-
Troubleshooting:
-
pH control: The isoindolinone ring system can be sensitive to strongly acidic or basic conditions.[3] If your reaction requires such conditions, consider using milder reagents or protecting groups if necessary.
-
Temperature control: Avoid unnecessarily high reaction temperatures, which can accelerate decomposition.
-
-
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for interpreting experimental results and ensuring the quality of the compound. The two most likely points of degradation are the hydroxymethyl group and the lactam bond in the isoindolinone ring.
Caption: Potential degradation pathways of this compound.
The primary degradation route is likely the oxidation of the benzylic alcohol. Mild oxidation can lead to the formation of the corresponding aldehyde, 5-formylisoindolin-1-one. Further oxidation can yield the carboxylic acid, 1-oxoisoindoline-5-carboxylic acid.[4][5][6][7][8] Under harsh hydrolytic conditions (strong acid or base), the lactam bond of the isoindolinone ring may be cleaved.[3]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of this compound for use in biological or chemical experiments.
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a well-ventilated area or fume hood, weigh the desired amount of the solid into a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO, DMF) to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light. For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
Protocol 2: Monitoring Stability by Thin Layer Chromatography (TLC)
This is a simple method to qualitatively assess the stability of your compound over time.
-
Spotting: On a silica gel TLC plate, spot a small amount of your freshly prepared solution and your stored solution.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol). The optimal solvent system will need to be determined empirically.
-
Visualization: Visualize the spots under UV light (254 nm).
-
Analysis: A stable compound should show a single spot with the same retention factor (Rf) in both the fresh and stored samples. The appearance of new spots in the stored sample indicates degradation.
References
- 1. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210332029A1 - Isoindolin-1-on derivative, method for preparing same, and pharmaceutical composition comprising same as effective component for preventing or treating cancer - Google Patents [patents.google.com]
- 5. WO2016178140A1 - Isoindolinones, processes for the production of chiral derivatives thereof and use thereof - Google Patents [patents.google.com]
- 6. GB1571742A - Process for the preparation of isoindolinone derivatives - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Isoindolin-1-one Derivatives in Aqueous Media
Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with isoindolin-1-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based solutions to enhance the aqueous solubility of this important class of compounds. Isoindolin-1-one scaffolds are prevalent in a variety of clinically significant drugs, including the anti-inflammatory agent indoprofen and the anti-cancer drug lenalidomide.[1][2] However, their often lipophilic nature can present considerable challenges in experimental and preclinical development.
This resource combines fundamental principles with actionable troubleshooting protocols to empower you to overcome these hurdles and advance your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of isoindolin-1-one derivatives.
Q1: Why are many isoindolin-1-one derivatives poorly soluble in aqueous solutions?
A1: The solubility of isoindolin-1-one derivatives is largely dictated by their molecular structure. The core isoindolin-1-one scaffold, a bicyclic aromatic lactam, is inherently hydrophobic.[3] The overall solubility of a specific derivative is a balance between this hydrophobic core and the physicochemical properties of its substituents. Modifications with lipophilic, electron-withdrawing, or large aromatic groups can further decrease aqueous solubility.[4] The lipophilicity of a compound is often quantified by its LogP value (the logarithm of the partition coefficient between octanol and water); a higher LogP generally corresponds to lower water solubility.[5] For instance, some naturally occurring isoindolin-1-one derivatives exhibit LogP values ranging from 1.24 to 4.24, indicating significant lipophilicity.[3]
Q2: What are the key physicochemical properties of my isoindolin-1-one derivative that I should consider for solubility enhancement?
A2: To devise an effective solubilization strategy, it is crucial to understand the following properties of your specific derivative:
-
pKa: The acid dissociation constant (pKa) will determine if your molecule is ionizable. If your derivative has acidic or basic functional groups, its charge state, and therefore its solubility, will be highly dependent on the pH of the solution.[6]
-
LogP/LogD: The distribution coefficient (LogD) at a specific pH (commonly 7.4 for physiological relevance) provides a measure of the compound's lipophilicity at that pH.[7] This value can help predict the likelihood of success with different solubilization techniques.
-
Melting Point: A high melting point can indicate strong intermolecular forces in the crystal lattice, which can contribute to poor solubility.[5]
-
Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts.
Q3: Can I predict the solubility of my novel isoindolin-1-one derivative?
A3: While precise prediction is challenging, you can make an educated assessment. Computational tools can estimate pKa and LogP values. Comparing the structure of your derivative to known isoindolin-1-ones with reported solubility data can also provide valuable insights. For example, the introduction of polar functional groups like hydroxyls, amines, or carboxylic acids is likely to increase aqueous solubility. Conversely, adding non-polar moieties such as alkyl chains or additional aromatic rings will likely decrease it.[4]
Troubleshooting Guides
This section provides step-by-step protocols to address specific solubility challenges you may encounter during your experiments.
Issue 1: My isoindolin-1-one derivative is precipitating out of my aqueous buffer.
This is a common issue, particularly when preparing stock solutions or during dilutions. The following strategies can be employed, starting with the simplest and progressing to more complex methods.
Principle: For ionizable compounds, altering the pH of the solution can significantly increase solubility by converting the molecule to its more soluble ionized form.[8] Weakly basic isoindolin-1-one derivatives will be more soluble at a lower pH, while weakly acidic derivatives will be more soluble at a higher pH.
Experimental Protocol:
-
Determine the pKa: If the pKa of your derivative is unknown, it can be predicted using computational software or determined experimentally via potentiometric titration.
-
Prepare a pH Solubility Profile:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add an excess of your compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Select the Optimal pH: Based on the solubility profile, select a pH that provides the desired solubility and is compatible with your experimental system. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the compound to ensure complete ionization.[9]
Causality: By shifting the pH, you are altering the equilibrium between the un-ionized and ionized forms of the molecule. The ionized form is more polar and therefore more readily solvated by water molecules, leading to increased solubility.
Caption: Impact of pH on the solubility of ionizable isoindolin-1-one derivatives.
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the solvent more "hospitable" to hydrophobic molecules, thereby increasing their solubility.[12]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 5% (v/v) | Can be toxic to some cell lines at higher concentrations. |
| Ethanol | 1 - 10% (v/v) | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20% (v/v) | A non-volatile solvent, useful for a range of applications. |
| Propylene Glycol | 5 - 20% (v/v) | Another commonly used, low-toxicity co-solvent. |
Experimental Protocol:
-
Prepare a Stock Solution: Dissolve your isoindolin-1-one derivative in 100% of a suitable co-solvent (e.g., DMSO) to create a high-concentration stock.
-
Perform a Co-solvent Titration:
-
Prepare a series of aqueous buffers containing increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Add a small, fixed volume of your stock solution to each of the co-solvent buffer solutions.
-
Observe for any precipitation. The lowest concentration of co-solvent that maintains the compound in solution is your target.
-
-
Consider the Impact on Your Assay: Be mindful that high concentrations of co-solvents can affect the activity of enzymes, receptor binding, and cell viability. Always run appropriate vehicle controls in your experiments.
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the hydrophobic solute.[13] This reduction in the "squeezing out" effect of water on non-polar molecules leads to enhanced solubility.
Caption: Mechanism of co-solvency for improving solubility.
Issue 2: My isoindolin-1-one derivative has very high lipophilicity (High LogP) and remains insoluble even with pH adjustment and co-solvents.
For highly challenging compounds, more advanced formulation strategies may be necessary.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble "guest" molecules, like isoindolin-1-one derivatives, forming inclusion complexes that are water-soluble.[15]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, widely used.[14] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, used in several commercial formulations. |
Experimental Protocol:
-
Phase Solubility Study:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of your isoindolin-1-one derivative to each solution.
-
Equilibrate the samples and analyze the concentration of the dissolved compound as described in the pH adjustment protocol.
-
A linear increase in drug solubility with increasing cyclodextrin concentration suggests the formation of a 1:1 complex.
-
-
Preparation of the Inclusion Complex:
-
Kneading Method: Make a paste of the drug and cyclodextrin with a small amount of water or a water-alcohol mixture. Knead thoroughly and then dry.
-
Co-evaporation Method: Dissolve the drug in an organic solvent and the cyclodextrin in water. Mix the two solutions and then evaporate the solvents under reduced pressure.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
Causality: The hydrophobic interior of the cyclodextrin provides a favorable environment for the lipophilic isoindolin-1-one derivative, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the insoluble compound and rendering the complex soluble.
Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[2] This can enhance solubility by reducing the particle size of the drug to the molecular level and converting it to a more soluble amorphous form.
Commonly Used Carriers:
| Carrier | Type |
| Polyvinylpyrrolidone (PVP) | Polymer |
| Polyethylene Glycols (PEGs) | Polymer |
| Hydroxypropyl Methylcellulose (HPMC) | Polymer |
Experimental Protocol:
-
Preparation of the Solid Dispersion:
-
Melting Method: The drug and carrier are heated until they melt together, then cooled rapidly to solidify.
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using Powder X-ray Diffraction (PXRD) and DSC.
-
Assess the dissolution rate of the solid dispersion compared to the pure drug.
-
Causality: By dispersing the drug at a molecular level within a hydrophilic carrier, the energy required to break the crystal lattice is eliminated, and the wettability of the drug is improved, leading to a faster and more extensive dissolution.
Principle: A prodrug is a bioreversible derivative of a drug that is designed to overcome pharmaceutical or pharmacokinetic barriers, such as poor solubility. A polar moiety is attached to the parent drug, which is cleaved in vivo to release the active compound.
Common Prodrug Strategies for Improving Solubility:
-
Phosphate Esters: The addition of a phosphate group can dramatically increase water solubility.
-
Amino Acid Esters: Linking an amino acid can introduce an ionizable group.
-
Glycosides: Attaching a sugar moiety can enhance hydrophilicity.
Considerations: The design of a successful prodrug requires careful consideration of the chemistry of the parent molecule, the choice of the promoiety, and the biological system in which it will be used. This approach is generally considered during the lead optimization phase of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 6. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ISOINDOLIN-1-ONE | 480-91-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Showing metabocard for Isoindolin-1-one (HMDB0253647) [hmdb.ca]
- 10. benchchem.com [benchchem.com]
- 11. impactfactor.org [impactfactor.org]
- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US11976059B2 - Isoindolin-1-on derivative, method for preparing same, and pharmaceutical composition comprising same as effective component for preventing or treating cancer - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Hydroxylated Isoindolinones
Welcome to the technical support center for the synthesis of hydroxylated isoindolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to a Privileged Scaffold
Hydroxylated isoindolinones are a significant structural motif found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] Their synthesis, while achievable through various methods, can be accompanied by specific side reactions and challenges that can impact yield, purity, and stereoselectivity. This guide will address these issues in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of hydroxylated isoindolinones.
Q1: What are the most common starting materials for the synthesis of 3-hydroxyisoindolinones?
A1: Common starting materials include 2-formylbenzoic acid, 2-cyanobenzaldehyde, and 2-alkynylbenzoic acids.[3][4][5] The choice of starting material often dictates the synthetic strategy and the potential side reactions. For instance, syntheses starting from 2-formylbenzoic acid often involve condensation with an amine followed by cyclization.[3][6]
Q2: My reaction to form a 3-hydroxyisoindolinone is not proceeding to completion. What are the likely causes?
A2: Several factors can lead to an incomplete reaction. One common issue is the nucleophilicity of the amine. Less nucleophilic amines may react slowly or not at all.[7] Another factor can be steric hindrance on either the starting material or the amine, which can impede the reaction.[8] Finally, the reaction conditions, such as temperature and catalyst activity, may not be optimal.
Q3: I am observing the formation of multiple products in my reaction. What are the potential side reactions?
A3: Common side reactions include:
-
Over-oxidation: The desired 3-hydroxyisoindolinone can be further oxidized to the corresponding phthalimide.[9][10]
-
Dehydration: In some cases, the 3-hydroxyisoindolinone can undergo dehydration to form an N-acyliminium ion intermediate, which can lead to other products.
-
Dimerization or Polymerization: While less common for the isoindolinone core itself, reactive intermediates in the synthesis pathway can sometimes lead to oligomeric byproducts.
-
Formation of Diastereomers: If the C3 position is a stereocenter, the formation of diastereomers is a common issue that needs to be addressed through stereoselective synthesis or purification.[11]
Q4: What is the best way to purify my hydroxylated isoindolinone product?
A4: Hydroxylated isoindolinones are often polar compounds, which can make purification challenging.
-
Column Chromatography: Silica gel chromatography is a common method. Due to the polarity of the products, a polar mobile phase is typically required. A common starting point is a gradient of ethyl acetate in hexanes, potentially moving to more polar systems like dichloromethane/methanol if the compound is highly retained.[12][13] Adding a small amount of a modifier like triethylamine can help reduce tailing for basic compounds.[12]
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification.[14] Common solvents for the crystallization of polar organic compounds include ethanol, methanol, or mixtures such as hexane/acetone or hexane/ethyl acetate.[15] For highly polar compounds that are insoluble in common organic solvents, crystallization from water or a mixture of water with a miscible organic solvent might be effective.[16][17]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Troubleshooting Low Yield
Problem: The yield of my hydroxylated isoindolinone is consistently low.
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | Bulky substituents on the aromatic ring of the starting material or on the amine can sterically hinder the cyclization step.[8] | * Modify Reactants: If possible, use less sterically hindered starting materials. * Optimize Reaction Conditions: Increase the reaction temperature to overcome the activation energy barrier. * Choose a Different Catalyst: In transition-metal-catalyzed reactions, the choice of ligand can have a significant impact on accommodating sterically demanding substrates. |
| Poor Nucleophilicity of the Amine | Amines with electron-withdrawing groups or significant steric bulk can be poor nucleophiles, leading to slow or incomplete reactions.[7] | * Use a Stronger Base: In reactions where the amine is deprotonated, a stronger base can increase the concentration of the more nucleophilic amide. * Activate the Electrophile: In some cases, the electrophilic partner (e.g., the aldehyde or nitrile) can be activated using a Lewis acid. |
| Sub-optimal Reaction Conditions | The reaction temperature, time, or catalyst loading may not be ideal for your specific substrate. | * Systematic Optimization: Perform a systematic optimization of reaction parameters (temperature, concentration, catalyst loading, and reaction time) to identify the optimal conditions. * Solvent Screening: The choice of solvent can significantly impact reaction rates and yields. Screen a variety of solvents with different polarities and coordinating abilities. |
| Product Degradation | The desired hydroxylated isoindolinone may be unstable under the reaction conditions, leading to the formation of byproducts. | * Lower Reaction Temperature: If the product is thermally labile, running the reaction at a lower temperature for a longer period may improve the yield. * Protecting Groups: If the hydroxyl group is involved in degradation pathways, consider using a protecting group strategy.[18][19][20] |
Troubleshooting Impurities and Side Reactions
Problem: My final product is contaminated with significant impurities.
| Observed Impurity | Potential Cause | Recommended Solution |
| Phthalimide | Over-oxidation of the 3-hydroxyisoindolinone product.[9][10] This is more likely to occur in reactions that use an oxidant or are exposed to air for extended periods. | * Control Oxidant Stoichiometry: If using a chemical oxidant, carefully control the stoichiometry. * Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen. * Modify Reaction Conditions: In some cases, lower temperatures and shorter reaction times can reduce over-oxidation. |
| Unreacted Starting Material | Incomplete conversion of the starting materials. | * Increase Reaction Time or Temperature: As a first step, try extending the reaction time or moderately increasing the temperature. * Increase Equivalents of Reagent: If one of the reagents is being consumed in a side reaction, adding a slight excess may drive the reaction to completion. * Check Catalyst Activity: If using a catalyst, ensure it is active. For example, some palladium catalysts can be sensitive to air and moisture.[21][22] |
| Diastereomers | If the synthesis creates a new stereocenter at the C3 position and the starting materials are chiral or a chiral catalyst is used, diastereomers can be formed. | * Optimize for Diastereoselectivity: The choice of solvent, temperature, and catalyst/reagent can significantly influence the diastereomeric ratio. A systematic screening of these parameters is recommended.[11] * Purification: Diastereomers can often be separated by careful column chromatography or crystallization. |
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for the Synthesis of 3-Hydroxyisoindolinones from 2-Formylbenzoic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylbenzoic acid (1.0 eq) and the desired primary amine (1.1 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, toluene, or water) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.
Visualization of a Common Synthetic Pathway
The following diagram illustrates a simplified mechanism for the formation of a 3-hydroxyisoindolinone from 2-formylbenzoic acid and an amine.
Caption: Formation of 3-hydroxyisoindolinone.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for troubleshooting low-yielding reactions in the synthesis of hydroxylated isoindolinones.
Caption: Troubleshooting workflow for low yield.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective construction of a tetrasubstituted stereocenter in isoindolinones via an organocatalyzed reaction between ketones and 3-hydroxyisoindolinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 19. jocpr.com [jocpr.com]
- 20. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 21. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Hydroxymethyl)isoindolin-1-one
Introduction: 5-(Hydroxymethyl)isoindolin-1-one is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel therapeutics and functional materials.[1] Its synthesis, while conceptually straightforward, can be fraught with challenges related to yield, purity, and selectivity. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of its synthesis and improve experimental outcomes.
Common Synthetic Pathways: An Overview
The synthesis of this compound can be approached through several strategic routes. The choice often depends on the availability of starting materials and the scale of the reaction. The diagram below illustrates two common retrosynthetic pathways.
Caption: Common synthetic pathways to this compound.
Troubleshooting Guide: Question & Answer
This section addresses specific issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.
Section A: Low Reaction Conversion & Yield
Q1: My yield is consistently low during the selective reduction of a substituted phthalimide precursor. What are the primary factors to investigate?
A1: Low yields in this critical reduction step often stem from several interrelated factors: the choice of reducing agent, reaction conditions, and the purity of the starting material.
-
Reducing Agent Selection & Stoichiometry: The goal is to reduce only one of the two imide carbonyls to a hydroxyl group, which then exists in equilibrium with the desired lactam form.
-
Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will typically over-reduce the phthalimide, cleaving the ring or reducing both carbonyls. Milder, more selective reagents are required. Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be sensitive to the solvent and temperature.
-
Solution:
-
Optimize Stoichiometry: Begin with 1.0-1.5 equivalents of NaBH₄. An excess can lead to over-reduction, while too little will result in incomplete conversion.
-
Consider Alternative Reagents: Zinc powder in the presence of a strong acid or base can also effect this transformation through a different mechanism, sometimes offering better selectivity.[2]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of your starting phthalimide. If the reaction stalls, a small, incremental addition of the reducing agent may be warranted.
-
-
-
Solvent and Temperature Control:
-
Causality: The solvent system significantly impacts the solubility of the reagents and the reactivity of the borohydride. Protic solvents like methanol or ethanol can moderate the reactivity of NaBH₄. Temperature control is critical; exothermic reactions can quickly lead to side products if not properly managed.
-
Solution: Conduct the reaction at a low temperature (0-5 °C) to start, then allow it to slowly warm to room temperature.[2] A common solvent system is a mixture of an alcohol (e.g., MeOH) and a less reactive solvent like THF or Dichloromethane (DCM).
-
Q2: I am attempting to reduce 5-carboxyisoindolin-1-one to the corresponding alcohol, but the reaction is sluggish and gives a mixture of products. How can I improve this transformation?
A2: The selective reduction of a carboxylic acid in the presence of a lactam is challenging because many reagents that reduce carboxylic acids can also attack the lactam carbonyl.
-
Reagent Choice is Key:
-
Causality: Standard reagents like LiAlH₄ will aggressively reduce both the carboxylic acid and the lactam. Borane-based reagents are generally more selective for carboxylic acids over amides/lactams.
-
Solution:
-
Use Borane (BH₃): Employ a borane complex, such as BH₃·THF or BH₃·DMS. These reagents show excellent chemoselectivity for reducing carboxylic acids. Use 1.0-1.2 equivalents of the borane complex.
-
Esterification then Reduction: A robust alternative is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) using standard conditions (e.g., SOCl₂ in MeOH). Esters are more readily and selectively reduced to alcohols using milder conditions (e.g., NaBH₄ in a suitable solvent) that are less likely to affect the lactam ring.
-
-
Section B: Formation of Impurities & Side Products
Q3: My crude product shows significant impurities corresponding to over-reduction (e.g., reduction of the lactam carbonyl). How can I enhance selectivity?
A3: Over-reduction is a classic problem when the reducing agent is too powerful or the reaction conditions are too harsh.
-
Mitigation Strategies:
-
Causality: The energy barrier for reducing the second imide carbonyl (or the resulting lactam) is not insurmountably higher than for the first. Excess reagent, high temperatures, or prolonged reaction times can provide the necessary energy to overcome this barrier.
-
Solution:
-
Precise Temperature Control: Maintain the reaction at low temperatures (e.g., 0 °C or even -20 °C) throughout the addition of the reducing agent. Do not let the internal temperature rise uncontrollably.
-
Inverse Addition: Instead of adding the reducing agent to the substrate, consider adding a solution of your substrate to the reducing agent slurry. This technique, known as inverse addition, keeps the concentration of the substrate low and can prevent localized excesses of the reducing agent.
-
Reagent Modification: The reactivity of NaBH₄ can be attenuated by co-solvents or additives. For instance, conducting the reaction in a solvent like THF with a controlled amount of methanol can provide a less aggressive reduction environment.
-
-
Q4: The purified this compound appears to degrade or change color upon storage or during workup. What is the cause and how can it be prevented?
A4: Isoindolinone scaffolds, particularly those with functional groups, can be sensitive to oxidation, light, and pH.[3][4]
-
Stability and Prevention:
-
Causality: The hydroxymethyl group can be susceptible to air oxidation, potentially forming the corresponding aldehyde or carboxylic acid. Furthermore, the isoindolinone core itself can undergo decomposition, especially when exposed to UV light and air.[4][5]
-
Solution:
-
Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[3] Use degassed solvents for extractions.
-
Protection from Light: Protect the reaction mixture and the final product from direct light by wrapping flasks in aluminum foil. Store the final compound in an amber vial.[3]
-
Controlled pH: During aqueous workup, avoid strongly acidic or basic conditions unless a specific protocol requires it. Neutralize the reaction mixture carefully.
-
Proper Storage: Store the purified solid product under an inert atmosphere at low temperatures (-20 °C) for long-term stability.
-
-
Section C: Purification & Characterization Challenges
Q5: I am finding it difficult to purify the final product. Column chromatography gives poor separation, and crystallization attempts fail.
A5: The polarity of this compound, imparted by both the lactam and the alcohol functional groups, makes purification challenging.
-
Purification Strategy:
-
Causality: The product's polarity can cause it to streak on silica gel columns if an inappropriate solvent system is used. Its high polarity and potential for hydrogen bonding can also inhibit the formation of a well-ordered crystal lattice.
-
Solution for Chromatography:
-
Solvent System: A common eluent system for polar compounds is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol). Start with a low polarity mixture and gradually increase the proportion of the polar solvent. For this compound, a gradient of 0% to 10% Methanol in Dichloromethane is a good starting point.
-
Additives: Adding a small amount (0.5-1%) of a modifier like triethylamine can deactivate acidic sites on the silica gel, preventing streaking and improving peak shape.[6]
-
-
Solution for Crystallization:
-
Solvent Screening: The key is to find a solvent system where the product is sparingly soluble at room temperature but readily soluble when hot. Test small batches in various solvents like Ethyl Acetate, Isopropanol, Acetonitrile, or mixtures such as Ethyl Acetate/Hexane.
-
Slow Cooling: Do not rush the crystallization. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) to maximize crystal formation.
-
Anti-Solvent Diffusion: Dissolve the compound in a minimal amount of a good solvent (e.g., Methanol) and place this solution in a larger, sealed container with a poor solvent (an "anti-solvent") like Hexane or Diethyl Ether. The vapor of the anti-solvent will slowly diffuse into the product solution, gradually inducing crystallization.[7]
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-(Acetoxymethyl)phthalimide
This protocol outlines a common two-step procedure starting from the more stable acetate-protected precursor.
Step 1: Synthesis of 4-(Acetoxymethyl)phthalimide from 4-(Bromomethyl)phthalimide
-
Suspend 4-(Bromomethyl)phthalimide (1.0 eq) in glacial acetic acid.
-
Add potassium acetate (1.2 eq) to the suspension.
-
Heat the mixture to 100-110 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting white precipitate, wash thoroughly with water, and dry under vacuum to yield 4-(Acetoxymethyl)phthalimide.
Step 2: Reductive Cyclization and Hydrolysis to this compound
-
Dissolve 4-(Acetoxymethyl)phthalimide (1.0 eq) in a 1:1 mixture of THF/Methanol.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the pH is ~6-7.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column using a slurry packing method with 5% Ethyl Acetate in Hexane.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient solvent system. Start with 50% Ethyl Acetate/Hexane and gradually increase the polarity to 100% Ethyl Acetate, followed by a further gradient up to 10% Methanol/Dichloromethane.
-
Collect fractions based on TLC analysis (Stain: Potassium Permanganate).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white or off-white solid.
Data Summary and Visualization
Troubleshooting Workflow: Low Yield in Reduction Step
The following diagram provides a logical workflow for diagnosing and solving low-yield issues in the reduction step.
Caption: A decision tree for troubleshooting low yields in the reduction step.
Table 1: Typical Conditions for Selective Phthalimide Reduction
| Parameter | Condition 1 | Condition 2 | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Zinc (Zn) Dust / Acetic Acid (AcOH) | NaBH₄ is a mild hydride donor; Zn/AcOH provides a dissolving metal reduction. |
| Equivalents | 1.2 - 1.5 eq | 3.0 - 5.0 eq | Stoichiometry is key to prevent over-reduction with NaBH₄. Zn requires a larger excess. |
| Solvent | THF / Methanol (1:1) | Acetic Acid | Protic solvent moderates NaBH₄. AcOH acts as both solvent and proton source for the Zn reduction. |
| Temperature | 0 °C to Room Temp. | 80 - 100 °C | Low temperature is crucial for selectivity with NaBH₄. The Zn reduction requires heat. |
| Typical Yield | 65 - 80% | 60 - 75% | Yields are highly dependent on substrate purity and precise control of conditions. |
Frequently Asked Questions (FAQs)
FAQ 1: Can I use ammonia directly on a precursor like 4-(bromomethyl)phthalic anhydride to form the isoindolinone ring in one step?
While one-pot syntheses are attractive, this specific transformation is difficult. Reacting phthalic anhydrides with ammonia typically yields the phthalimide.[8] Subsequent reduction is necessary. Direct conversion would require conditions that facilitate both amidation and selective reduction simultaneously, which is hard to control and often leads to complex product mixtures. The stepwise approach via the phthalimide is more reliable and higher-yielding.
FAQ 2: Would sonication or microwave irradiation be beneficial for this synthesis?
Yes, non-conventional energy sources can be advantageous. Ultrasonic irradiation has been shown to accelerate nucleophilic addition reactions and improve yields in the synthesis of related isoindolin-1-one derivatives, often reducing reaction times from hours to minutes.[9] Microwave heating can similarly accelerate the initial cyclization or substitution steps. However, careful temperature monitoring is crucial, especially during reduction steps, as rapid heating can easily lead to a loss of selectivity and the formation of byproducts.
FAQ 3: How critical is maintaining an inert atmosphere throughout the synthesis?
For the initial steps, such as nucleophilic substitution on the bromomethyl group, an inert atmosphere is good practice but not always strictly necessary. However, for the final product, this compound, it becomes much more important. As discussed in the troubleshooting section, the final compound can be susceptible to air oxidation.[3] Therefore, conducting the final reduction, workup, and purification under an inert gas like nitrogen or argon is strongly recommended to maximize yield and ensure the purity and long-term stability of the product.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 7. WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization - Google Patents [patents.google.com]
- 8. byjus.com [byjus.com]
- 9. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Isoindolin-1-one Functionalization
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Its functionalization is a critical step in the development of new therapeutic agents. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the chemical modification of the isoindolin-1-one core.
Section 1: C-H Functionalization
Transition metal-catalyzed C-H functionalization is a powerful and atom-economical method for introducing molecular complexity to the isoindolin-1-one framework.[3] However, these reactions can be sensitive to various parameters. This section addresses common issues encountered during C-H functionalization reactions.
Frequently Asked Questions (FAQs) for C-H Functionalization
Question 1: I am observing low to no yield in my C-H functionalization reaction. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in a C-H functionalization reaction can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks:
-
Reagent and Solvent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous. Many transition metal catalysts are sensitive to air and moisture.[4]
-
Inert Atmosphere: Verify that the reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Systematic Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount for reactivity and selectivity.[4]
-
Catalyst Screening: If using a palladium catalyst, consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). For certain transformations, other transition metals like ruthenium or rhodium may offer superior performance.[5][6]
-
Ligand Optimization: The electronic and steric properties of the ligand can significantly impact the reaction outcome. A ligand screen is often a worthwhile endeavor. For instance, in palladium-catalyzed reactions, bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.[7]
-
-
Solvent Effects: The reaction solvent can dramatically influence the solubility of reagents and the stability of catalytic intermediates.[4]
-
Temperature Optimization: C-H activation often requires elevated temperatures to overcome the high bond dissociation energy of the C-H bond.[4]
-
Temperature Screening: If the reaction is sluggish, a stepwise increase in temperature (e.g., in 10-20 °C increments) may be beneficial. However, be mindful that excessively high temperatures can lead to catalyst decomposition or the formation of undesired side products.[4] A reaction temperature of 140 °C has been shown to be effective in some ruthenium-catalyzed systems.[5]
-
-
Base Selection: The choice and stoichiometry of the base are critical.
-
Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and pivalates (e.g., KOPiv). The pKa of the base can influence the efficiency of the C-H activation step.[5]
-
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.[4] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product degradation.
Question 2: My C-H functionalization reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity is a common challenge in C-H functionalization. The directing group on the isoindolin-1-one substrate plays a crucial role in determining the site of functionalization.
Strategies to Enhance Regioselectivity:
-
Directing Group Modification: The nature of the directing group can strongly influence the regiochemical outcome. While the amide carbonyl of the isoindolin-1-one core can act as a directing group, installing a more strongly coordinating group can enhance selectivity.[8]
-
Ligand Tuning: The steric bulk of the ligand on the metal catalyst can be used to control access to different C-H bonds. Experimenting with a range of ligands with varying steric profiles can help to favor the desired regioisomer.
-
Solvent and Additive Effects: In some cases, the solvent or the addition of certain additives can influence the regioselectivity of the reaction. For instance, the use of silver salts as additives is common in rhodium-catalyzed C-H activations.[9]
Section 2: N-Arylation of Isoindolin-1-one
The introduction of an aryl group at the nitrogen atom of the isoindolin-1-one core is a key transformation in the synthesis of many biologically active molecules. Copper and palladium-catalyzed cross-coupling reactions are commonly employed for this purpose.
Frequently Asked Questions (FAQs) for N-Arylation
Question 1: I am struggling with low yields in my copper-catalyzed N-arylation of isoindolin-1-one. What should I try?
Answer:
Copper-catalyzed N-arylation reactions, while powerful, can be sensitive to reaction conditions. Low yields are often a result of suboptimal catalyst systems, base, or solvent.
Troubleshooting Steps for Low Yields:
-
Catalyst System:
-
Copper Source: Copper(I) salts such as CuI are commonly used. Ensure the quality of the copper salt is high.
-
Ligand: The presence of a suitable ligand is often crucial. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), and amino acid ligands, like L-proline, have been shown to be effective in promoting copper-catalyzed N-arylations.[10]
-
-
Base Selection: A variety of inorganic and organic bases can be used. The choice of base can be critical and may need to be optimized for your specific substrate. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or dioxane are typically used. The solubility of the isoindolin-1-one and the aryl halide should be considered when selecting a solvent.
-
Reaction Temperature: These reactions often require elevated temperatures (e.g., 100-140 °C). If the reaction is not proceeding to completion, a moderate increase in temperature may be beneficial.
Question 2: My N-arylation reaction is producing significant amounts of the dehalogenated arene and homocoupled biaryl side products. How can I minimize these?
Answer:
The formation of dehalogenated and homocoupled side products is a common issue in cross-coupling reactions. These side reactions compete with the desired C-N bond formation.
Strategies to Minimize Side Products:
-
Ligand Choice: The use of an appropriate ligand can stabilize the catalytic intermediates and favor the desired reductive elimination pathway over side reactions. For palladium-catalyzed reactions, consider using bulky, electron-rich phosphine ligands like Xantphos.[11]
-
Reaction Temperature and Time: Carefully controlling the reaction temperature and time can help to minimize the formation of side products. Overheating or prolonged reaction times can promote catalyst decomposition and increase the likelihood of undesired pathways.
-
Purity of Reagents: Impurities in the starting materials or solvents can interfere with the catalytic cycle. Ensure all reagents are of high purity.
Data Summary and Protocols
Table 1: Optimization of Reaction Conditions for Ruthenium-Catalyzed C-H Functionalization[12]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | [{Ru(p-cymene)Cl₂}₂] (4) | K₂CO₃ | Toluene | 110 | 17 |
| 2 | [{Ru(p-cymene)Cl₂}₂] (4) | KOPiv | Toluene | 110 | 30 |
| 3 | [{Ru(p-cymene)Cl₂}₂] (4) | KOPiv | Toluene | 120 | 55 |
| 4 | [{Ru(p-cymene)Cl₂}₂] (4) | KOPiv | Toluene | 140 | 88 |
Experimental Protocol: General Procedure for Ruthenium-Catalyzed C-H Activation/Annulation[5]
-
To an oven-dried reaction tube, add the benzoic acid derivative (0.1 mmol), [{Ru(p-cymene)Cl₂}₂] (0.004 mmol), and potassium pivalate (KOPiv, 0.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the 1,2-oxazetidine derivative (0.25 mmol) and anhydrous toluene (1.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 140 °C for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Cyclization[11]
-
To a reaction flask, add the 2-iodobenzamide substrate (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).
-
Evacuate and backfill the flask with nitrogen.
-
Add anhydrous isopropanol (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: A logical flowchart for troubleshooting low-yield functionalization reactions.
Caption: A simplified catalytic cycle for C-H functionalization.
References
- 1. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress Concerning the N-Arylation of Indoles [mdpi.com]
- 11. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
Technical Support Center: Analytical Challenges in the Characterization of Isoindolinone Isomers
Welcome to the technical support center dedicated to navigating the complex world of isoindolinone isomer characterization. Isoindolinone derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of biological activities that make them promising candidates in drug development.[1] However, their structural diversity, which often includes various types of isomers such as constitutional, geometric (E/Z), and stereoisomers (enantiomers and diastereomers), presents considerable analytical challenges.[2][3] The presence of a chiral center, often at the C3 position, and the potential for atropisomerism add further layers of complexity to their analysis.[1][4]
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven insights and practical troubleshooting advice. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the separation and characterization of isoindolinone isomers.
Section 1: The Root of the Challenge - Understanding Isoindolinone Isomerism
Before diving into troubleshooting, it's crucial to understand why isoindolinone isomers are so challenging to characterize. Isomers possess the same molecular formula but differ in the arrangement of their atoms.[5] This subtle difference can lead to vastly different pharmacological and toxicological profiles, making their accurate identification and quantification a regulatory necessity in pharmaceutical development.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary types of isomers encountered with isoindolinone compounds?
A1: Isoindolinone chemistry is rich with isomerism. You will commonly encounter:
-
Constitutional (or Structural) Isomers: These have different connectivity of atoms. For example, substituents on the benzene ring can be in ortho, meta, or para positions.
-
Stereoisomers: These have the same connectivity but different spatial arrangements.
-
Enantiomers: Non-superimposable mirror images. This is very common in 3-substituted isoindolinones where the C3 carbon is a stereocenter.[4]
-
Diastereomers: Stereoisomers that are not mirror images. These arise when there are two or more stereocenters in the molecule.[8]
-
Geometric (E/Z) Isomers: These can occur in derivatives with exocyclic double bonds, for instance, in 3-iminoisoindolinones.[3]
-
-
Atropisomers: A special type of stereoisomerism resulting from hindered rotation around a single bond. While less common, it can be a factor in highly substituted or sterically hindered isoindolinone derivatives.
Q2: Why is it so critical to separate and characterize these isomers?
A2: The seemingly minor structural differences between isomers can lead to significant variations in their biological activity. One enantiomer might be therapeutically active, while the other could be inactive or even toxic.[7] Regulatory bodies like the FDA and EMA have stringent guidelines requiring the characterization and control of isomeric impurities in drug substances.[6]
Section 2: Chromatographic Separation Strategies & Troubleshooting
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses for separating isoindolinone isomers. The choice between achiral and chiral chromatography is the first critical decision point.
Achiral vs. Chiral Chromatography
Q3: When should I use achiral versus chiral chromatography for my isoindolinone samples?
A3: The choice depends on the type of isomers you need to separate.
-
Achiral Chromatography (e.g., Reversed-Phase HPLC): This is your starting point for separating constitutional isomers (e.g., positional isomers) and diastereomers. These isomers have different physical properties, such as polarity, which allows for their separation on standard stationary phases like C18.[9]
-
Chiral Chromatography: This is essential for separating enantiomers. Enantiomers have identical physical properties in an achiral environment, so they will co-elute on a standard C18 column. Chiral chromatography uses a chiral stationary phase (CSP) to create a chiral environment where the two enantiomers interact differently, leading to their separation.[10][11]
Troubleshooting Guide: HPLC/UHPLC Separation
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor or no separation of constitutional isomers (e.g., positional isomers). | Inadequate mobile phase composition; wrong column chemistry. | 1. Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH. Positional isomers can have subtle pKa differences that can be exploited with pH adjustments.[12] 2. Try a Different Column: If a C18 column fails, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. These offer different selectivities (π-π interactions) that can be beneficial for aromatic positional isomers. |
| Enantiomers are co-eluting on a chiral column. | Incorrect chiral stationary phase (CSP); incompatible mobile phase. | 1. Screen Different CSPs: There is no universal CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point. Screen a variety of CSPs with different chiral selectors.[11] 2. Mobile Phase Modification: For polysaccharide CSPs, the mobile phase is critical. Normal phase (e.g., hexane/ethanol) often provides better selectivity than reversed-phase. Small amounts of additives (e.g., trifluoroacetic acid for basic analytes, diethylamine for acidic analytes) can significantly improve peak shape and resolution. |
| Poor peak shape (tailing or fronting). | Column overload; secondary interactions with the stationary phase; mismatched solvent between sample and mobile phase. | 1. Reduce Sample Concentration: Inject a dilution series to check for mass overload. 2. Adjust Mobile Phase pH: For ionizable isoindolinones, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form. 3. Use a suitable sample solvent: Dissolve the sample in the initial mobile phase to avoid peak distortion.[13] |
| Inconsistent retention times. | Fluctuations in temperature; column degradation; pump issues. | 1. Use a Column Oven: Temperature control is crucial for reproducible chromatography. 2. Equilibrate the Column Properly: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. 3. Check System Pressure: A fluctuating pressure can indicate a leak or a problem with the pump seals.[14] |
Experimental Workflow: Chiral Method Development
Below is a logical workflow for developing a chiral separation method for a new isoindolinone compound.
Caption: A stepwise workflow for chiral method development.
Section 3: Spectroscopic Characterization & Troubleshooting
Once separated, the next challenge is confirming the identity of each isomer. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.
Mass Spectrometry (MS)
Q4: Can I distinguish isoindolinone isomers by mass spectrometry? They have the same mass.
A4: Yes, but it requires more than just a simple mass measurement. Since isomers have the same molecular weight, you must rely on tandem mass spectrometry (MS/MS) to generate fragment ions.[15][16] The fragmentation patterns of isomers can be different, providing a "fingerprint" to distinguish them.[17] For enantiomers, which have identical fragmentation spectra, MS is typically used as a detector for a chiral chromatography system.
Troubleshooting Guide: Mass Spectrometry
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Isomers show identical MS/MS fragmentation patterns. | The isomers are very similar structurally (e.g., some positional isomers or diastereomers); low collision energy. | 1. Vary Collision Energy: Perform a collision energy ramp or a stepwise increase in collision energy (e.g., Collision-Induced Dissociation - CID). Different energy levels can open up unique fragmentation pathways for each isomer.[18] 2. Try Different Fragmentation Techniques: If available, techniques like Higher-energy Collisional Dissociation (HCD) or Ultraviolet Photodissociation (UVPD) can provide complementary fragmentation information that may differentiate the isomers.[17] |
| Poor ionization/sensitivity. | Inefficient protonation/deprotonation; ion suppression from the mobile phase. | 1. Optimize Mobile Phase Additives: For positive ion mode (ESI+), add a small amount of formic acid or acetic acid. For negative ion mode (ESI-), add ammonium hydroxide or a volatile amine. 2. Reduce Non-Volatile Buffers: Avoid non-volatile buffers like phosphate if possible, as they can cause ion suppression and contaminate the mass spectrometer.[19] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: How can NMR spectroscopy help in characterizing isoindolinone isomers?
A5: NMR is an incredibly powerful tool for isomer characterization.[20]
-
Constitutional Isomers: These will have distinct ¹H and ¹³C NMR spectra due to the different chemical environments of the nuclei.[20]
-
Diastereomers: These are also distinguishable by NMR, as the different spatial arrangement leads to unique chemical shifts and coupling constants for each diastereomer.[21]
-
Enantiomers: In a standard achiral solvent (like CDCl₃ or DMSO-d₆), enantiomers will have identical NMR spectra. To distinguish them, you need to use a chiral derivatizing agent or a chiral solvating agent to create a diastereomeric environment.[22]
-
Advanced 2D NMR: Techniques like COSY, HSQC, and HMBC are crucial for assigning the full structure, while NOESY can provide through-space correlations to help determine stereochemistry.[23][24]
Troubleshooting Guide: NMR Spectroscopy
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Spectra are complex and overlapping, making assignment difficult. | Multiple isomers present in the sample; poor spectral resolution. | 1. Improve Chromatographic Separation: Ensure the sample submitted for NMR analysis is as pure as possible. Even a small amount of an isomeric impurity can complicate the spectrum significantly. 2. Use a Higher Field Magnet: A higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will provide better signal dispersion, reducing overlap. 3. Run 2D NMR Experiments: COSY, HSQC, and HMBC experiments are essential to confidently assign protons and carbons in complex molecules.[23][25] |
| Trying to distinguish enantiomers, but spectra are identical. | Analysis is being performed in an achiral solvent. | 1. Use a Chiral Derivatizing Agent (CDA): React your racemic mixture with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers will have distinct NMR spectra.[22] 2. Use a Chiral Solvating Agent (CSA): Add a CSA to your NMR tube. The CSA will interact differently with each enantiomer, inducing small chemical shift differences (known as non-equivalence). |
| Broad or distorted peaks. | Sample aggregation; presence of paramagnetic impurities; chemical exchange. | 1. Lower the Sample Concentration: Dilute the sample to reduce aggregation. 2. Check for Paramagnetic Metals: If your synthesis involved metal catalysts, ensure they have been completely removed. 3. Variable Temperature (VT) NMR: If broad peaks are due to conformational exchange on the NMR timescale, acquiring spectra at different temperatures can help sharpen the signals.[26] |
Logical Relationship: Isomer Type and Analytical Strategy
The choice of analytical techniques is directly dictated by the type of isomerism present.
Caption: Relationship between isomer type and analytical approach.
Conclusion
The characterization of isoindolinone isomers is a multifaceted challenge that demands a systematic and informed approach. By understanding the nature of the isomerism at play and selecting the appropriate combination of chromatographic and spectroscopic techniques, researchers can confidently navigate these analytical hurdles. This guide provides a foundation of expertise-driven advice and troubleshooting strategies to support your work in this exciting area of pharmaceutical development. Remember that a thorough, well-documented analytical strategy is not just good science—it is a prerequisite for the successful development of safe and effective medicines.
References
- 1. Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoindoline - Wikipedia [en.wikipedia.org]
- 5. biocompare.com [biocompare.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Enantiomer Separations | Separation Science [sepscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. web.vscht.cz [web.vscht.cz]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 16. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. nmr.oxinst.com [nmr.oxinst.com]
- 21. researchgate.net [researchgate.net]
- 22. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 23. fiveable.me [fiveable.me]
- 24. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isoindolinone-Based PARP Inhibitors: Contextualizing 5-(Hydroxymethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2] This guide provides a comparative analysis of the emerging class of isoindolinone-based PARP inhibitors, with a specific focus on contextualizing the potential of 5-(Hydroxymethyl)isoindolin-1-one within this promising scaffold. While direct, publicly available experimental data for this compound is limited, this guide will leverage data from structurally related isoindolinone derivatives to provide a comprehensive overview for the research community.
The Evolving Landscape of PARP Inhibition: Beyond Catalytic Inhibition
The primary mechanism of action of PARP inhibitors involves competitive binding to the NAD+ binding site of PARP enzymes, primarily PARP1 and PARP2, thereby inhibiting their catalytic activity.[3] This disruption of single-strand break repair leads to the accumulation of DNA damage and, in homologous recombination-deficient cancer cells, results in synthetic lethality.
However, a more nuanced understanding of PARP inhibitor efficacy has revealed the critical role of "PARP trapping."[4][5] This phenomenon describes the stabilization of the PARP-DNA complex by the inhibitor, which is often more cytotoxic than the catalytic inhibition alone.[5] Different PARP inhibitors exhibit varying degrees of PARP trapping, which significantly influences their therapeutic window and toxicity profiles.
The Isoindolinone Scaffold: A Promising Avenue for Novel PARP Inhibitors
The isoindolinone core has been identified as a promising scaffold for the development of novel PARP inhibitors.[1][6][7] Its structural similarity to the nicotinamide moiety of NAD+ allows for effective competitive inhibition at the PARP catalytic site.[1][6] Recent research has highlighted the potential of isoindolinone derivatives to yield highly potent PARP1 inhibitors, with some exhibiting the desirable characteristic of low PARP-DNA trapping.[8] This could translate to a wider therapeutic index and reduced off-target toxicities.
While specific data for this compound is not extensively published, a patent for novel isoindolinone-containing PARP inhibitors has disclosed potent PARP1 inhibitory activity for several exemplary compounds from this class.[1]
Comparative Analysis: Isoindolinone Derivatives vs. Established PARP Inhibitors
To provide a framework for understanding the potential of this compound, we will compare the general properties of the isoindolinone class, based on available data for its derivatives, with well-established, clinically approved PARP inhibitors.
| Feature | Isoindolinone Derivatives (Representative Data) | Olaparib | Talazoparib |
| Core Scaffold | Isoindolinone | Phthalazinone | Phthalazinone |
| Primary Mechanism | Catalytic Inhibition of PARP1/2 | Catalytic Inhibition of PARP1/2 | Catalytic Inhibition of PARP1/2 |
| PARP1 IC50 | As low as 5 nM for some derivatives[1] | ~1-5 nM[9][10] | ~0.5-1 nM[9] |
| PARP Trapping | Reported to have low to no PARP1-DNA trapping for some derivatives[8] | Moderate | High[11] |
| Potential Advantages | Potential for high potency and selectivity with a favorable toxicity profile due to low PARP trapping.[8] Some derivatives show promise for CNS penetration.[1][6] | First-in-class, well-established clinical efficacy and safety profile. | High potency and strong PARP trapping leading to significant efficacy in BRCA-mutated cancers. |
| Potential Challenges | Limited publicly available data for many specific derivatives, including this compound. | Acquired resistance mechanisms are a clinical challenge. | Higher rates of hematological toxicities are associated with its potent PARP trapping. |
Experimental Protocols for Evaluating Novel PARP Inhibitors
To facilitate further research into this compound and other novel PARP inhibitors, detailed protocols for key in vitro and in vivo assays are provided below.
Protocol 1: PARP1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-NAD+
-
PARP assay buffer
-
Fluorescent NAD+ detection kit
-
384-well assay plates
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in PARP assay buffer containing a final DMSO concentration of 1% or less.
-
Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Prepare a PARP1 enzyme/activated DNA mixture in PARP assay buffer and add 10 µL to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of a 5X β-NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cellular Viability Assay (MTT)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration).
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line
-
Sterile PBS and Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Data Collection and Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of the compound.
-
Visualizing the Logic: Pathways and Workflows
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination-deficient cancer cells.
Experimental Workflow: In Vitro Evaluation of a Novel PARP Inhibitor
Caption: A streamlined workflow for the in vitro characterization of a novel PARP inhibitor.
Conclusion and Future Directions
The isoindolinone scaffold represents a promising class of PARP inhibitors with the potential for high potency and a differentiated safety profile, possibly due to lower PARP trapping activity. While direct experimental evidence for this compound as a PARP inhibitor is not yet widely available in the public domain, its chemical structure aligns with this promising class of compounds. Further investigation, utilizing the experimental protocols detailed in this guide, is warranted to fully elucidate its potential as a novel therapeutic agent. The continued exploration of new chemical scaffolds for PARP inhibition is crucial for expanding the therapeutic arsenal against cancer and overcoming existing resistance mechanisms.
References
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound,926307-97-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Positions: A Comparative Guide to the Biological Activity of 5- and 7-Substituted Isoindolinones
In the intricate world of medicinal chemistry, the isoindolinone scaffold stands out as a "privileged structure," a versatile framework that has given rise to a multitude of biologically active compounds. The strategic placement of chemical groups on this scaffold can dramatically alter its pharmacological properties, turning an inactive molecule into a potent therapeutic agent. This guide offers an in-depth, comparative analysis of 5- and 7-substituted isoindolinones, dissecting how this subtle shift in substitution position can profoundly impact their biological activity. We will explore the nuances of their synthesis, compare their efficacy with experimental data, and delve into the structure-activity relationships (SAR) that govern their function, providing a crucial resource for researchers, scientists, and drug development professionals.
The Isoindolinone Core: A Foundation for Diverse Biological Activity
The isoindolinone nucleus, a bicyclic lactam, is a cornerstone in the design of novel therapeutics. Its rigid structure provides a stable platform for the precise orientation of functional groups, enabling targeted interactions with a wide range of biological macromolecules. Isoindolinone derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The benzene ring of the isoindolinone core offers several positions for substitution, with the 5- and 7-positions being of particular interest due to their potential to significantly modulate a compound's interaction with its biological target.
Positional Isomerism: A Decisive Factor in Biological Efficacy
The seemingly minor change of moving a substituent from the 5- to the 7-position can lead to dramatic differences in biological activity. This phenomenon, known as positional isomerism, highlights the exquisite sensitivity of drug-target interactions to the three-dimensional arrangement of atoms.
A Case Study: Inhibition of Poly(ADP-ribose) Polymerase (PARP) and Tankyrase
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair and other cellular processes. Their inhibition has emerged as a successful strategy in cancer therapy.[2][3] Tankyrases (TNKS), members of the PARP family, are also attractive anticancer drug targets.[4] The isoindolinone scaffold has proven to be a promising starting point for the development of potent PARP and tankyrase inhibitors.[2]
While direct comparative studies of 5- versus 7-substituted isoindolinones as PARP inhibitors are not abundant in publicly available literature, the structure-activity relationships of related isoquinolinones, which share a similar bicyclic core, offer valuable insights. In a study on 3-aryl-5-substituted-isoquinolin-1-ones as tankyrase inhibitors, it was found that substitution at the 5-position was critical for potency.[4] This suggests that the corresponding 5-position on the isoindolinone ring could also be a key interaction point.
Conversely, for other PARP family members, the 7-position may be more favorable. The subtle differences in the topology of the enzyme's active site in different PARP family members can lead to a preference for one regioisomer over the other. It is hypothesized that a substituent at the 7-position may be able to form a crucial hydrogen bond or engage in a favorable hydrophobic interaction within the active site that is not possible for a substituent at the 5-position.
Table 1: Hypothetical Comparative Inhibition of a PARP Family Member by 5- and 7-Substituted Isoindolinones
| Compound | Substitution Position | Target | IC50 (nM) |
| Isoindolinone A | 5 | PARP-X | 500 |
| Isoindolinone B | 7 | PARP-X | 50 |
This table is a hypothetical representation to illustrate the potential differences in potency and is not based on specific experimental data from a single comparative study.
Caption: Positional isomerism dictates the fit and interaction strength within a target's active site.
Experimental Protocols: Synthesis and Biological Evaluation
To facilitate the exploration of these structure-activity relationships, we provide generalized synthetic protocols and a method for assessing target engagement in a cellular context.
Synthesis of 5- and 7-Substituted Isoindolinones
The synthesis of these regioisomers typically begins with the appropriately substituted phthalic anhydride or a related precursor.
Step-by-Step Synthesis of a 7-Substituted Isoindolinone:
-
Starting Material: 3-Substituted phthalic anhydride.
-
Amidation/Imidation: The anhydride is reacted with an amine to form the corresponding phthalic acid monoamide or phthalimide.
-
Cyclization/Reduction: In the case of the monoamide, cyclization can be induced. For the phthalimide, selective reduction of one carbonyl group is required. This can often be achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation.
-
Purification: The final product is purified using column chromatography to isolate the desired 7-substituted isoindolinone.
Step-by-Step Synthesis of a 5-Substituted Isoindolinone:
-
Starting Material: 4-Substituted phthalic anhydride.
-
Amidation/Imidation: Similar to the 7-substituted counterpart, the anhydride is reacted with an amine.
-
Cyclization/Reduction: The intermediate is then cyclized or selectively reduced.
-
Purification: The crude product is purified by column chromatography.
Caption: Synthetic pathways to 5- and 7-substituted isoindolinones from different starting materials.
Biological Evaluation: Cellular Thermal Shift Assay (CETSA)
Confirming that a compound directly interacts with its intended target within a cell is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement. The principle behind CETSA is that a protein's stability to heat denaturation increases when it is bound to a ligand.
Step-by-Step CETSA Protocol:
-
Cell Treatment: Culture cells that express the target protein and treat them with the 5- or 7-substituted isoindolinone compound at various concentrations. Include a vehicle-only control.
-
Heat Challenge: After incubation, heat aliquots of the cell lysate or intact cells across a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Lyse the cells (if not already done) and centrifuge to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the soluble target protein using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A shift of this "melting curve" to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
Conclusion: The Criticality of Regioisomeric Control in Drug Design
The comparative analysis of 5- and 7-substituted isoindolinones underscores a fundamental principle in medicinal chemistry: subtle changes in molecular architecture can have profound consequences for biological activity. The choice of where to place a substituent on the isoindolinone scaffold is a critical decision that can dictate the success or failure of a drug discovery campaign. While direct, side-by-side comparative data for these regioisomers against a wide range of targets remains an area ripe for further investigation, the available evidence strongly suggests that both positions offer unique opportunities for optimizing drug-target interactions. As our understanding of the three-dimensional structures of biological targets continues to grow, so too will our ability to rationally design isoindolinone-based therapeutics with enhanced potency and selectivity, turning the art of drug discovery into a more precise science.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoindolin-1-one Derivatives
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceutical agents, and clinical drug candidates.[1][2][3] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituents, enabling precise interactions with a wide array of biological targets. This versatility has led to the development of isoindolin-1-one derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antiviral, and antimicrobial properties.[1][4][5][6]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various classes of isoindolin-1-one derivatives. We will dissect how specific structural modifications influence their biological performance, supported by comparative experimental data, and provide detailed protocols for their synthesis and evaluation. Our focus is on elucidating the causal links between chemical structure and biological function, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Comparative SAR Analysis Across Key Therapeutic Targets
The therapeutic potential of the isoindolin-1-one core is unlocked by the strategic placement of functional groups at various positions, primarily on the lactam nitrogen (N-2), the stereocenter at C-3, and across the fused benzene ring.
Anticancer Activity: A Multi-Target Approach
Isoindolin-1-one derivatives have shown significant promise as anticancer agents by targeting several key enzymes involved in cancer progression.
A. Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP-1 is a critical enzyme in DNA damage repair, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[5] The isoindolin-1-one scaffold serves as an excellent mimic of the nicotinamide moiety of NAD+, enabling competitive inhibition at the PARP catalytic site.[7]
A pivotal series of PARP inhibitors features the 3-oxoisoindoline-4-carboxamide core.[8] The SAR for this class is well-defined:
-
Intramolecular Hydrogen Bond: An intramolecular hydrogen bond between the carboxamide and the lactam carbonyl "freezes" the molecule in a planar conformation optimal for binding to the PARP active site.[8][9]
-
Substitutions at N-2 (Lactam Nitrogen): The nature of the substituent at the N-2 position is crucial for cellular potency. SAR studies have consistently shown that incorporating a secondary or tertiary amine, often within a piperidine or similar cyclic system, significantly enhances activity.[8]
-
Stereochemistry at C-1: The introduction of a methyl group at the C-1 position of the isoindolinone core led to the discovery of stereospecific inhibitors. For instance, (S)-13 (NMS-P515) was identified as a highly potent and selective PARP-1 inhibitor, demonstrating that chirality at this position can dramatically influence binding affinity and selectivity over other PARP isoforms like PARP-2.[10]
Table 1: Comparative Activity of Isoindolin-1-one Based PARP Inhibitors
| Compound | Modification | PARP-1 Kd (μM) | Cellular PAR IC50 (μM) | Reference |
| NMS-P118 | 4-Carboxamide, N-2 piperidine | Potent (not specified) | Potent (not specified) | [9] |
| (±)-13 | 4-Carboxamide, N-2 cyclohexyl, C-1 methyl | < 0.03 | 0.050 | [10] |
| (S)-13 (NMS-P515) | 4-Carboxamide, N-2 cyclohexyl, C-1 (S)-methyl | 0.016 | 0.027 | [10] |
| (R)-13 | 4-Carboxamide, N-2 cyclohexyl, C-1 (R)-methyl | > 10 | 1.9 | [10] |
B. Histone Deacetylase (HDAC) Inhibition
HDACs are another important class of anticancer targets. Isoindolin-1-one derivatives have been developed as potent HDAC inhibitors.[11] A key SAR study revealed that compounds 5a and 5b showed nanomolar IC50 values against HDAC1 and potent antiproliferative activity against several cancer cell lines.[11] Compound 5b was found to be a selective inhibitor for HDAC1-3 and exhibited better performance than the approved drug Chidamide in vitro.[11]
Table 2: Comparative Activity of Isoindolin-1-one Based HDAC Inhibitors
| Compound | HDAC1 IC50 (nM) | HCT-116 Cell Line IC50 (μM) | A549 Cell Line IC50 (μM) | Reference |
| 5b | 65.1 | 0.35 | 0.49 | [11] |
| 5a | 65.6 | 0.53 | 0.81 | [11] |
| 13a | 57.9 | 1.07 | 1.83 | [11] |
| Chidamide (Control) | 95.0 | 0.65 | 1.22 | [11] |
C. General Cytotoxicity
Other structural modifications have conferred broad cytotoxic activity. For instance, a series of 2-benzyl-6-substituted-ethoxy-isoindolinones were synthesized, with compound 11 (tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate) showing a micromolar IC50 value of 5.89 µM against the HepG2 liver cancer cell line.[4] In another study, the incorporation of a ferrocene moiety into the isoindolinone scaffold resulted in compound 11h , which proved to be a highly potent anticancer agent with IC50 values of 1.0 µM and 1.5 µM against A549 (lung) and MCF-7 (breast) cancer cell lines, respectively.[12]
Anti-inflammatory Activity
Derivatives of the closely related isoindoline-1,3-dione scaffold have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13][14] A study on aminoacetylenic isoindoline-1,3-dione derivatives demonstrated significant, dose-dependent inhibition of carrageenan-induced edema in rats.[13]
The SAR revealed that the nature of the cyclic amine in the aminoacetylenic side chain influenced potency. At a 10 mg/kg dose, the order of potency was ZM3 (pyrrolidine) > ZM5 (azepane) > ZM4 (piperidine) > ZM2 (morpholine).[13] Notably, compounds ZM3 and ZM5 showed efficacy comparable to established NSAIDs like Ibuprofen and Diclofenac.[13] Further studies showed these compounds inhibit both COX-1 and COX-2, with some derivatives like ZM2, ZM3, and ZM5 showing preferential inhibition of COX-2 over COX-1 at a 5 μM concentration.[13]
Table 3: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-induced Edema)
| Compound (10 mg/kg) | % Inhibition of Edema (at 3h) | % Inhibition of Edema (at 5h) | Reference |
| ZM3 | 58.8 | 62.1 | [13] |
| ZM5 | 52.9 | 60.3 | [13] |
| ZM4 | 41.2 | 48.3 | [13] |
| ZM2 | 35.3 | 43.1 | [13] |
| Ibuprofen (10 mg/kg) | 55.9 | 60.3 | [13] |
| Diclofenac (10 mg/kg) | 58.8 | 63.8 | [13] |
Neuroprotective and CNS Activity
The isoindolin-1,3-dione scaffold has been explored for treating neurodegenerative diseases like Alzheimer's.[15][16] The cholinergic hypothesis of Alzheimer's suggests that a decline in acetylcholine levels is a key factor; thus, inhibiting acetylcholinesterase (AChE) is a primary therapeutic strategy.[15]
A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were designed to interact with both the catalytic and peripheral active sites of AChE.[15]
-
Effect of Halogen Substitution: SAR studies indicated that electron-withdrawing groups with a small size, like fluorine, were beneficial. Para-fluoro substituted compounds 7a and 7f were the most potent inhibitors, with an IC50 of 2.1 μM.[15] In contrast, chloro-substituted derivatives showed the weakest activity.[15]
-
Effect of Alkyl Substitution: The introduction of a para-methyl group (compounds 7b and 7g ) resulted in better AChE inhibitory activity than the chloro-substituted analogs, highlighting a nuanced electronic and steric requirement for optimal binding.[15]
Part 2: Experimental Protocols & Methodologies
The trustworthiness of SAR data relies on robust and reproducible experimental methods. Here, we detail standardized protocols for the synthesis and biological evaluation of isoindolin-1-one derivatives.
General Protocol for Synthesis of 2-Substituted Isoindolin-1-ones
This protocol is adapted from a procedure for synthesizing 2-benzyl-6-hydroxyisoindolin-1-one, a key intermediate for many derivatives.[4] The causality behind this multi-step synthesis involves the initial protection of functional groups, followed by the crucial N-alkylation to introduce diversity, and finally, cyclization to form the isoindolinone core.
Step-by-Step Methodology: N-Alkylation of a Phthalimide Intermediate [4]
-
Preparation: To a solution of the phthalimide intermediate (e.g., 5-hydroxyisoindoline-1,3-dione, 1 equivalent) in dry N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: DMF is a polar aprotic solvent that facilitates the reaction without interfering. NaH is a strong, non-nucleophilic base used to deprotonate the phthalimide nitrogen, forming a nucleophilic anion. The reaction is performed at 0°C to control the exothermic reaction of NaH with the solvent and substrate.
-
-
Reaction: After stirring for 30 minutes at 0°C, add the alkylating agent (e.g., benzyl chloride, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours.
-
Causality: The deprotonated nitrogen acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride in an SN2 reaction to form the N-C bond.
-
-
Quenching & Extraction: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Causality: Quenching with NH4Cl neutralizes the excess NaH and any remaining anionic species. Extraction separates the desired organic product from inorganic salts and water-soluble byproducts.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Causality: Anhydrous sodium sulfate removes residual water. Column chromatography separates the target compound from unreacted starting materials and byproducts based on polarity.
-
Protocol for In Vitro Antiproliferative MTT Assay[4]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. The choice of this assay is based on its reliability and high-throughput capability for screening compound cytotoxicity.
-
Cell Seeding: Dilute cultured cancer cells (e.g., HepG2, A549) to a density of 5 × 104 cells/mL in appropriate culture medium. Add 100 µL of the cell suspension to each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
Causality: The 24-hour pre-incubation period allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring they are healthy and responsive at the time of drug treatment.
-
-
Compound Treatment: Prepare serial dilutions of the isoindolin-1-one derivatives in culture medium. Add the compounds to the wells to achieve final concentrations ranging from, for example, 0.1 to 10 µM. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for an additional 48 hours.
-
Causality: A 48-hour incubation is a standard duration to observe significant effects on cell proliferation. A dose-response curve is essential to determine the IC50 value.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization and Reading: Carefully remove the culture medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Causality: DMSO solubilizes the water-insoluble formazan, allowing for quantitative measurement. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to the In Vivo Efficacy of 5-(Hydroxymethyl)isoindolin-1-one in Oncology Models
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 5-(Hydroxymethyl)isoindolin-1-one, a derivative of the versatile isoindolin-1-one scaffold. Drawing upon the established anti-cancer potential of this chemical class, particularly as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), this document outlines a proposed in vivo study design, compares its potential performance against established alternatives, and provides the detailed methodologies necessary for its rigorous scientific validation.
The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved drugs and clinical candidates.[1][2] The strategic addition of a hydroxymethyl group is a well-established method in drug design aimed at enhancing pharmacokinetic properties such as aqueous solubility and bioavailability, potentially leading to improved in vivo performance.[3] This guide, therefore, is directed at researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this compound in a preclinical oncology setting.
Postulated Mechanism of Action: Targeting the Transcriptional Machinery via CDK7 Inhibition
Recent computational studies have highlighted the potential of the isoindolin-1-one scaffold to act as a potent inhibitor of CDK7.[4] CDK7 is a critical component of the general transcription factor TFIIH and plays a crucial role in regulating the cell cycle and gene transcription. Its inhibition has emerged as a promising therapeutic strategy for various cancers. We postulate that this compound exerts its anti-tumor effects by inhibiting the kinase activity of CDK7, leading to a downstream cascade of cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the postulated signaling pathway and the proposed point of intervention for this compound.
Caption: Postulated mechanism of this compound via CDK7 inhibition.
Comparative In Vivo Efficacy Study Design
To ascertain the therapeutic potential of this compound, a robust in vivo xenograft study is proposed. This study will compare its efficacy against a vehicle control and a current clinical-stage CDK7 inhibitor, such as Samuraciclib (CT7001), to provide a clear benchmark for its performance.
Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo study.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Synthesis of Isoindolin-1-one: A Comparative Analysis
The isoindolin-1-one core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antiviral, antipsychotic, and anticancer properties.[4][5][6] Notably, this framework is central to blockbuster drugs like Lenalidomide, a treatment for multiple myeloma.[7] Given its significance, the development of efficient and versatile synthetic routes to access this scaffold is a paramount concern for researchers in medicinal and process chemistry.
This guide provides a comparative analysis of three distinct and powerful methodologies for the synthesis of isoindolin-1-ones. We will move from a classic name reaction to modern transition-metal-catalyzed approaches, critically evaluating each for its mechanistic underpinnings, practical application, and strategic advantages. Our focus is to equip researchers with the expert insights needed to select and implement the optimal synthetic strategy for their specific discovery and development objectives.
Method 1: The Gabriel-Colman Rearrangement
A classic ring-expansion reaction, the Gabriel-Colman rearrangement, transforms phthalimido esters into 4-hydroxyisoquinoline derivatives, which exist in tautomeric equilibrium with the desired isoindolin-1-one core.[8][9][10] First described in 1900, this method relies on the generation of a key carbanion intermediate, which drives the skeletal reorganization.[8][11]
Mechanistic Rationale & Causality
The reaction is initiated by a strong alkoxide base which attacks one of the carbonyl groups of the phthalimide, leading to a ring-opened intermediate.[8] The critical step involves the deprotonation of the α-carbon to the ester group (an "enolizable hydrogen"), forming a stabilized carbanion.[9][12] The choice of a strong, non-nucleophilic base is crucial to favor deprotonation over competing side reactions. This carbanion then undergoes an intramolecular nucleophilic attack on the other carbonyl group (a Dieckmann-like condensation), displacing the alkoxide and forming the new six-membered ring.[9][12]
Reaction Mechanism
Caption: Mechanism of the Gabriel-Colman Rearrangement.
Detailed Experimental Protocol: Synthesis of 4-hydroxyisoquinoline from N-phthalimidoglycine ethyl ester
-
Materials: N-phthalimidoglycine ethyl ester, Sodium ethoxide (NaOEt), Absolute ethanol.
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phthalimidoglycine ethyl ester (1 equivalent) in absolute ethanol.
-
Step 2: Reagent Addition: To this solution, add a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol. The addition should be done portion-wise to control any exotherm.
-
Step 3: Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Quenching and Neutralization: After completion, cool the mixture to room temperature and carefully pour it over crushed ice. Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) until it reaches a pH of ~6-7.
-
Step 5: Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 4-hydroxyisoquinoline product, which exists as the isoindolin-1-one tautomer. A reported yield for this specific transformation is 91%.[8]
Advantages and Disadvantages
-
Advantages:
-
A well-established, metal-free method.
-
Often proceeds in high yields for suitable substrates.[8]
-
Provides access to uniquely substituted isoindolinones.
-
-
Disadvantages:
Method 2: Palladium-Catalyzed Intramolecular Cyclization
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoindolin-1-ones are no exception.[1][3][13] Palladium-catalyzed intramolecular cyclization of readily available 2-iodobenzamides is a robust and versatile strategy that forms the core C-N bond of the lactam ring under mild conditions.[14]
Mechanistic Rationale & Causality
This reaction typically follows a classical Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodine bond of the 2-iodobenzamide substrate, forming a Pd(II)-aryl intermediate. The choice of ligand (e.g., Xantphos) is critical here; it stabilizes the palladium center and modulates its reactivity.[14] This is followed by an intramolecular coordination of the amide nitrogen to the palladium center and subsequent reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Reaction Mechanism
Caption: Simplified catalytic cycle for Pd-catalyzed isoindolin-1-one synthesis.
Detailed Experimental Protocol: Synthesis of 3-Acyl Isoindolin-1-one
Protocol adapted from Chen et al., Synlett 2013.[14]
-
Materials: 2-Iodobenzamide substrate (1 eq.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), Xantphos (6 mol%), Isopropanol (i-PrOH), Triethylamine (Et₃N).
-
Step 1: Reaction Setup: To an oven-dried Schlenk tube, add the 2-iodobenzamide substrate, Pd₂(dba)₃, and Xantphos.
-
Step 2: Degassing: Seal the tube, evacuate, and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Step 3: Solvent and Base Addition: Under the inert atmosphere, add degassed isopropanol and triethylamine via syringe.
-
Step 4: Heating: Place the sealed tube in a preheated oil bath at 70 °C and stir for the required time (typically 12-24 hours), monitoring by TLC.
-
Step 5: Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 6: Isolation: Purify the crude residue by column chromatography on silica gel to afford the pure 3-acyl isoindolin-1-one. Yields for this process are reported as moderate to good.[14]
Advantages and Disadvantages
-
Advantages:
-
Broad substrate scope and excellent functional group tolerance.
-
Mild reaction conditions compared to classical methods.[14]
-
High degree of predictability and reliability.
-
-
Disadvantages:
-
Requires pre-functionalized starting materials (e.g., aryl iodides).
-
Cost and potential toxicity of the palladium catalyst and ligands.
-
Requires careful exclusion of air and moisture for optimal results.
-
Method 3: Ruthenium-Catalyzed C-H Activation/Annulation
The forefront of synthetic efficiency lies in C-H activation, which forges new bonds by directly functionalizing ubiquitous C-H bonds, thus minimizing the need for pre-functionalized substrates. A prime example is the ruthenium-catalyzed annulation of benzoic acids with strained rings like 1,2-oxazetidines to construct the isoindolin-1-one scaffold.[15][16]
Mechanistic Rationale & Causality
This strategy merges two powerful concepts: directing group-assisted C-H activation and strain-release chemistry. The carboxylic acid group of the benzoic acid substrate acts as a directing group, coordinating to the ruthenium catalyst and positioning it to selectively activate an ortho C-H bond, forming a five-membered ruthenacycle intermediate.[15][16] The strained 1,2-oxazetidine then coordinates to this intermediate and undergoes a ring-opening β-carbon elimination. The high strain energy of the oxazetidine is the thermodynamic driving force for this step.[16] The resulting Ru-imine complex then undergoes intramolecular cyclization (reductive elimination) to furnish the final isoindolin-1-one product.
Reaction Mechanism
Caption: Key steps in the Ru-catalyzed C-H activation/annulation cascade.
Detailed Experimental Protocol: Synthesis of Isoindolinones from Benzoic Acids
Protocol adapted from Hu et al., Org. Lett. 2021.[16]
-
Materials: Benzoic acid derivative (1 eq.), 1,2-oxazetidine derivative (1.2 eq.), [{Ru(p-cymene)Cl₂}₂] (2.5 mol%), Potassium pivalate (KOPiv, 30 mol%), Toluene.
-
Step 1: Reaction Setup: In a sealed reaction vessel, combine the benzoic acid, 1,2-oxazetidine, [{Ru(p-cymene)Cl₂}₂], and potassium pivalate.
-
Step 2: Solvent Addition: Add dry toluene as the solvent.
-
Step 3: Heating: Seal the vessel tightly and place it in a preheated oil bath at 140 °C. Stir the mixture vigorously for 24 hours.
-
Step 4: Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Step 5: Purification: Purify the resulting crude oil by flash column chromatography on silica gel to isolate the desired isoindolin-1-one product. Yields are reported to be good to excellent (38-96%).[15]
Advantages and Disadvantages
-
Advantages:
-
Disadvantages:
-
Requires high reaction temperatures (140 °C).[16]
-
The 1,2-oxazetidine coupling partner must be synthesized separately.
-
The cost of the ruthenium catalyst can be a consideration for large-scale synthesis.
-
Comparative Performance Summary
| Feature | Gabriel-Colman Rearrangement | Pd-Catalyzed Intramolecular Cyclization | Ru-Catalyzed C-H Activation |
| Starting Materials | Phthalimido esters | 2-Halobenzamides | Benzoic acids + Oxazetidines |
| Key Transformation | Ring Expansion | Intramolecular C-N Coupling | C-H Activation / Annulation |
| Catalyst/Reagent | Strong Base (e.g., NaOEt) | Pd(0) Catalyst + Ligand | Ru(II) Catalyst + Additive |
| Typical Yields | Good to Excellent (~90%[8]) | Moderate to Good | Good to Excellent (38-96%[15]) |
| Reaction Temp. | Reflux (e.g., ~78 °C in EtOH) | Mild to Moderate (e.g., 70 °C[14]) | High (e.g., 140 °C[16]) |
| Atom Economy | Moderate | Moderate (generates halide salt waste) | High |
| Substrate Scope | Limited by enolizable H requirement | Broad | Broad |
| Key Advantage | Metal-free, classic method | High reliability, excellent scope | Step economy, uses simple arenes |
| Key Limitation | Narrow substrate scope | Requires pre-functionalization | High temperature, specialized reagent |
Experimental Workflow Visualization
Caption: Comparative laboratory workflows for modern catalytic methods.
Senior Application Scientist's Perspective
The choice of synthetic method for constructing an isoindolin-1-one is a strategic decision dictated by the project's goals, scale, and available resources.
-
The Gabriel-Colman Rearrangement , while historically significant, is now primarily of academic interest or for niche applications where its unique substitution pattern is required and the substrate is readily available. Its metal-free nature is appealing, but the stringent substrate requirements limit its general applicability in a modern drug discovery campaign.
-
Palladium-Catalyzed Intramolecular Cyclization represents the workhorse methodology for many research labs. Its reliability, broad functional group tolerance, and mild conditions make it an excellent choice for generating diverse libraries of compounds for structure-activity relationship (SAR) studies. The primary drawback is the need for halogenated starting materials, which adds a step to the overall sequence and lowers the overall atom economy.
-
Ruthenium-Catalyzed C-H Activation is the future. This approach embodies the principles of green and efficient chemistry by building complexity directly from simple, unactivated starting materials. For process development and late-stage functionalization, where step- and atom-economy are critical, this methodology is unparalleled. While the high temperatures and specialized coupling partners may present an initial barrier, the long-term benefits in reducing synthetic steps and waste are substantial.
For research teams, a pragmatic approach is often best. Use palladium catalysis for initial library synthesis and SAR exploration due to its predictability. As a lead candidate emerges, investing the time to develop a C-H activation route can pay significant dividends for scale-up and manufacturing, creating a more efficient and sustainable process.
References
- 1. research.abo.fi [research.abo.fi]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 9. Gabriel colman rearrgment | PPTX [slideshare.net]
- 10. Gabriel-Colman Rearrangement [drugfuture.com]
- 11. Gabriel–Colman rearrangement - Wikiwand [wikiwand.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. (Open Access) Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions (2021) | Risto Savela | 53 Citations [scispace.com]
- 14. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
A Comparative Guide to Validating the Mechanism of Action of 5-(Hydroxymethyl)isoindolin-1-one as a PARP Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the potential mechanism of action of 5-(Hydroxymethyl)isoindolin-1-one as a Poly (ADP-ribose) polymerase (PARP) inhibitor against established alternatives like Olaparib and Talazoparib. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to rigorously test this hypothesis.
Introduction: The Emerging Role of Isoindolinones in PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1][2][3][4] In cancer therapeutics, PARP inhibitors have emerged as a cornerstone of targeted therapy, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][4] The mechanism of action for many PARP inhibitors is based on the principle of synthetic lethality. By inhibiting PARP-mediated single-strand break repair, these drugs lead to the accumulation of double-strand breaks during DNA replication, which are lethal to HR-deficient cancer cells.[4]
The isoindolinone scaffold has garnered significant interest as a promising candidate for the development of novel PARP inhibitors.[1][2][3][5][6] Its structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes, suggests a competitive inhibition mechanism at the catalytic site.[1][3] This guide focuses on validating whether the specific compound, this compound, acts as a PARP inhibitor and how its performance compares to the well-characterized clinical PARP inhibitors, Olaparib and Talazoparib.
Comparative Landscape: Olaparib and Talazoparib
Before detailing the validation workflow for this compound, it is essential to understand the benchmarks. Olaparib and Talazoparib are both potent PARP inhibitors, but they exhibit key differences in their mechanisms and potencies.
-
Olaparib (Lynparza®): As one of the first-in-class PARP inhibitors, Olaparib is approved for the treatment of various cancers, including ovarian, breast, and prostate cancers with BRCA mutations.[1] Its primary mechanism is the inhibition of PARP's enzymatic activity.
-
Talazoparib (Talzenna®): Talazoparib is a dual-action PARP inhibitor. Beyond catalytic inhibition, it is a highly potent "PARP trapper."[7] This means it stabilizes the PARP-DNA complex, creating a toxic lesion that obstructs DNA replication and is particularly cytotoxic to cancer cells.[7] Talazoparib's trapping efficiency is significantly higher than that of Olaparib.[8]
Validation Workflow for this compound
To ascertain the mechanism of action of this compound and compare it with our benchmarks, a multi-tiered experimental approach is necessary, progressing from biochemical assays to cellular validation.
References
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 5-(Hydroxymethyl)isoindolin-1-one Against Known Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of oncology drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 5-(Hydroxymethyl)isoindolin-1-one, against established anticancer agents. We will delve into the scientific rationale behind comparative in vitro and in vivo assays, provide detailed, self-validating experimental protocols, and present a logical workflow for data interpretation. The isoindolin-1-one scaffold, a core component of our molecule of interest, is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of key cancer-related targets such as Poly (ADP-ribose) polymerase (PARP) and Cyclin-dependent kinases (CDKs).[1][2][3] This guide is designed to equip researchers with the necessary tools to objectively assess the therapeutic potential of this compound, contextualizing its performance against the current standards of care.
Introduction: The Rationale for Benchmarking
The journey of a potential anticancer drug from laboratory synthesis to clinical application is a long and arduous one, marked by critical decision points. Early-stage preclinical evaluation is fundamental to this process, and a key component is benchmarking against existing, clinically approved drugs. This comparative analysis serves several crucial purposes:
-
Establishes a Therapeutic Index: It provides an initial assessment of a new compound's potency and selectivity relative to drugs with known efficacy and toxicity profiles.
-
Informs Mechanism of Action (MoA): Comparing cellular and molecular effects can provide clues about the novel compound's MoA, especially when benchmarked against drugs with well-characterized targets.
-
Guides Future Development: The results of these comparative studies can help prioritize lead compounds, guide chemical modifications to improve activity, and inform the design of subsequent in vivo studies.
The Compound of Interest: this compound
The isoindolin-1-one core is structurally related to thalidomide and its analogues (e.g., lenalidomide), which are known to exhibit immunomodulatory and anti-angiogenic properties.[4][5][6][7][8] Furthermore, the isoindolinone scaffold is recognized for its ability to competitively inhibit the catalytic site of PARP enzymes, which are crucial for DNA damage repair.[2] Given these precedents, we hypothesize that this compound may exert its anticancer effects through modulation of DNA repair pathways, cell cycle regulation, or immunomodulatory mechanisms.
The Benchmarks: Standards of Care with Diverse Mechanisms
To provide a robust comparison, we have selected three standard-of-care chemotherapeutic agents with distinct and well-elucidated mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and apoptosis.[9][][11][12][13]
-
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, creating intra- and inter-strand crosslinks that block DNA replication and transcription, ultimately triggering cell death.[14][15][16][17][18]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic disassembly.[19][20][21][] This leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[19][20][21][]
Experimental Workflow for Benchmarking
A logical and phased approach is critical for the efficient and effective evaluation of a new chemical entity. The following workflow outlines the key stages of comparison.
Caption: A phased experimental workflow for benchmarking a novel anticancer compound.
Phase 1: In Vitro Benchmarking
The initial phase focuses on cell-based assays to determine the cytotoxic and cytostatic effects of this compound in comparison to the benchmark agents. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used to assess the breadth of activity.
Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[23][24] It is a robust and widely used method for initial cytotoxicity screening.[23]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) in complete culture medium. A typical concentration range would be 0.01 µM to 100 µM. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | 8.5 | 12.3 | 15.1 |
| Doxorubicin | 0.5 | 1.2 | 0.9 |
| Cisplatin | 5.2 | 8.7 | 6.8 |
| Paclitaxel | 0.05 | 0.1 | 0.08 |
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the distribution of cells in the different phases of the cell cycle.
Apoptosis Assay
The Annexin V/PI assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
Phase 2: Mechanistic Insight
Based on the in vitro data and the known activities of related isoindolinone structures, a plausible mechanism of action involves the PARP-mediated DNA damage response pathway. PARP inhibitors are particularly effective in cancers with defects in other DNA repair pathways, such as those with BRCA mutations.[25][26][27][28]
Hypothetical Signaling Pathway: PARP Inhibition
The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Caption: Synthetic lethality induced by PARP inhibition in BRCA-deficient cells.
Western Blot Analysis for DNA Damage Markers
To investigate if this compound induces DNA damage, a Western blot can be performed to detect the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against γ-H2AX and a loading control (e.g., β-actin). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Phase 3: In Vivo Validation
Promising in vitro results should be validated in an in vivo model to assess efficacy and tolerability in a more complex biological system. The xenograft mouse model is a standard approach.[29]
Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (Vehicle, this compound, and a benchmark agent like Cisplatin). Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
| Treatment Group | Dosage (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1600 ± 200 | 0 |
| This compound | 50 | 720 ± 150 | 55 |
| Cisplatin | 5 | 560 ± 120 | 65 |
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking this compound against established anticancer drugs. The hypothetical data presented illustrates how this compound could demonstrate moderate single-agent cytotoxicity, potentially through the induction of DNA damage and apoptosis. The true value of such a compound may lie in its potential for combination therapy, particularly in cancers with specific genetic backgrounds like BRCA mutations, a hallmark of synthetic lethality targeted by PARP inhibitors.[28][30]
Further studies should focus on elucidating the precise molecular target(s) of this compound, exploring its efficacy in combination with other agents, and conducting comprehensive pharmacokinetic and toxicology studies. The methodologies described herein provide a solid foundation for the continued investigation of this promising compound and its potential contribution to the arsenal of anticancer therapeutics.
References
- 1. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 16. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. droracle.ai [droracle.ai]
- 20. Paclitaxel - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 23. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. mdpi.com [mdpi.com]
- 27. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 29. benchchem.com [benchchem.com]
- 30. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to Characterizing Target Selectivity: The Case of a Novel 5-(Hydroxymethyl)isoindolin-1-one Derivative
An objective, data-driven guide for researchers, scientists, and drug development professionals on characterizing the target selectivity and cross-reactivity of novel chemical entities.
In the intricate process of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous scientific validation. A molecule's success is defined not only by its potent effect on its intended target but also by its inactivity against a vast landscape of potential off-targets. Poor selectivity can lead to toxicity and unforeseen side effects, making the comprehensive assessment of cross-reactivity a cornerstone of preclinical development.[1][2]
This guide uses 5-(Hydroxymethyl)isoindolin-1-one as a foundational scaffold to outline a robust, field-proven strategy for determining target selectivity and cross-reactivity. The isoindolin-1-one core is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and clinically approved drugs, highlighting its versatility and therapeutic potential.[3][4][5] We will proceed under a common research scenario: a novel derivative of this scaffold has demonstrated biological activity in a phenotypic screen, and the next critical steps are to identify its molecular target and build a comprehensive selectivity profile.
Part 1: From Phenotypic Hit to Molecular Target Identification
Before selectivity can be assessed, the primary molecular target must be identified. Phenotypic screens reveal what a compound does to a cell, but not how. Target deconvolution is the process of pinpointing the specific protein(s) with which the compound physically interacts to elicit its effect.
Expert Insight: The Rationale for Affinity-Based Chemoproteomics
Among the various methods for target identification, affinity-based chemoproteomics offers a direct and powerful approach to physically isolate a compound's binding partners from the native cellular environment.[6][7] This method relies on chemically modifying the hit compound to create a "probe" that can be immobilized on a solid support (e.g., beads). The choice to invest in synthesizing a probe is based on the high-quality, direct evidence it can provide, mitigating the ambiguity often associated with indirect methods like genetic screening.[6]
Experimental Workflow: Target Pulldown
The following workflow outlines the key steps in an affinity-based target identification experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Hydroxylated Isoindolinone Analogues
Introduction: The Therapeutic Promise of Isoindolinones and the Significance of Hydroxylation
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] These molecules and their derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents. A key area of interest within this class of compounds is the exploration of hydroxylated analogues. The introduction of hydroxyl (-OH) groups to the isoindolinone core can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. These modifications, in turn, can dramatically impact the compound's pharmacokinetic profile and its interactions with biological targets, ultimately modulating its cytotoxic activity.
This guide provides a comparative analysis of the cytotoxic effects of various hydroxylated isoindolinone analogues. We will delve into the experimental data, explore the structure-activity relationships (SAR), and discuss the potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anticancer agents.
Experimental Methodologies for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are paramount. The following methodologies are commonly employed in the evaluation of hydroxylated isoindolinone analogues.
Cell Lines and Culture Conditions
A diverse panel of human cancer cell lines is typically used to assess the breadth and selectivity of the cytotoxic effects. Commonly utilized cell lines include:
-
A549 (Human Lung Carcinoma): A widely used model for lung cancer research.
-
HeLa (Human Cervical Cancer): One of the oldest and most commonly used human cell lines.
-
HepG2 (Human Liver Cancer): A well-differentiated human hepatoma cell line.
-
K562 (Human Myelogenous Leukemia): A model for studying leukemia.
-
HT-29 (Human Colon Adenocarcinoma): A colorectal cancer cell line.
-
MCF-7 (Human Breast Adenocarcinoma): A commonly used model for breast cancer.
These cell lines are maintained in appropriate culture media, such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Step-by-Step Protocol for MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the hydroxylated isoindolinone analogue is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of dilutions of the test compound are then prepared in the culture medium. The medium from the 96-well plates is aspirated, and the cells are treated with the various concentrations of the test compound. Control wells containing vehicle (DMSO) only are also included.
-
Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Cytotoxicity Data of Hydroxylated Isoindolinone Analogues
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for a selection of hydroxylated isoindolinone analogues against various cancer cell lines. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as incubation times and the specific assays used.
| Compound/Analogue | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Hydroxy-1H-isoindole-1,3-dione | 2-hydroxy substitution | L1210 (Leukemia) | 10⁻⁴ to 10⁻⁸ M range | [2] |
| 2-Benzyl-3-oxoisoindolin-5-yloxy derivative (11) | Ether linkage at position 5 | HepG2 (Liver Cancer) | 5.89 | [1] |
| Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate (2a) | 1-hydroxy and 2-sulfonate substitution | A549 (Lung Cancer) | High (650,250 µg/ml) | [3] |
| Isoindole-1,3-dione derivative (7) | Azide and silyl ether groups | A549 (Lung Cancer) | 19.41 | [4] |
Structure-Activity Relationship (SAR) of Hydroxylated Isoindolinone Analogues
Influence of the Hydroxyl Group Position
The position of the hydroxyl group on the isoindolinone scaffold is a critical determinant of its biological activity.
-
N-Hydroxylation (Position 2): A study on a series of 2-hydroxy-1H-isoindole-1,3-diones revealed a wide range of cytostatic activity, with IC50 values spanning from the micromolar to the nanomolar range.[2] This suggests that the N-hydroxy functionality is compatible with potent cytotoxic activity. The same study also indicated that the electronic properties of substituents on the aromatic ring significantly modulate this activity, with electron-donating groups at the 6-position enhancing cytotoxicity.[2]
-
C3-Hydroxylation (Position 3): The presence of a hydroxyl group at the C3 position of the isoindolinone ring is a common feature in many synthetic and natural products. For example, Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate (2a) was synthesized, although its anticancer activity against A549 cells was found to be low.[3] It is important to note that other substitutions on this molecule likely contribute to its overall activity.
-
Aromatic Ring Hydroxylation (Positions 4, 5, 6, and 7): Direct comparative data for isoindolinones hydroxylated at different positions on the benzene ring is scarce. However, we can draw parallels from other heterocyclic systems where the position of a hydroxyl group is known to be crucial for activity. For instance, in flavonoids, ortho-hydroxylation on the B ring is associated with enhanced cytotoxicity compared to meta-hydroxylation.[5] It is plausible that a similar trend could be observed in isoindolinones, where the relative positions of hydroxyl groups could influence intramolecular hydrogen bonding and interactions with biological targets. The cytotoxic activity of a 2-benzyl-3-oxoisoindolin-5-yloxy derivative with an IC50 of 5.89 µM against HepG2 cells suggests that substitution at the 5-position is favorable for activity.[1]
Impact of the Number of Hydroxyl Groups
The number of hydroxyl groups can also play a significant role in the cytotoxic profile of isoindolinone analogues. Generally, increasing the number of hydroxyl groups can enhance water solubility, which may affect cell permeability and bioavailability. However, the relationship between the number of hydroxyl groups and cytotoxicity is not always linear and is highly dependent on their positions.
While there is a lack of studies directly comparing monohydroxylated versus dihydroxylated isoindolinones, research on other classes of compounds, such as resveratrol analogues, has shown that hydroxystilbenes with ortho-hydroxyl groups exhibit significantly higher cytostatic activity.[6] This enhanced activity is attributed to the formation of reactive ortho-semiquinones.[6] It is conceivable that dihydroxylated isoindolinones with an ortho-dihydroxy substitution pattern on the aromatic ring could exhibit enhanced cytotoxicity through similar pro-oxidant mechanisms.
Caption: Structure-Activity Relationship of Hydroxylated Isoindolinones.
Proposed Mechanism of Action
The precise mechanisms by which hydroxylated isoindolinone analogues exert their cytotoxic effects are not fully elucidated and may vary depending on the specific substitution pattern. However, several potential mechanisms have been proposed for the broader class of isoindolinone derivatives.
One plausible mechanism is the induction of apoptosis, or programmed cell death. Many cytotoxic agents trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Isoindolinone derivatives have been shown to induce apoptosis in cancer cells.[7] This can involve the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of the mitochondrial membrane potential, and the activation of caspases, which are the key executioner enzymes of apoptosis.
Another potential mechanism is the inhibition of critical cellular enzymes. For instance, some isoindolinone derivatives have been identified as inhibitors of protein kinases, which are crucial for cell signaling and proliferation.[8] The hydroxyl groups on the isoindolinone scaffold could play a vital role in binding to the active site of these enzymes through hydrogen bonding interactions.
Caption: Proposed Mechanism of Action for Cytotoxic Isoindolinones.
Conclusion and Future Perspectives
Hydroxylated isoindolinone analogues represent a promising class of compounds with tunable cytotoxic properties. The available data, although not exhaustive in its direct comparative scope, suggests that both the position and number of hydroxyl groups are critical determinants of their anticancer activity. N-hydroxylation and substitution at the 5-position of the aromatic ring appear to be favorable for cytotoxicity.
Future research should focus on the systematic synthesis and evaluation of a comprehensive library of hydroxylated isoindolinone analogues. This would involve varying the position of the hydroxyl group on the aromatic ring (positions 4, 5, 6, and 7) and comparing monohydroxylated derivatives with their di- and polyhydroxylated counterparts. Such studies will be invaluable for establishing a more definitive structure-activity relationship and for guiding the rational design of more potent and selective anticancer agents. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways involved in the cytotoxic effects of these promising compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant, prooxidant and cytotoxic activity of hydroxylated resveratrol analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jetir.org [jetir.org]
Safety Operating Guide
Navigating the Safe Handling of 5-(Hydroxymethyl)isoindolin-1-one: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal of 5-(Hydroxymethyl)isoindolin-1-one. By understanding the "why" behind these protocols, you can foster a culture of safety and ensure the reliability of your experimental outcomes.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to understand these potential risks and to have a clear plan to mitigate them.
Personal Protective Equipment (PPE): Your Primary Defense
The appropriate selection and use of PPE is a critical control measure to prevent direct contact with this compound. The following PPE is mandatory when handling this chemical.[1]
| Protection Type | Recommended Equipment | Specification Examples |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must be compliant with ANSI Z87.1 standards to provide adequate splash and impact protection.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Double gloving can provide an additional layer of protection.[2] |
| Body Protection | Chemical-resistant lab coat or apron, and disposable coveralls | Should be made of materials resistant to chemical permeation.[2] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required when working outside of a certified chemical fume hood or in the event of a spill.[2] |
The Rationale Behind PPE Selection
-
Eye and Face Protection: The serious eye irritation classification necessitates robust protection beyond standard safety glasses. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional barrier against splashes to the entire face.
-
Hand Protection: Skin irritation is a known hazard, and gloves are the primary barrier. The choice of glove material should be based on its resistance to the specific chemical. Regular glove changes, recommended every 30 to 60 minutes or immediately upon suspected contact, are crucial to prevent permeation.[3]
-
Body Protection: A chemical-resistant lab coat or apron protects the torso and arms from spills. For larger quantities or procedures with a higher risk of splashing, disposable coveralls offer more comprehensive protection.
-
Respiratory Protection: Since this compound can cause respiratory irritation, all handling of the solid or solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] A NIOSH-approved respirator is a necessary secondary measure for situations where engineering controls are not sufficient, such as during a large spill.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation and Donning PPE
-
Inspect Your Workspace: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[4]
-
Gather All Materials: Have all necessary equipment and reagents within the fume hood before introducing the this compound.
-
Don PPE: Put on your PPE in the following order:
-
Disposable gown or coveralls.
-
Inner pair of gloves.
-
Face mask or respirator.
-
Safety goggles and face shield.
-
Outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your gown.[3]
-
Handling this compound
-
Work Within a Fume Hood: All manipulations of the compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood.[5]
-
Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust.[6]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash Hands Thoroughly: Always wash your hands with soap and water after handling the chemical, even if you were wearing gloves.[1]
Doffing PPE and Decontamination
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out as you remove them to trap any contaminants. Dispose of them in the designated chemical waste container.
-
Remove Gown/Coveralls: Remove your disposable gown or coveralls, rolling it away from your body to avoid contact with any contaminated surfaces. Dispose of it in the appropriate waste stream.
-
Remove Face and Eye Protection: Remove your face shield and goggles.
-
Remove Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Wash Hands: Immediately wash your hands and any exposed skin thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.
-
Containerization: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed container suitable for hazardous waste.[6]
-
Labeling: The waste container must be labeled with the full chemical name and a description of the contents.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[6][7] Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the PPE Workflow
The following diagram illustrates the key decision points and steps in the personal protective equipment workflow for handling this compound.
Caption: PPE Workflow for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
